(S)-Tetrahydro-2H-pyran-3-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482682 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72886-97-6 | |
| Record name | (S)-TETRAHYDRO-2H-PYRAN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol: Properties, Synthesis, and Applications
Abstract
(S)-Tetrahydro-2H-pyran-3-ol is a chiral cyclic ether of significant interest in modern synthetic and medicinal chemistry. As a versatile building block, its defined stereochemistry and the reactivity of its secondary alcohol functionality make it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutics and agrochemicals. This guide provides an in-depth analysis of its core chemical properties, detailed protocols for its enantioselective synthesis, an exploration of its characteristic reactions, and a discussion of its applications, grounded in field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Chiral Tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a desirable structural motif in drug design. The introduction of a chiral center, as in this compound, adds a critical dimension of stereochemical control. Biological systems are inherently chiral, and the specific three-dimensional arrangement of a molecule often dictates its pharmacological activity, efficacy, and safety profile.[2][3] Consequently, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a fundamental requirement for the rational design of modern therapeutics.[2] This compound serves as a key intermediate in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists and various other biologically active molecules.[4]
Core Chemical and Physical Properties
This compound is a colorless liquid under standard conditions. Its physical and chemical properties are summarized in the table below. The presence of both a hydroxyl group (hydrogen bond donor and acceptor) and an ether oxygen (hydrogen bond acceptor) confers moderate polarity and water solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [5] |
| Molecular Weight | 102.13 g/mol | [5] |
| CAS Number | 72886-97-6 | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 88 °C (at 18 Torr) | [4] |
| Density | ~1.08 g/cm³ | [4] |
| pKa | ~14.49 (Predicted) | [4] |
| XLogP3 | -0.1 | [6] |
Spectroscopic Characterization: A Structural Blueprint
Spectroscopic analysis provides definitive structural confirmation of this compound. Below is an interpretation of the expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by a series of multiplets in the aliphatic region. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a distinct multiplet. The protons adjacent to the ring oxygen (H-2 and H-6) are diastereotopic and would appear at a lower field (downfield) due to the oxygen's electron-withdrawing effect, typically in the range of 3.3-4.0 ppm. The remaining ring protons (H-4, H-5) would produce complex, overlapping multiplets at a higher field (upfield). The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will show five distinct signals. The carbon attached to the hydroxyl group (C-3) will resonate around 65-70 ppm. The carbons adjacent to the ether oxygen (C-2 and C-6) will appear further downfield, typically in the 60-75 ppm range. The remaining two carbons (C-4 and C-5) will be found in the upfield aliphatic region (20-35 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the sp³ C-H stretching of the pyran ring.
-
C-O Stretch: A strong, distinct peak in the fingerprint region, typically around 1100-1050 cm⁻¹, is indicative of the C-O stretching vibrations of the secondary alcohol and the ether linkage.[7]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 102 may be weak or absent, which is common for alcohols.[2] The fragmentation pattern is dictated by the structure's weakest points.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen is a common pathway for cyclic ethers.[8]
-
Loss of Water: A peak corresponding to [M-18]⁺ (m/z = 84) from the dehydration of the alcohol is expected.
-
Ring Opening and Fragmentation: Subsequent fragmentation of the pyran ring will lead to a series of smaller charged fragments. A characteristic fragment for cyclic alcohols is the loss of a hydrogen atom, leading to an [M-1]⁺ peak (m/z = 101).[9]
Enantioselective Synthesis: Mastering Stereocontrol
The primary challenge and goal in synthesizing this compound is the precise control of the stereocenter at the C-3 position. The most robust and widely adopted method is the asymmetric hydroboration-oxidation of 3,4-dihydro-2H-pyran.
The Causality of Reagent Selection
The choice of diisopinocampheylborane (Ipc₂BH) as the chiral hydroborating agent is deliberate and critical.[10][11] Derived from α-pinene, a readily available chiral natural product, Ipc₂BH possesses significant steric bulk. During the hydroboration of 3,4-dihydro-2H-pyran, the borane reagent approaches the double bond from the sterically less hindered face, establishing the new stereocenter. The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the boron atom with a hydroxyl group with perfect retention of configuration.[12] Using the appropriate enantiomer of Ipc₂BH allows for the selective synthesis of either the (R) or (S) product.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating. Successful synthesis is confirmed at the end by comparing the spectroscopic data of the purified product with established reference data. The optical rotation measurement provides a direct confirmation of the enantiomeric excess.
Objective: To synthesize this compound from 3,4-dihydro-2H-pyran.
Materials:
-
3,4-Dihydro-2H-pyran
-
Diisopinocampheylborane ((+)-Ipc₂BH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Place the flask in an ice-water bath (0 °C).
-
Hydroboration: Under a positive pressure of inert gas, charge the flask with a solution of (+)-Ipc₂BH (1.0 equivalent) in anhydrous THF.
-
Substrate Addition: Add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise to the stirred borane solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 4-6 hours. The progress can be monitored by TLC or GC-MS if desired. The rationale for the low temperature is to maximize the stereoselectivity of the hydroboration step.
-
Oxidation: Slowly and carefully add 3 M NaOH solution (1.1 equivalents) to the reaction mixture, keeping the temperature below 20 °C. Following the base, add 30% H₂O₂ solution (1.2 equivalents) dropwise via the dropping funnel. The addition of peroxide is exothermic and must be controlled to prevent overheating.
-
Work-up: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the oxidation is complete.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Characterization: Confirm the structure and purity using NMR, IR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or by measuring the specific optical rotation and comparing it to the literature value.
Chemical Reactivity and Transformations
The reactivity of this compound is dominated by its secondary hydroxyl group. It undergoes typical alcohol reactions, which are fundamental to its role as a synthetic intermediate.
Oxidation to Dihydro-2H-pyran-3(4H)-one
A primary transformation is the oxidation of the secondary alcohol to the corresponding ketone, (S)-dihydro-2H-pyran-3(4H)-one. This ketone is another valuable building block.[5][13] Several methods are effective, with the choice depending on the desired scale and sensitivity of other functional groups.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is a mild and high-yielding method suitable for sensitive substrates.[13]
-
TEMPO-mediated Oxidation: Employs a catalytic amount of the stable radical (2,2,6,6-Tetramethyl-1-piperidinyloxy) with a stoichiometric co-oxidant like sodium hypochlorite. This method is known for its high selectivity for primary and secondary alcohols under mild conditions.[13]
-
PCC Oxidation: Pyridinium chlorochromate is a classic reagent that reliably oxidizes secondary alcohols to ketones.[13]
Etherification via Williamson Ether Synthesis
The hydroxyl group can be readily deprotonated by a strong base (like sodium hydride, NaH) to form an alkoxide. This nucleophilic alkoxide can then displace a halide from a primary alkyl halide in a classic Sₙ2 reaction to form an ether.[14][15][16] This reaction is crucial for linking the pyran scaffold to other parts of a target molecule.
The causality here is straightforward: the base must be strong enough to quantitatively deprotonate the alcohol without acting as a competing nucleophile. NaH is ideal because the byproduct is H₂ gas, which simply evolves from the reaction. The electrophile (R-X) should be a methyl or primary halide to ensure the Sₙ2 pathway is favored over the competing E2 elimination pathway.[15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is more than a simple heterocyclic alcohol; it is a precision tool for the modern synthetic chemist. Its value is derived from the stereochemical information encoded within its structure. Understanding its fundamental properties, mastering its enantioselective synthesis, and leveraging the reactivity of its hydroxyl group are essential skills for professionals engaged in the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this key chiral building block in research and development.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran.
- Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of California, Irvine.
- BenchChem. (n.d.). Application Notes and Protocols: Diisopinocampheylborane (Ipc₂BH) in Asymmetric Synthesis.
- BenchChem. (n.d.). Synthesis of Dihydro-2H-pyran-3(4H)-one: An Application Note and Experimental Protocol.
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
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- Brown, H. C., & Singaram, B. (1984). Substitution with retention in organoboranes and utilization of the phenomenon for a general synthesis of pure enantiomers. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 71-87.
- Brown, H. C., Jadhav, P. K., & Bhat, K. S. (1985). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols. Journal of the American Chemical Society, 107(9), 2564–2569.
- Raghavan, S., & Kumar, S. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 47(7), 2200–2213.
- Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. (2011). Bioorganic & Medicinal Chemistry Letters, 21(15), 4451-4454.
- Brown, H. C., & Ramachandran, P. V. (1994). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 66(2), 201-212.
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Chirality in Drug Design and Development. (n.d.). ResearchGate. Retrieved from [Link]
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- Yadav, J. S., & Kumar, S. P. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Organic & Biomolecular Chemistry, 19(17), 3749-3773.
- Cuadrado, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421.
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NIST. (n.d.). Gas phase thermochemistry data for Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]
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FT-IR spectrum of intermediates and product of tetrahydrobenzo[b]pyran. (n.d.). ResearchGate. Retrieved from [Link]
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Rzepa, H. (2020). tetrahydro-2H-pyran-2-ol. Imperial College London. [Link]
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Mityuk, A. P., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]
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Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy). (n.d.). ResearchGate. Retrieved from [Link]
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(S)-Tetrahydro-2H-pyran-3-ol: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have underscored the necessity of developing single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects. (S)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, has emerged as a valuable building block in the synthesis of complex, biologically active molecules. Its rigid tetrahydropyran (THP) ring system serves as a key structural motif that can impart desirable pharmacokinetic properties and facilitate precise spatial orientation of functional groups for optimal target engagement. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, enantioselective synthesis, analytical characterization, and applications in drug discovery, with a particular focus on its role in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists for stress-related disorders.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 72886-97-6 | [1] |
| Molecular Formula | C5H10O2 | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless liquid | - |
| Boiling Point | 88 °C at 18 Torr | - |
| Density | 1.080 ± 0.06 g/cm³ | - |
| pKa | 14.49 ± 0.20 | - |
Safety Information:
This compound is a flammable liquid and vapor. Appropriate safety precautions, including working in a well-ventilated fume hood and avoiding ignition sources, are essential. Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Several strategies have been developed to achieve high enantioselectivity.
Asymmetric Hydroboration of 3,4-Dihydro-2H-pyran
One of the most direct and efficient methods for the enantioselective synthesis of this compound is the asymmetric hydroboration of the readily available starting material, 3,4-dihydro-2H-pyran. This reaction utilizes a chiral borane reagent to induce stereoselectivity in the addition of the borane across the double bond, followed by an oxidative workup to yield the desired alcohol.
Caption: Asymmetric hydroboration of 3,4-dihydro-2H-pyran.
Experimental Protocol: Asymmetric Hydroboration
-
Reaction Setup: A dry, argon-purged flask is charged with a solution of a chiral borane reagent, such as (-)-diisopinocampheylborane (Ipc2BH), in an anhydrous ether solvent (e.g., THF) and cooled to an appropriate temperature (e.g., 0 °C).
-
Addition of Substrate: 3,4-Dihydro-2H-pyran is added dropwise to the stirred solution of the chiral borane.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for several hours and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.
-
Oxidative Workup: The reaction mixture is carefully quenched by the slow addition of an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide. This oxidizes the intermediate organoborane to the corresponding alcohol.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford enantiomerically enriched this compound.
The choice of the chiral borane reagent is critical for achieving high enantioselectivity. The steric bulk and electronic properties of the chiral ligands on the boron atom dictate the facial selectivity of the hydroboration step.
Analytical Characterization and Quality Control
Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical synthesis. Chiral high-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
Chiral HPLC Analysis
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.
Sources
Spectroscopic Data of (S)-Tetrahydro-2H-pyran-3-ol: An In-depth Technical Guide
Abstract
(S)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, is a valuable building block in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemistry and conformational flexibility are critical to its utility, making unambiguous structural characterization paramount. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles behind the spectral features are discussed, and standard protocols for data acquisition are detailed to ensure scientific integrity and reproducibility. As the spectroscopic properties of enantiomers in an achiral environment are identical, the data presented herein is representative of both the (S)-enantiomer and the racemic mixture.
Introduction
The tetrahydropyran (THP) ring system is a ubiquitous structural motif in a vast array of natural products, including many carbohydrates and polyether antibiotics. The specific stereoisomer, this compound (also known as (3S)-oxan-3-ol), offers a synthetically versatile chiral scaffold. Its hydroxyl and ether functionalities provide handles for a variety of chemical transformations, while its inherent chirality is often crucial for the biological activity of the target molecules.
Accurate and thorough spectroscopic analysis is the cornerstone of modern chemical research and development, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide is intended to serve as a detailed reference for researchers, scientists, and drug development professionals working with this compound, providing both the expected spectroscopic data and the scientific rationale behind the observed spectral characteristics.
A Certificate of Analysis for the racemic mixture, tetrahydro-2H-pyran-3-ol, has confirmed that the ¹H NMR spectrum is consistent with the expected structure.[1]
Molecular Structure and Key Spectroscopic Correlations
The structure of this compound, with the standard numbering of the pyran ring, is depicted below. The chair conformation is the most stable arrangement for the tetrahydropyran ring.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tetrahydro-2H-pyran-3-ol is characterized by a series of multiplets in the upfield region, corresponding to the methylene and methine protons of the saturated ring system. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemical environment of each proton.
Table 1: Representative ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 3.9 - 3.3 | m | H-2, H-6, H-3 |
| ~ 2.0 - 1.5 | m | H-4, H-5, OH |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation. The hydroxyl proton signal may be broad and its chemical shift is concentration-dependent.
Interpretation:
-
H-2 and H-6 Protons: The protons on the carbons adjacent to the ring oxygen (C-2 and C-6) are the most deshielded of the methylene protons and are expected to resonate at the lowest field (highest ppm) within the aliphatic region, typically between 3.3 and 3.9 ppm. Their diastereotopic nature results in complex splitting patterns.
-
H-3 Proton: The methine proton at the chiral center (C-3), being attached to the carbon bearing the hydroxyl group, is also deshielded and will appear in a similar region to the H-2 and H-6 protons.
-
H-4 and H-5 Protons: The methylene protons at C-4 and C-5 are further from the electron-withdrawing oxygen atoms and therefore resonate at a higher field (lower ppm), generally between 1.5 and 2.0 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique electronic environment.
Table 2: Representative ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 68 - 65 | C-2, C-6 |
| ~ 65 - 62 | C-3 |
| ~ 33 - 28 | C-4 |
| ~ 25 - 20 | C-5 |
Interpretation:
-
C-2, C-6, and C-3: The carbons directly attached to oxygen atoms (C-2, C-3, and C-6) are significantly deshielded and appear at the lowest field, typically in the range of 62-68 ppm.
-
C-4 and C-5: The remaining methylene carbons (C-4 and C-5) are in a more alkane-like environment and therefore resonate at a much higher field, generally between 20 and 33 ppm.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| 3000 - 2850 | C-H stretch (alkane) | Strong |
| 1150 - 1050 | C-O stretch (ether and alcohol) | Strong |
Interpretation:
-
O-H Stretch: The most prominent feature in the IR spectrum is a strong, broad absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the saturated ring.
-
C-O Stretch: The strong absorption band in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibrations of both the cyclic ether and the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound, electron ionization (EI) is a common method.
Molecular Ion:
-
The molecular formula of this compound is C₅H₁₀O₂.
-
The nominal molecular weight is 102 g/mol .
-
The molecular ion peak (M⁺) at m/z = 102 may be observed, although it can be of low intensity in the spectra of alcohols due to facile fragmentation.
Key Fragmentation Pathways:
Alcohols and ethers undergo characteristic fragmentation patterns in the mass spectrometer. For tetrahydro-2H-pyran-3-ol, common fragmentation pathways include:
-
Loss of a hydrogen atom: [M-1]⁺ at m/z = 101.
-
Loss of a hydroxyl radical: [M-17]⁺ at m/z = 85.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen.
-
Ring opening and subsequent fragmentation: Leading to various smaller charged fragments.
Caption: Generalized workflow for mass spectrometry analysis.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standard operating procedures are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and key fragment ions.
Conclusion
The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a comprehensive and self-validating system for the characterization of this compound. The characteristic chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns serve as a reliable fingerprint for this important chiral building block. By understanding the principles behind these spectroscopic techniques and adhering to rigorous experimental protocols, researchers can confidently verify the structure and purity of their material, which is a critical step in the advancement of synthetic chemistry and drug discovery.
References
Sources
Introduction: The Role of NMR in the Characterization of Chiral Building Blocks
An In-depth Technical Guide to the NMR Analysis of (S)-Tetrahydro-2H-pyran-3-ol
This compound is a valuable chiral building block in synthetic organic chemistry and drug development. Its defined stereochemistry is critical to the biological activity and safety profile of the final active pharmaceutical ingredients (APIs). Consequently, rigorous analytical methods are required to confirm its structural integrity and, most importantly, its enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool, offering an unparalleled depth of information. Unlike chromatographic methods which separate components over time, NMR provides a direct, non-destructive snapshot of the molecular structure, connectivity, and stereochemical environment in solution.[1]
This guide provides a comprehensive framework for the complete NMR analysis of this compound, moving from fundamental one-dimensional (1D) spectral interpretation to advanced two-dimensional (2D) correlation techniques and the crucial determination of enantiomeric purity using chiral solvating agents. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final analytical result.
Part 1: Foundational Structure Elucidation with 1D NMR Spectroscopy
The initial step in the analysis is the acquisition and interpretation of standard ¹H and ¹³C NMR spectra. These experiments confirm the presence of the core molecular framework and provide initial insights into the chemical environment of each nucleus.
¹H NMR Spectrum: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their spatial relationship to neighboring protons (spin-spin coupling). The tetrahydropyran ring exists in a dynamic equilibrium of chair conformations, which influences the observed chemical shifts and coupling constants of the axial and equatorial protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its good solubilizing power and relatively clean spectral window. For observation of the hydroxyl proton coupling, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to slow down the chemical exchange.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
-
Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program is sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Data Interpretation:
The protons on the saturated ring system give rise to a series of complex, overlapping multiplets in the aliphatic region (~1.5-4.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be downfield due to the deshielding effect of the oxygen atom. The protons on the carbon adjacent to the ring oxygen (H-2 and H-6) will also be shifted downfield.
Table 1: Representative ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~3.85 | m | - |
| H-2eq | ~3.95 | ddd | J ≈ 11.5, 4.0, 2.0 |
| H-6eq | ~3.90 | m | - |
| H-2ax | ~3.40 | ddd | J ≈ 11.5, 9.0, 3.0 |
| H-6ax | ~3.35 | m | - |
| H-4, H-5 | ~1.5 - 2.0 | m | - |
| OH | ~2.5 (variable) | br s | - |
Note: These are typical, representative values. Actual chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.
The coupling constants provide valuable conformational information. For instance, large diaxial couplings (³J ≈ 8-12 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (³J ≈ 2-5 Hz) are characteristic of protons on a cyclohexane-like chair conformation.[2][3]
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are expected for the ring carbons.
Data Interpretation:
The chemical shifts are highly dependent on the proximity to the two oxygen atoms.
-
C-3: The carbon directly attached to the hydroxyl group will appear around 65-70 ppm.
-
C-2 & C-6: The carbons adjacent to the ring oxygen will be in a similar region, typically around 60-68 ppm.
-
C-4 & C-5: The remaining aliphatic carbons will be found further upfield, in the 20-35 ppm range.
Table 2: Representative ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-3 | ~67.0 |
| C-2 | ~65.5 |
| C-6 | ~62.3 |
| C-4 | ~32.5 |
| C-5 | ~23.0 |
Note: Data synthesized from typical values for substituted tetrahydropyran rings.[4][5][6]
Part 2: Unambiguous Assignment with 2D NMR Correlation Spectroscopy
While 1D NMR provides a foundational dataset, the significant signal overlap in the ¹H spectrum necessitates 2D NMR experiments to confidently assign each signal and confirm the molecule's connectivity.
Workflow for 2D NMR Analysis
Caption: Workflow for structural elucidation using 2D NMR.
Key 2D Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum will connect H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence of protons around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon to which it is directly attached. It allows for the unambiguous assignment of the previously identified proton groups to their corresponding carbon signals from the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for confirming the overall structure. For example, correlations from the H-2 protons to C-3 and C-6, and from the H-3 proton to C-2 and C-4, would definitively lock in the molecular framework.
Caption: Key COSY and HMBC correlations for structural confirmation.
Part 3: Stereochemical Integrity - Determining Enantiomeric Purity
For a chiral molecule, confirming the enantiomeric excess (e.e.) is paramount. Standard NMR spectra of enantiomers are identical (isochronous). To differentiate them, it is necessary to introduce a chiral environment that converts the enantiomers into transient diastereomeric complexes, which are no longer magnetically equivalent.[7] This is most conveniently achieved using a Chiral Solvating Agent (CSA).[8][9][10]
The principle relies on the rapid, reversible, and non-covalent interaction between the chiral analyte and the CSA. The resulting diastereomeric complexes have different energies and geometries, leading to a separation of formerly equivalent NMR signals (enantiodifferentiation).[10][11] The ratio of the integrated areas of these newly separated signals directly corresponds to the enantiomeric ratio of the analyte.[10]
Experimental Protocol: e.e. Determination using a CSA
-
Selection of CSA: Choose an appropriate CSA. For chiral alcohols, common choices include (R)- or (S)-mandelic acid, (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol), or derivatives of binaphthol (BINOL).[10] The effectiveness of a CSA is analyte-dependent and may require screening.[8]
-
Sample Preparation: a. Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) at a known concentration. b. Acquire a standard ¹H NMR spectrum as a reference. c. Add an excess (e.g., 1.5-2.0 equivalents) of the chosen enantiopure CSA to the NMR tube. d. Gently mix the sample to ensure homogeneity.
-
Acquisition: Re-acquire the ¹H NMR spectrum under the same conditions as the reference.
-
Analysis: a. Carefully examine the new spectrum, comparing it to the reference. Look for signals that have split into two distinct peaks. Protons close to the chiral center (like H-3) are most likely to show separation (ΔΔδ). b. Integrate the separated signals corresponding to the two enantiomers. c. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.
Causality in CSA Selection and Application: The choice of a CSA with aromatic groups, like mandelic acid or Pirkle's alcohol, is deliberate. These groups can engage in π-π stacking and hydrogen bonding interactions with the analyte.[9][12] The differential stability and orientation of these non-covalent interactions in the two diastereomeric complexes are the root cause of the observed chemical shift non-equivalence, allowing for successful enantiodiscrimination.
Caption: Formation of diastereomeric complexes with a CSA.
Conclusion
The comprehensive NMR analysis of this compound is a multi-step, systematic process. It begins with 1D NMR to establish the basic carbon-hydrogen framework, progresses to 2D correlation experiments (COSY, HSQC, HMBC) for unambiguous structural confirmation, and culminates in the critical assessment of enantiomeric purity using chiral solvating agents. Each step provides a layer of validation, ensuring that the identity, structure, and stereochemical integrity of this important chiral intermediate are established with the highest degree of scientific rigor. This analytical workflow provides researchers and drug development professionals with a robust and reliable method for quality control and characterization.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society. [Link]
-
Gualdani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link][9][12]
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. [Link][7]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality. [Link][11]
-
Wikipedia. (2023). Chiral derivatizing agent. Wikipedia. [Link][1]
-
SpectraBase. (n.d.). tetrahydro-2H-pyran [13C NMR]. SpectraBase. [Link][4]
-
Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link][5]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link][2]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link][3]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link][6]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
Mass Spectrometric Analysis of (S)-Tetrahydro-2H-pyran-3-ol: A Technical Guide
Introduction
(S)-Tetrahydro-2H-pyran-3-ol is a chiral cyclic ether alcohol of significant interest in synthetic organic chemistry and drug discovery. Its structural characterization is paramount for ensuring purity, verifying synthetic outcomes, and understanding its metabolic fate. Mass spectrometry, a cornerstone of modern analytical chemistry, provides invaluable insights into the molecular weight and structural features of such molecules. This in-depth technical guide offers a comprehensive overview of the mass spectrometric behavior of this compound, detailing expected fragmentation patterns under both electron ionization (EI) and electrospray ionization (ESI), and providing field-proven experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the unambiguous identification and characterization of this and related small polar molecules.
Predicted Mass Spectrometry Data
While an experimentally acquired mass spectrum for this compound is not publicly available in common databases as of this writing, its fragmentation behavior can be reliably predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous structures, such as other substituted tetrahydropyrans and cyclic alcohols.
Molecular Properties
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| (S)-Stereoisomer | The specific stereochemistry is not expected to significantly alter the mass spectrometric fragmentation pattern under standard EI or ESI conditions. |
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.
Expected EI Fragmentation Pathways
The molecular ion (M+) of this compound is expected to be of low abundance due to the presence of the hydroxyl group, which facilitates fragmentation[1][2][3]. The fragmentation cascade will likely be dominated by several key pathways initiated by the ionization of one of the lone pair electrons on the oxygen atoms.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols[1][2]. For this compound, this can occur on either side of the C3 carbon.
-
Loss of Water: A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (H₂O), resulting in an [M-18]•+ ion[1][3].
-
Ring Cleavage: As a cyclic ether, the tetrahydropyran ring is susceptible to opening upon ionization, followed by a series of fragmentation steps to yield smaller, stable ions[4][5][6][7].
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
Predicted EI Mass Spectrum Data
| m/z | Predicted Fragment Ion | Relative Intensity | Comments |
| 102 | [C5H10O2]•+ | Very Low | Molecular Ion |
| 87 | [C4H7O2]•+ | Low | Loss of a methyl radical after ring opening. |
| 84 | [C5H8O]•+ | Moderate | Loss of water. |
| 71 | [C4H7O]+ | Moderate to High | Resulting from ring cleavage. |
| 57 | [C3H5O]+ | High | A common fragment for cyclic alcohols resulting from ring and α-cleavage[1][3]. |
| 43 | [C2H3O]+ | High | Likely an acylium ion resulting from further fragmentation. |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte[8][9]. For a small polar molecule like this compound, ESI in positive ion mode is expected to readily form a protonated molecule, [M+H]+.
Expected ESI-MS and ESI-MS/MS Behavior
In a typical ESI mass spectrum, the most prominent ion for this compound would be the protonated molecule at m/z 103. Other adducts, such as with sodium ([M+Na]+ at m/z 125) or potassium ([M+K]+ at m/z 141), may also be observed depending on the purity of the solvents and sample.
Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 103) would provide further structural information. The most likely fragmentation pathway in MS/MS would be the neutral loss of a water molecule, a common fragmentation for protonated alcohols.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The choice of analytical technique depends on the sample matrix and the desired information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its polarity and hydroxyl group, this compound can be analyzed directly by GC-MS using a polar stationary phase, or after derivatization for improved peak shape and volatility on a non-polar column.
Direct Injection Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 10 µg/mL[10]. Ensure the sample is free of particulates.
-
GC Column: A polar "wax" type column (polyethylene glycol stationary phase) is recommended for the analysis of small polar alcohols.
-
Injection: Inject 1 µL of the sample with an appropriate split ratio or in splitless mode depending on the sample concentration.
-
GC Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Derivatization Protocol (Silylation):
For enhanced volatility and improved chromatographic performance, derivatization of the hydroxyl group is recommended. Trimethylsilylation is a common and effective method.
-
Derivatization: In a clean, dry vial, dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.
-
GC Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is suitable for the analysis of the silylated derivative.
-
GC-MS Parameters: Adjust the GC oven program and MS parameters as appropriate for the analysis of the higher molecular weight derivative.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is well-suited for the analysis of polar, non-volatile compounds and offers the advantage of soft ionization with ESI. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for retaining and separating small polar molecules like this compound[11][12].
HILIC-ESI-MS Protocol:
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration of 1-10 µg/mL.
-
LC Column: A HILIC column with an amide or unbonded silica stationary phase is recommended[11].
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
LC Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B) to retain the polar analyte.
-
Gradually increase the aqueous portion (Mobile Phase A) to elute the compound.
-
A typical gradient might be: 95% B to 50% B over 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Source and Desolvation Temperatures: Optimized for the specific instrument.
-
Sources
- 1. whitman.edu [whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. GCMS Section 6.10 [people.whitman.edu]
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- 5. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]
- 6. Tetrahydropyran [webbook.nist.gov]
- 7. 2H-Pyran, tetrahydro-3-methyl- [webbook.nist.gov]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. uoguelph.ca [uoguelph.ca]
- 11. waters.com [waters.com]
- 12. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FTIR Spectrum Analysis of (S)-Tetrahydro-2H-pyran-3-ol
Introduction
Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in modern chemical research and pharmaceutical development. Its power lies in its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint," revealing the functional groups present within a sample. This guide offers a comprehensive exploration of the FTIR spectrum of (S)-Tetrahydro-2H-pyran-3-ol, a molecule of interest due to its chiral nature and the presence of both a secondary alcohol and a cyclic ether (oxane) moiety.
For researchers and drug development professionals, understanding the vibrational characteristics of such a molecule is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of peak positions, delving into the causality behind the spectral features, providing a field-proven experimental protocol, and grounding the analysis in authoritative spectroscopic principles.
Part 1: Theoretical Foundation - Predicting the Vibrational Landscape
Before interpreting a spectrum, one must first understand the molecule's structure and predict its expected vibrational behavior. This compound (C₅H₁₀O₂) possesses a saturated six-membered oxane ring with a hydroxyl group at the C3 position. This structure gives rise to several distinct vibrational modes that are detectable by FTIR spectroscopy.
The principal absorptions will arise from three key regions of the molecule:
-
The Hydroxyl Group (O-H): This group is responsible for some of the most characteristic bands in the spectrum, including stretching and bending vibrations.
-
The Oxane Ring (C-O-C Ether Linkage): The stretching of the carbon-oxygen single bonds within the ether linkage provides a strong, diagnostic signal.
-
The Saturated Carbon Framework (C-H): The stretching and bending vibrations of the methylene (CH₂) groups in the ring, while ubiquitous, are essential for a complete spectral assignment.
The following diagram illustrates the logical relationship between the molecule's functional groups and their expected primary absorption regions in an FTIR spectrum.
Caption: Functional groups and their corresponding IR absorptions.
Part 2: Experimental Protocol - Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. ATR is chosen for its minimal sample preparation, high reproducibility, and ease of cleaning, making it ideal for research and development environments.[1][2]
Mandatory Visualization: ATR-FTIR Experimental Workflow
Caption: Standard Operating Procedure for ATR-FTIR analysis.
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Causality: A pristine ATR crystal surface is critical for acquiring a clean spectrum free of contaminants. The background scan measures the instrument and ambient environment (atmospheric H₂O and CO₂), which must be computationally subtracted from the sample scan.[1]
-
Protocol:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., spectroscopy-grade isopropanol) and a soft, non-abrasive wipe. Allow the solvent to fully evaporate.
-
Collect a background spectrum. Typical parameters are a resolution of 4 cm⁻¹ over a range of 4000–500 cm⁻¹, co-adding 32 or 64 scans to improve the signal-to-noise ratio.
-
-
-
Sample Analysis:
-
Causality: Direct and complete contact between the liquid sample and the ATR crystal is necessary for the evanescent wave to interact with the sample and generate a spectrum.[3][4]
-
Protocol:
-
Place a small drop (approximately 10-50 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[2]
-
If using a pressure clamp, apply gentle pressure to ensure good contact, though for a neat liquid this is often unnecessary.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
-
Post-Analysis and Cleaning:
-
Causality: Proper cleaning prevents cross-contamination between samples and preserves the integrity of the ATR crystal.
-
Protocol:
-
Remove the sample from the crystal using a soft wipe.
-
Clean the crystal surface thoroughly with the appropriate solvent as described in Step 1.2.
-
Perform a "cleanliness check" by taking a new scan and ensuring no peaks from the previous sample are visible.
-
-
Part 3: Spectral Analysis and Interpretation
The FTIR spectrum of this compound is dominated by features arising from its alcohol and cyclic ether groups. The analysis below deconstructs the spectrum into its key regions.
Data Presentation: Summary of Key Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment | Functional Group |
| ~3350 | Strong | Broad | O-H Stretching (H-bonded) | Secondary Alcohol |
| 2945 - 2960 | Strong | Sharp | Asymmetric CH₂ Stretching | Alkyl Framework |
| 2850 - 2870 | Medium-Strong | Sharp | Symmetric CH₂ Stretching | Alkyl Framework |
| ~1450 | Medium | Sharp | CH₂ Bending (Scissoring) | Alkyl Framework |
| ~1120 | Very Strong | Broad, Complex | C-O-C Asymmetric Stretch & C-O Stretch | Ether & Alcohol |
| ~650 | Medium | Broad | O-H Out-of-Plane Bend (Wag) | Secondary Alcohol |
Detailed Interpretation
-
The O-H Stretching Region (4000-3000 cm⁻¹): The most prominent feature in the entire spectrum is an intense, broad absorption band centered around 3350 cm⁻¹. This is the classic signature of the O-H stretching vibration of an alcohol.[5][6][7] The significant broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This interaction creates a continuum of O-H bond strengths, leading to a wide range of absorbed frequencies rather than a single sharp peak.[8][9] A small, sharp "free" O-H peak around 3600 cm⁻¹ would only be visible in a very dilute solution in a non-polar solvent or in the gas phase.[8]
-
The C-H Stretching Region (3000-2800 cm⁻¹): Multiple sharp peaks are observed just below 3000 cm⁻¹. These are characteristic of the symmetric and asymmetric stretching vibrations of sp³-hybridized C-H bonds in the methylene groups of the tetrahydropyran ring.[10] Absorptions above 3000 cm⁻¹, indicative of C-H bonds on sp² or sp carbons, are absent, confirming the saturated nature of the molecule.
-
The Fingerprint Region (1500-500 cm⁻¹): This region is complex but contains highly diagnostic information.
-
C-H Bending (~1450 cm⁻¹): A medium-intensity peak around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups.[8]
-
The C-O and C-O-C Stretching Zone (~1200-1000 cm⁻¹): This is the second most important region for this molecule. A very strong and somewhat complex band is expected to dominate, centered around 1120 cm⁻¹ . This absorption is a composite of two overlapping vibrations:
-
The asymmetric C-O-C stretching of the six-membered ether ring, which typically appears as a strong band around 1120 cm⁻¹.[11][12][13]
-
The C-O stretching of the secondary alcohol group. The position of this band is diagnostic; for secondary alcohols, it generally falls between 1150 and 1075 cm⁻¹.[14] The confluence of these two strong absorptions in the same narrow spectral window results in the most intense peak in the fingerprint region, confirming the presence of both functional groups.
-
-
O-H Bending (~650 cm⁻¹): A broad, medium-intensity peak may be visible around 650 cm⁻¹, which is attributable to the out-of-plane bending (or "wagging") of the hydrogen-bonded O-H group.[14]
-
Conclusion
The FTIR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The key identifying features are the pronounced, broad O-H stretching band centered near 3350 cm⁻¹ and the very strong, complex C-O / C-O-C stretching absorption centered near 1120 cm⁻¹. These signals, in conjunction with the characteristic sp³ C-H stretching and bending vibrations, constitute a unique spectral fingerprint. By employing a systematic approach that combines theoretical prediction with a robust experimental protocol, researchers can confidently use FTIR spectroscopy for the rapid and reliable characterization of this and similar molecules in a drug discovery and development setting.
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An In-Depth Technical Guide to the Synthesis of (S)-Tetrahydro-2H-pyran-3-ol
Introduction: The Significance of (S)-Tetrahydro-2H-pyran-3-ol as a Chiral Building Block
This compound is a valuable chiral synthon widely utilized in the pharmaceutical and life sciences industries.[1][2] Its defined stereochemistry and the versatile functionality of the hydroxyl group make it a critical intermediate for constructing complex, biologically active molecules. The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and approved drugs.[3] Consequently, robust and efficient access to enantiomerically pure THP derivatives like the (S)-3-ol isomer is of paramount importance for drug discovery and development professionals.
This guide provides an in-depth analysis of the primary synthetic strategies for producing this compound. We will move beyond simple procedural descriptions to explore the underlying principles, compare methodologies, and provide field-proven insights into experimental design and execution. The focus is on methods that offer high stereocontrol, scalability, and practical applicability in a modern research and development setting.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of a specific enantiomer can be approached from several distinct strategic directions. For this compound, the most prevalent and successful methods fall into two major categories: the asymmetric synthesis from an achiral precursor and the resolution of a racemic mixture.
Figure 1: Core synthetic strategies for accessing this compound.
Part 1: Asymmetric Synthesis from Achiral Precursors
The most elegant and atom-economical approach is to build the desired stereocenter directly from a prochiral starting material. This is typically achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.
Methodology 1: Asymmetric Reduction of Dihydro-2H-pyran-3(4H)-one
A highly effective strategy begins with the achiral ketone, dihydro-2H-pyran-3(4H)-one, which can be prepared in a practical four-step sequence from α-ketoglutaric acid. The stereochemistry is then introduced via the enantioselective reduction of the carbonyl group.
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis.[4] This method employs transition-metal catalysts (commonly Iridium or Rhodium) coordinated to chiral ligands. The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate (the ketone) to bind in a preferred orientation. Molecular hydrogen is then delivered to only one face of the carbonyl, resulting in a high enantiomeric excess (ee) of the desired alcohol.
Figure 2: Reaction scheme for catalytic asymmetric hydrogenation.
Experimental Protocol: Representative Asymmetric Hydrogenation
-
Catalyst Pre-formation: In a glovebox, a Schlenk flask is charged with the chiral ligand (e.g., a derivative of Josiphos or BINAP, 0.011 mmol) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol). Anhydrous, degassed dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave containing a solution of dihydro-2H-pyran-3(4H)-one (1.0 g, 10 mmol) in 15 mL of degassed dichloromethane.
-
Hydrogenation: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The vessel is pressurized to the target pressure (e.g., 50-100 bar) with hydrogen.
-
Reaction Execution: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-40 °C) for 12-24 hours. Reaction progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing via GC or TLC.
-
Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analysis: The yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Data Presentation: Performance of Asymmetric Hydrogenation
| Catalyst System | Substrate | Pressure (bar) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh/(R,R)-TsDPEN | Dihydro-β-carboline | 50 | 30 | >95 | 98 | [5] |
| Ir-P,N Catalysts | Tetrasubstituted Enone | 100 | 25 | >99 | >99 | [6] |
| Rh/DuanPhos | N-acylated β-enamine | - | - | High | 99 | [4] |
| Note: Data for closely related substrates is presented to illustrate the high efficacy of the methodology, as specific industrial data for the target molecule is often proprietary. |
Biocatalysis offers a powerful, green alternative to traditional chemical catalysis. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptionally high stereo- and regioselectivity. The reaction requires a hydride source, typically provided by the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor regeneration system is employed, where a sacrificial substrate (like glucose or isopropanol) and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH) are used to continuously regenerate the NADPH in situ.[3]
Figure 3: Workflow for KRED-catalyzed reduction with cofactor regeneration.
Experimental Protocol: Asymmetric Enzymatic Reduction
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Mixture: In a temperature-controlled vessel, combine the buffer, NADP⁺ (e.g., 1 mM), glucose (e.g., 1.2 equivalents), and glucose dehydrogenase (GDH).
-
Substrate Addition: Add the substrate, dihydro-2H-pyran-3(4H)-one, to the desired concentration (e.g., 50 g/L). The substrate may be added neat or as a solution in a water-miscible co-solvent like DMSO if solubility is an issue.
-
Initiation: Initiate the reaction by adding the ketoreductase (KRED) enzyme, either as a lyophilized powder or a solution.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) and pH (controlled by automated addition of NaOH). Monitor the conversion by GC or HPLC analysis of reaction aliquots.
-
Work-up: Once the reaction is complete (>99% conversion), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Further purification via distillation or chromatography can be performed if necessary.
Data Presentation: Performance of Enzymatic Reduction
| Parameter | Value | Reference |
| Substrate | 4,4-dimethoxytetrahydro-2H-pyran-3-one | [3] |
| Product | (R)-α-hydroxyketal | [3] |
| Enzyme System | Ketoreductase (KRED) + GDH | [3] |
| Cofactor | NADPH (regenerated) | [3] |
| Reductant | Glucose | [3] |
| Yield | 96–98% | [3] |
| Enantiomeric Excess | >99% ee | [3] |
| This data for a very close analog demonstrates the high potential of the enzymatic method for producing the target molecule with excellent yield and enantiopurity on a pilot-plant scale.[3] |
Part 2: Kinetic Resolution of Racemic Tetrahydro-2H-pyran-3-ol
Kinetic resolution is a pragmatic approach that starts with a readily available racemic mixture of the alcohol. A chiral agent, typically an enzyme, is used to selectively react with one of the enantiomers at a faster rate than the other. The reaction is stopped at approximately 50% conversion, at which point the unreacted starting material is highly enriched in the slower-reacting enantiomer.
Methodology 2: Lipase-Catalyzed Dynamic Kinetic Resolution
Lipases are robust and commercially available enzymes that catalyze the acylation of alcohols. In a classic kinetic resolution, a lipase such as Candida antarctica Lipase B (CALB) is used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer (e.g., the R-form) into its corresponding ester. The desired (S)-alcohol is left unreacted and can be separated from the ester by standard chromatographic methods.
Figure 4: Workflow for separating enantiomers via enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Setup: To a solution of racemic tetrahydro-2H-pyran-3-ol (1.0 g, 9.8 mmol) in an appropriate organic solvent (e.g., toluene or MTBE, 20 mL), add the acyl donor, vinyl acetate (0.5 eq, 0.42 g, 4.9 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, an immobilized form of CALB) to the mixture (e.g., 50 mg).
-
Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by GC, observing the disappearance of the starting alcohol and the appearance of the ester product.
-
Quench: When the conversion reaches approximately 50% (which theoretically provides the highest possible ee for the remaining starting material), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (S)-alcohol and the (R)-ester can be readily separated by flash column chromatography on silica gel, as the ester is significantly less polar than the alcohol.
Data Presentation: Expected Performance of Kinetic Resolution
| Parameter | Expected Value/Outcome |
| Enzyme | Candida antarctica Lipase B (CALB) |
| Acyl Donor | Vinyl Acetate |
| Optimal Conversion | ~50% |
| Yield of (S)-Alcohol | <50% (Theoretical Maximum) |
| ee of (S)-Alcohol | >98% |
| Yield of (R)-Ester | ~50% |
| ee of (R)-Ester | >98% |
| The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. However, its operational simplicity and the high enantiomeric excess achievable make it a very attractive method, especially at the lab scale. |
Comparative Analysis of Synthetic Strategies
The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available equipment, and desired purity.
| Strategy | Enantioselectivity (ee) | Yield | Scalability | Cost & Sustainability | Operational Complexity |
| Asymmetric Hydrogenation | Excellent (>98%) | High (>90%) | Excellent | High initial catalyst cost, but very low loadings. Requires high-pressure equipment. | High (Requires specialized high-pressure reactors and inert atmosphere techniques). |
| Asymmetric Enzymatic Reduction | Excellent (>99%) | High (>95%) | Excellent | Moderate enzyme cost, but uses water as solvent and mild conditions ("Green"). | Moderate (Requires biochemical setup, pH/temp control, but no high pressure). |
| Enzymatic Kinetic Resolution | Excellent (>98%) | Low (<50%) | Good | Low enzyme cost, simple reagents. Generates an ester byproduct. | Low (Standard laboratory glassware, simple filtration and chromatography). |
Conclusion
For the synthesis of this compound, both asymmetric synthesis and kinetic resolution offer viable pathways to high enantiopurity. For large-scale industrial production where yield and atom economy are critical, asymmetric enzymatic reduction stands out as a superior method, combining high yield, exceptional enantioselectivity, and favorable environmental credentials.[3] Catalytic asymmetric hydrogenation is also a powerful industrial tool, though it necessitates specialized high-pressure equipment. For laboratory-scale synthesis, discovery chemistry, or when the racemic starting material is significantly cheaper than the prochiral ketone, enzymatic kinetic resolution provides a simple, cost-effective, and reliable method to obtain the desired enantiomer, despite its inherent 50% yield limitation. The selection of the optimal method requires a careful evaluation of project-specific goals, balancing throughput, cost, and available resources.
References
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Ukrainets, I. V., et al. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC. [Link]
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(S)-Tetrahydro-2H-pyran-3-OL synonyms and trade names
An In-depth Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol: Synonyms and Commercial Identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in contemporary organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. This technical guide provides a comprehensive analysis of its nomenclature, including common synonyms, IUPAC naming conventions, and crucial identifiers such as CAS Registry Numbers. While this compound is integral to the synthesis of numerous patented therapeutic agents, it is not marketed under specific trade names. Instead, it is universally referenced by its chemical nomenclature. This guide aims to provide clarity and precision for professionals in research and drug development, ensuring accurate identification and sourcing of this key synthetic intermediate.
Introduction: The Significance of this compound
The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug design. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. This compound, a stereochemically defined heterocyclic alcohol, represents a valuable asset in the synthetic chemist's toolkit. Its rigid pyran ring and defined stereocenter at the C3 position make it an ideal starting material for introducing chirality into target molecules, thereby influencing their biological activity.
This guide will systematically deconstruct the various names and identifiers associated with this compound, providing a foundational understanding for its application in complex synthetic pathways.
Chemical Nomenclature and Identification
Unambiguous identification of chemical compounds is paramount for reproducible scientific research and intellectual property protection. This compound is cataloged under several names and codes across different databases and regulatory bodies.
Synonyms and Systematic Names
The most frequently encountered names for this compound are its common name and its systematic IUPAC name. The International Union of Pure and Applied Chemistry (IUPAC) name, (3S)-oxan-3-ol , is the most technically precise, clearly defining the six-membered ring with one oxygen atom ("oxan") and the S-configuration at the hydroxyl-bearing carbon.[1]
Other commonly used synonyms include:
A comprehensive list of these identifiers is presented in Table 1.
Critical Identifiers: CAS Registry Numbers
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It is essential to distinguish between the specific enantiomer and the racemic mixture.
-
CAS Number 72886-97-6: This number specifically identifies the (S)-enantiomer of tetrahydro-2H-pyran-3-ol.[1][3]
-
CAS Number 19752-84-2: This number is assigned to the racemic mixture , i.e., a 1:1 mixture of the (S) and (R) enantiomers.[4][5][6][7]
This distinction is critical for researchers in drug development, where the biological activity is often enantiomer-specific.
Table 1: Key Identifiers for this compound
| Identifier Type | Value | Significance |
|---|---|---|
| IUPAC Name | (3S)-oxan-3-ol | Preferred systematic name, clearly defining stereochemistry.[1] |
| Common Name | This compound | Widely used in commercial catalogs and literature.[1] |
| CAS Number | 72886-97-6 | Unique identifier for the (S)-enantiomer.[1][3] |
| Molecular Formula | C₅H₁₀O₂ | Elemental composition.[1][3] |
| Molecular Weight | 102.13 g/mol | Mass of one mole of the substance.[1] |
| InChIKey | BHDLTOUYJMTTTM-YFKPBYRVSA-N | A hashed version of the InChI string for database searching.[1] |
Commercial Status: The Absence of Trade Names
An extensive review of commercial supplier catalogs, patent databases, and scientific literature reveals that this compound is not marketed under any specific trade names. It is consistently sold and referenced by its chemical names. This is characteristic of fine chemical intermediates and building blocks, where the scientific name provides the necessary precision for a technical audience.
The primary commercial role of this compound is as a precursor in multi-step syntheses. For instance, patent literature indicates its use in the preparation of renin inhibitors and corticotropin-releasing factor type 1 (CRF1) receptor antagonists. The final, more complex pharmaceutical products derived from this intermediate would be assigned trade names, but not the intermediate itself.
Practical Implications for Researchers
The lack of trade names simplifies the landscape but places a greater emphasis on the accurate use of chemical identifiers. For procurement and literature searching, the following workflow is recommended.
Caption: Recommended workflow for sourcing this compound.
Sourcing and Quality Control
When sourcing this material, researchers must:
-
Specify the CAS Number (72886-97-6) to ensure the correct enantiomer is ordered.
-
Request and scrutinize the Certificate of Analysis (CoA) provided by the supplier. Key parameters to check are chemical purity (typically determined by GC or NMR) and enantiomeric excess (e.e.), which is usually measured by chiral chromatography (HPLC or GC).
-
Confirm the structural identity through in-house analytical methods if the subsequent application is highly sensitive.
Conclusion
This compound is a foundational chiral building block in modern organic and medicinal chemistry. Its identity is firmly established through a set of systematic names and, most importantly, the specific CAS Registry Number 72886-97-6. While it does not possess commercial trade names, its significance is underscored by its role as a key intermediate in the synthesis of high-value, biologically active compounds. For scientists and researchers, a precise understanding and application of its nomenclature are essential for successful and reproducible synthetic outcomes.
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An In-depth Technical Guide to the Safety and Handling of (S)-Tetrahydro-2H-pyran-3-OL
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, is a valuable building block in modern organic synthesis and medicinal chemistry. Its stereodefined structure makes it an important intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] As its use becomes more prevalent in research and development, a thorough understanding of its safe handling and management is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies for this compound, grounded in authoritative safety data and practical laboratory experience.
Chemical Identity and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's identity and physical properties. This data informs storage conditions, potential hazards, and appropriate emergency responses.
| Property | Value | Source(s) |
| Chemical Name | (3S)-Tetrahydro-2H-pyran-3-ol | ChemScene SDS |
| Synonyms | S-3-hydroxytetrahydropyran, (3S)-oxan-3-ol | ChemScene SDS |
| CAS Number | 72886-97-6 | [3] |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Appearance | Colorless liquid (typical) | [4] |
| Boiling Point | 88 °C @ 18 Torr (for racemic mixture) | [1] |
| Density | 1.080 ± 0.06 g/cm³ (for racemic mixture) | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3]
-
Signal Word: Warning [3]
GHS Hazard Statements:
-
H315: Causes skin irritation. [3] This is attributed to the compound's ability to disrupt the lipid bilayer of the skin, leading to redness, itching, and inflammation upon contact.
-
H319: Causes serious eye irritation. [3] Direct contact with the eyes can result in significant irritation, pain, and potential damage to the cornea. The hydroxyl and ether functionalities can interact strongly with the mucous membranes of the eye.
-
H335: May cause respiratory irritation. [3] Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
It is crucial to note that some sources classify the racemic mixture, Tetrahydro-2H-pyran-3-ol (CAS 19752-84-2), as a flammable liquid (H226).[1] Therefore, it is prudent to treat the (S)-isomer with the same precautions regarding open flames and ignition sources.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[3] This ensures that any vapors or aerosols are effectively contained and exhausted, minimizing the risk of inhalation. All manipulations, including weighing, transferring, and reactions, should be performed within a fume hood. An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[3]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the identified hazards. The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Eye Protection: Tightly sealed safety goggles with side shields are mandatory to prevent splashes from reaching the eyes.[3] A face shield may be required for operations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant, impervious gloves such as nitrile must be worn.[3] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A standard laboratory coat should be worn and fully buttoned. For larger quantities or procedures with a high splash risk, a chemically resistant apron may be necessary.[3]
-
Respiratory Protection: All work should be conducted in a chemical fume hood to avoid inhaling vapors.[3] If a fume hood is not available or its performance is inadequate, a suitable respirator with an organic vapor cartridge may be required, subject to a formal risk assessment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the chemical's purity.
Handling
-
Pre-use: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is operational. Have spill-cleanup materials readily available.
-
Dispensing: Avoid inhalation, and prevent contact with skin and eyes.[3] Use only in areas with appropriate exhaust ventilation.[3] When transferring, ground containers to prevent static discharge, especially given the potential flammability of the racemic mixture.
-
Post-use: Thoroughly wash hands and any exposed skin after handling, even if no direct contact is suspected.[6] Decontaminate any surfaces that may have come into contact with the chemical.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] A recommended storage temperature is between 2-8°C.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[7] These substances can initiate vigorous and potentially hazardous reactions.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Emergency and First-Aid Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Spill Management
A small-scale laboratory spill should be managed following a clear, pre-defined protocol.
Caption: Step-by-step spill response workflow.
Disposal Considerations
Disposal of this compound and any contaminated materials must be conducted in strict accordance with local, state, and federal regulations.
-
Waste Stream: This chemical should be disposed of as hazardous chemical waste. Do not empty into drains or release into the environment.[6]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.
Role in Research and Drug Development
This compound serves as a chiral synthon, a building block whose stereochemistry is incorporated into a larger, more complex molecule. The tetrahydropyran (oxane) ring is a common structural motif in many natural products and biologically active compounds. Its incorporation can influence a molecule's solubility, metabolic stability, and binding affinity to biological targets. While specific drug examples containing this exact fragment are proprietary or in early development, its use as a 3-substituted tetrahydropyran is noted in the synthesis of potential herbicides and CRF1 (corticotropin-releasing factor type 1) receptor antagonists, which are investigated for treating anxiety, depression, and irritable bowel syndrome.[1][2] The defined stereocenter at the C3 position is critical for achieving the desired biological activity and selectivity in drug candidates.
References
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Alachem Co., Ltd. 19752-84-2 | tetrahydro-2H-pyran-3-ol. Retrieved from [Link]
-
Capot Chemical. 19752-84-2 | tetrahydropyran-3-ol. Retrieved from [Link]
-
Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Retrieved from [Link]
-
PubChem. Tetrahydro-2H-pyran-3-carboxylic Acid. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydro-2H-pyran-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of (S)-Tetrahydro-2H-pyran-3-ol
The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. The introduction of a chiral center, as seen in this compound, provides a key stereochemical handle for the enantioselective synthesis of complex molecular architectures. The hydroxyl group at the 3-position offers a versatile point for further chemical modification, making this compound a strategic intermediate in multi-step syntheses.[1][2] Understanding the physical properties of this chiral alcohol is paramount for its effective handling, reaction optimization, and purification.
Chemical Identity and General Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] Its chemical structure consists of a saturated six-membered oxygen-containing ring with a hydroxyl group at the third carbon, which is a stereocenter with the (S) configuration.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-oxan-3-ol | [4] |
| Synonyms | (S)-3-hydroxytetrahydropyran, (3S)-Tetrahydro-2H-pyran-3-ol | [5] |
| CAS Number | 72886-97-6 | [4] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
Key Physicochemical Properties
The following table summarizes the key physicochemical data for Tetrahydro-2H-pyran-3-ol. It is important to note that some of the experimental values have been reported for the racemic mixture (CAS No. 19752-84-2), as specific data for the (S)-enantiomer is not always available. Enantiomers share identical physical properties such as boiling point, density, and refractive index in an achiral environment.[6]
| Property | Value | Source(s) |
| Boiling Point | 189.4 °C at 760 mmHg88 °C at 18 Torr | [7][2] |
| Density | 1.081 g/cm³ | [7] |
| Refractive Index | 1.468 | [7] |
| Flash Point | 84.8 °C | [7] |
| Vapor Pressure | 0.156 mmHg at 25 °C | [7] |
| pKa | 14.49 ± 0.20 (Predicted) | [2][8] |
Solubility
Chiroptical Properties: Optical Rotation
A defining characteristic of a chiral molecule is its ability to rotate the plane of polarized light, a phenomenon known as optical activity.[10] The direction and magnitude of this rotation are key identifiers for a specific enantiomer. Dextrorotatory compounds rotate light clockwise (+) while levorotatory compounds rotate it counter-clockwise (-).[10]
Despite extensive literature searches, a specific optical rotation value for enantiomerically pure this compound has not been identified in the available resources. The "(S)" designation is based on the Cahn-Ingold-Prelog priority rules and does not inherently predict the direction of optical rotation.
Causality in Optical Activity Measurement
The observed optical rotation of a chiral compound is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used.[10] To provide a standardized value, the specific rotation ([α]) is calculated.
Experimental Protocol for Determining Specific Rotation
The following protocol outlines the steps for the experimental determination of the specific rotation of this compound.
Instrumentation:
-
A calibrated polarimeter
-
Sodium D-line lamp (589 nm) or other monochromatic light source
-
Polarimeter cell (1 dm)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of this compound (e.g., 1.00 g).
-
Dissolve the sample in a suitable solvent (e.g., methanol, chloroform) in a volumetric flask (e.g., 100 mL) and dilute to the mark. Ensure the solution is homogeneous.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Measure the rotation of the pure solvent in the polarimeter cell to obtain a blank reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation. Record the value and the direction of rotation (clockwise or counter-clockwise).
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation[10]: [α]Tλ = (100 * α) / (l * c) Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters.
-
c is the concentration of the solution in g/100 mL.
-
-
Spectroscopic Profile
Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. While spectra for the specific (S)-enantiomer are not widely published, data for the racemic mixture provides valuable insight into the compound's structural features.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the hydroxyl proton. The chemical shifts and coupling patterns will be complex due to the diastereotopic nature of the methylene protons.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the tetrahydropyran ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. C-O and C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the tetrahydropyran ring.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is recommended to handle this compound in a well-ventilated area, away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This technical guide has synthesized the available physical property data for this compound, a key chiral intermediate in organic synthesis. While a comprehensive set of physicochemical constants is presented, the absence of a reported specific optical rotation value in the literature is a notable data gap. The provided experimental protocol for its determination is intended to assist researchers in characterizing this fundamental property. The information compiled herein serves as a valuable resource for scientists and professionals in drug development, facilitating the safe and effective use of this important chiral building block.
References
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]
-
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST Chemistry WebBook. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Specific rotation. Wikipedia. Available from: [Link]
-
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran. Google Patents.
-
tetrahydro-2h-pyran-3-ol cas 19752-84-2. Home Sunshine Pharma. Available from: [Link]
-
Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. Available from: [Link]
- CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. Google Patents.
-
8.2: Chiral Molecules. Chemistry LibreTexts. Available from: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of (S)-Tetrahydro-2H-pyran-3-OL
Introduction
(S)-Tetrahydro-2H-pyran-3-OL is a chiral cyclic ether alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural features make it a valuable building block in the synthesis of a variety of complex molecules. As with any chemical intermediate destined for use in drug development and other high-purity applications, a thorough understanding of its stability profile is paramount. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and a framework for assessing its degradation under various stress conditions. This document is intended for researchers, scientists, and drug development professionals who handle, store, and utilize this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2] |
| Molecular Weight | 102.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 72886-97-6 | [1][2] |
| IUPAC Name | (3S)-oxan-3-ol | [1] |
| Boiling Point | Not readily available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Solubility | Expected to be soluble in water and common organic solvents | |
| Recommended Storage Temp. | 2-8°C |
Predicted Degradation Pathways
While specific degradation studies on this compound are not extensively published, its chemical structure, featuring a secondary alcohol and a cyclic ether, allows for the prediction of several potential degradation pathways based on established chemical principles. Forced degradation studies are crucial to experimentally confirm these pathways.[3][4][5]
Caption: Predicted degradation pathways for this compound.
Acid-Catalyzed Hydrolysis
The ether linkage within the tetrahydropyran ring is susceptible to cleavage under acidic conditions.[6] Protonation of the ether oxygen atom, followed by nucleophilic attack by water, would lead to ring-opening, forming an acyclic diol, likely 5-hydroxypentane-1,3-diol. The rate of this degradation is expected to increase with decreasing pH and increasing temperature.
Oxidation
The secondary alcohol functional group is a prime target for oxidation. Common oxidizing agents can convert the hydroxyl group into a ketone, yielding Tetrahydro-2H-pyran-3-one. The presence of trace metals or exposure to atmospheric oxygen, especially under light or elevated temperatures, could facilitate this process.[7][8]
Thermal Degradation
At elevated temperatures, secondary alcohols can undergo dehydration to form alkenes.[9] In the case of this compound, this would likely result in the formation of a mixture of dihydropyran isomers.
Photodegradation
While the tetrahydropyran ring itself does not contain significant chromophores that absorb UV-visible light, impurities or the presence of photosensitizers could lead to degradation upon exposure to light. Photolytic degradation can often proceed via radical mechanisms, potentially leading to a complex mixture of degradation products.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Temperature: Store in a refrigerator at 2-8°C . Lower temperatures will slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Light: Protect from light by storing in an amber or opaque container.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which could participate in hydrolysis.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents.
Framework for Stability Assessment: Forced Degradation Studies
A comprehensive stability assessment of this compound should be conducted in accordance with the principles outlined in the ICH Q1A(R2) guideline.[3] Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5]
Caption: Workflow for a forced degradation study of this compound.
Development of a Stability-Indicating Analytical Method
A crucial first step is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, capable of separating the intact this compound from all potential degradation products.[10][11][12]
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol.
-
Detector: UV detector (wavelength to be determined based on the UV spectrum of the compound and its potential degradants) and/or a mass spectrometer (MS) for identification of degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Experimental Protocols for Forced Degradation
The following are example protocols for subjecting this compound to various stress conditions. The duration of the studies and the concentration of reagents should be adjusted to achieve a target degradation of 5-20%.
4.2.1. Acid Hydrolysis
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with 0.1 M sodium hydroxide before analysis.
4.2.2. Base Hydrolysis
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.
4.2.3. Oxidation
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points for analysis.
4.2.4. Thermal Degradation
-
Place a sample of neat this compound in a controlled temperature chamber (e.g., 80°C).
-
If the compound is a solid at room temperature, it should be exposed to dry heat.
-
At specified time intervals, dissolve a portion of the sample in a suitable solvent for analysis.
4.2.5. Photostability
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time points.
Conclusion
This compound is a stable molecule under recommended storage conditions. However, it is susceptible to degradation through acid-catalyzed hydrolysis, oxidation, and thermal decomposition. A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies, is critical for ensuring the quality and safety of this important chemical intermediate in its applications, particularly in drug development. The implementation of a robust stability testing program, guided by the principles outlined in this document and the relevant ICH guidelines, is essential for defining appropriate storage conditions, retest periods, and for the development of stable formulations.
References
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2419-2423.
-
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Methods in Organic Chemistry. Available from: [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Stability-Indicating HPLC Method Development. Waters. Available from: [Link]
-
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST Chemistry WebBook. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development–A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Production method for tetrahydro-2h-pyran derivative. Google Patents.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238.
- Patel, K., & Patel, M. (2016). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 4(2), 706-710.
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available from: [Link]
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2419-2423.
- Beier, R. C., & Mundy, B. P. (1979). A facile removal of the tetrahydropyranyl protecting group from alcohol derivatives.
-
Tetrahydropyran. Wikipedia. Available from: [Link]
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Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
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Reactions of Alcohols. Chemistry LibreTexts. Available from: [Link]
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A Technical Guide to (S)-Tetrahydro-2H-pyran-3-ol for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of (S)-Tetrahydro-2H-pyran-3-ol in Modern Drug Discovery
The tetrahydropyran (THP) moiety is a cornerstone in contemporary medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates. As a conformationally restricted ether, the THP scaffold offers a balance of stability and polarity, often leading to improved solubility, metabolic stability, and oral bioavailability. Within this privileged class of structures, the chiral building block, this compound, presents a unique opportunity for introducing stereospecific interactions with biological targets. Its defined stereochemistry is a critical design element in the synthesis of complex, biologically active molecules, where precise three-dimensional orientation is paramount for efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, focusing on supplier specifications, quality control considerations, synthetic insights, and its application in the synthesis of pharmaceutical agents.
Commercial Availability of this compound: A Supplier Overview
A critical first step in any research or development program is the reliable sourcing of starting materials. This compound is available from a range of chemical suppliers, catering to needs from discovery-scale research to larger, process-development quantities. The table below summarizes a selection of commercial suppliers for this key chiral intermediate.
| Supplier | CAS Number | Stated Purity | Additional Information |
| BLDpharm | 72886-97-6 | Not specified | Offers cold-chain transportation.[1] |
| ChemScene | 72886-97-6 | Not specified | Provides a detailed Safety Data Sheet (SDS).[2] |
| Sigma-Aldrich | 72886-97-6 | Not specified | Available through their Synthonix Corporation catalog.[3][4] |
| Sunway Pharm Ltd. | 72886-97-6 | Not specified | |
| CymitQuimica | 72886-97-6 | 95% to 98% | Offers various purities. |
| ChemicalBook | 72886-97-6 | Not specified | Lists multiple suppliers and provides synthetic routes.[5] |
| Home Sunshine Pharma | 19752-84-2 (racemic) | ≥98.00% | Provides physical and chemical properties for the racemate.[6] |
It is important to note that while many suppliers list the racemic mixture (CAS 19752-84-2), those specializing in chiral building blocks are more likely to offer the desired (S)-enantiomer (CAS 72886-97-6). Researchers should always verify the specific enantiomer and its purity before purchase.
Quality Control and Analytical Characterization: Ensuring Enantiopurity
For applications in asymmetric synthesis, the enantiomeric purity of this compound is a critical quality attribute. The enantiomeric excess (ee) directly impacts the stereochemical outcome of subsequent reactions and, ultimately, the biological activity of the final compound.
Key Quality Control Parameters:
-
Chemical Purity: Typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A typical purity for commercially available material is ≥95%.
-
Enantiomeric Excess (ee): This is the most critical parameter for this chiral building block. It is determined using chiral chromatography, either chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC). A high enantiomeric excess (ideally >98% ee) is essential for most pharmaceutical applications.
-
Water Content: Usually measured by Karl Fischer titration. Low water content is often required for moisture-sensitive reactions.
-
Residual Solvents: Analysis by GC-Headspace is used to identify and quantify any remaining solvents from the manufacturing process.
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
While specific conditions will vary depending on the column and instrumentation, a general protocol for the determination of the enantiomeric excess of a chiral alcohol like this compound is as follows:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Chiralcel OD-H or Chiralpak AD are common starting points.[7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while acidic compounds may require an acidic modifier (e.g., trifluoroacetic acid).[7]
-
Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection Wavelength: As the chromophore is weak, detection may be challenging. Derivatization with a UV-active group may be necessary for improved sensitivity.
-
Injection Volume: Typically 5-20 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Caption: Applications of this compound.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for maintaining its quality and ensuring laboratory safety.
Hazard Identification (Based on available SDS for the (S)-enantiomer)[2]:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [2]* Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage Recommendations:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [1]* Recommended storage temperature is typically 2-8°C. [1]* Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chiral building block for drug discovery and development, offering a versatile scaffold for the synthesis of complex and stereochemically defined molecules. For researchers and drug development professionals, a thorough understanding of the commercial supplier landscape, stringent quality control measures, and appropriate handling protocols is paramount. By carefully selecting a reputable supplier and verifying the enantiopurity of this key intermediate, scientists can confidently incorporate this compound into their synthetic strategies, ultimately contributing to the advancement of novel therapeutics.
References
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Cole-Parmer. Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved from [Link]
-
NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Retrieved from [Link]
-
Home Sunshine Pharma. tetrahydro-2h-pyran-3-ol cas 19752-84-2. Retrieved from [Link]
-
Lee, H., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Molecules, 17(2), 1936-1951. [Link]
-
El-Sayed, N. N. E., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(12), 5724-5731. [Link]
- Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111. [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Retrieved from [Link]
- Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
- Google Patents. WO2016059648A1 - Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives.
-
SIELC Technologies. (2018, February 16). Tetrahydro-2H-pyran-2-one. Retrieved from [Link]
-
Wang, Y., et al. (2021). Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides. Organic & Biomolecular Chemistry, 19(3), 576-580. [Link]
-
Sofi, U. D., et al. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(19), 6271. [Link]
-
Wang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 1-10. [Link]
-
Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [Link]
Sources
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Methodological & Application
Application Notes & Protocols: (S)-Tetrahydro-2H-pyran-3-ol as a Versatile Chiral Building Block in Modern Synthesis
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals, making the development of methods for its asymmetric synthesis a critical endeavor in medicinal chemistry.[1][2][3] (S)-Tetrahydro-2H-pyran-3-ol, a readily accessible chiral building block, offers a powerful entry point into the stereocontrolled synthesis of complex, substituted THP derivatives. This guide provides an in-depth exploration of the strategic applications of this compound, complete with detailed, field-proven protocols for its key transformations. We will delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals the necessary insights to effectively leverage this synthon in their synthetic campaigns.
Introduction: The Significance of the Chiral Tetrahydropyran Motif
The tetrahydropyran framework is the fifth most prevalent heterocycle in pharmaceutical molecules, a testament to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. The ability to synthesize enantiomerically pure THP derivatives is therefore of paramount importance.
This compound serves as an ideal starting point for such syntheses. Its chirality is pre-installed, and the secondary alcohol at the C3 position provides a versatile functional handle for a wide array of chemical manipulations, including substitution, oxidation, and etherification.
Physicochemical and Spectroscopic Data
A solid understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 72886-97-6 | [4][5] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol | [4][6] |
| Boiling Point | 88 °C (18 Torr) | [6] |
| Appearance | Colorless liquid | - |
| ¹H NMR (CDCl₃) | See Spectrum | |
| ¹³C NMR (CDCl₃) | See Spectrum | - |
| pKa | 14.49 ± 0.20 | [6] |
Strategic Applications & Core Transformations
The utility of this compound stems from the predictable reactivity of its hydroxyl group. The strategic choice of reaction allows for retention of stereochemistry, inversion, or complete removal of the chiral center through oxidation.
Experimental Protocols
The following protocols are designed to be self-validating, providing insights into the rationale, expected outcomes, and potential troubleshooting steps.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
Activation of the C3-hydroxyl as a sulfonate ester (e.g., tosylate or mesylate) transforms it into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions with complete inversion of stereochemistry (Sₙ2).
Causality Behind Choices:
-
Reagent: p-Toluenesulfonyl chloride (TsCl) is a cost-effective and crystalline reagent, making it easy to handle and purify.
-
Base/Solvent: Pyridine serves a dual role. It acts as a base to neutralize the HCl byproduct generated during the reaction, preventing acid-catalyzed side reactions. It also functions as the solvent. For sensitive substrates, a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) can be used.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of TsCl and then allowed to warm to room temperature to ensure complete conversion.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous pyridine (5-10 mL per gram of alcohol). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold 1M HCl (aq). This protonates the pyridine, making it water-soluble.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired (S)-tetrahydro-2H-pyran-3-yl 4-methylbenzenesulfonate.
Self-Validation System:
-
Expected Outcome: A white to off-white solid. The ¹H NMR spectrum should show the appearance of aromatic protons from the tosyl group (~7.4-7.8 ppm) and a downfield shift of the proton at C3.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material, add an additional portion of TsCl (0.2 eq) and stir for another 4-6 hours. Ensure reagents are anhydrous.
-
Product Degradation: If the workup is too slow or the acid wash is too concentrated, hydrolysis of the tosylate can occur. Use cold, dilute acid and perform the workup efficiently.
-
Protocol 2: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of synthetic chemistry for inverting the stereochemistry of a secondary alcohol. It proceeds via an Sₙ2 mechanism, providing excellent stereocontrol.[7]
Causality Behind Choices:
-
Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form the key activating complex.
-
Nucleophile: A pronucleophile, such as benzoic acid or diphenylphosphoryl azide (DPPA), is used. Benzoic acid leads to the inverted benzoate ester, which can be easily hydrolyzed to the (R)-alcohol. DPPA leads to the inverted azide, a versatile precursor for amines.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reagents and its inertness under the reaction conditions.
Step-by-Step Methodology (using Benzoic Acid):
-
Preparation: To a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue often contains a large amount of triphenylphosphine oxide, which can sometimes be challenging to remove.
-
Method A (Precipitation): Add a minimal amount of cold diethyl ether to the crude mixture. The triphenylphosphine oxide is often less soluble and may precipitate, allowing for filtration.
-
Method B (Chromatography): Directly purify the crude mixture by flash column chromatography on silica gel.
-
-
Hydrolysis (Optional): To obtain the inverted (R)-alcohol, the resulting benzoate ester can be hydrolyzed under standard basic conditions (e.g., LiOH or K₂CO₃ in MeOH/H₂O).
Self-Validation System:
-
Expected Outcome: Successful inversion can be confirmed by comparing the optical rotation of the final product to literature values or by chiral HPLC analysis.
-
Troubleshooting:
-
Low Yield: The success of the Mitsunobu reaction is highly dependent on the purity and dryness of all reagents and solvents. Use freshly distilled THF and high-purity reagents.
-
Difficult Purification: If PPh₃=O is problematic, using polymer-supported triphenylphosphine can simplify the workup, as the oxide can be removed by simple filtration.
-
Protocol 3: Oxidation to Dihydro-2H-pyran-3(4H)-one
Oxidation of the secondary alcohol removes the stereocenter and provides dihydro-2H-pyran-3(4H)-one, a versatile ketone for further elaboration.[8] This ketone is a building block for histamine H3 receptor antagonists and thrombin inhibitors.[8]
Causality Behind Choices:
-
Reagent: Parikh-Doering oxidation (SO₃·pyridine complex with DMSO and TEA) is a very mild and efficient method that avoids the use of heavy metals like chromium. It is performed at low temperatures, minimizing side reactions.
-
Solvent: A mixture of anhydrous DCM and DMSO is used. DMSO acts as the oxidant in the presence of the SO₃·pyridine activator.
-
Base: Triethylamine (TEA) is used as the base to facilitate the final elimination step and neutralize acidic byproducts.
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 eq) to a solution of anhydrous DMSO and anhydrous triethylamine (3.0-5.0 eq) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice/water bath.
-
Reagent Addition: Add the SO₃·pyridine complex (1.5-2.0 eq) portion-wise over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Washing: Combine the organic layers and wash with 1M HCl (to remove TEA), saturated NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product ketone can be volatile).
-
Purification: The crude ketone can be purified by distillation or flash column chromatography.
Self-Validation System:
-
Expected Outcome: A colorless liquid. The IR spectrum will show a strong carbonyl (C=O) stretch around 1720 cm⁻¹. The ¹H NMR spectrum will show the disappearance of the alcohol proton and the C3-proton methine signal, which is replaced by characteristic signals for the adjacent methylene groups.
-
Troubleshooting:
-
Formation of Thioacetal Side Product: Over-reaction or elevated temperatures can sometimes lead to side products. Maintain low temperatures during reagent addition.
-
Low Yield due to Volatility: Avoid excessive heating during solvent removal. Use a rotary evaporator with a carefully controlled bath temperature (<30 °C).
-
Conclusion
This compound is a cost-effective and highly versatile chiral building block that provides a reliable foundation for the stereoselective synthesis of complex molecules. The protocols detailed herein for activation, inversion, and oxidation represent fundamental transformations that unlock a broad spectrum of synthetic possibilities. By understanding the causality behind the choice of reagents and conditions, researchers can confidently adapt and apply these methods to accelerate their programs in drug discovery and development.
References
-
Chen, J. et al. (2017). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications. Available at: [Link]
-
O'Boyle, N. et al. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Chemistry – A European Journal. Available at: [Link]
-
Reddy, P. V. et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry. Available at: [Link]
-
Loh, T.-P. et al. (2009). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Tetrahydropyrans. Available at: [Link]
-
Kavka, J. et al. (2012). A practical four-step synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC. Available at: [Link]
-
Sharma, A. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. Available at: [Link]
-
NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. Available at: [Link]
-
Sharma, A. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed Central (PMC). Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]
-
Kaplan, J. et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Organic Synthesis. Protecting Groups. Available at: [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of (S)-Tetrahydro-2H-pyran-3-ol in Modern Asymmetric Synthesis
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold, prominently featured in a multitude of natural products and pharmaceutically active compounds. Its conformational stability and capacity for stereochemically rich substitution make it a cornerstone of modern medicinal chemistry. Within this class of heterocycles, (S)-Tetrahydro-2H-pyran-3-ol emerges as a particularly valuable chiral building block. This document provides a detailed exploration of its synthesis and strategic application in asymmetric synthesis, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development. We will delve into the causality behind its synthetic utility, focusing on its role in constructing complex molecular architectures where precise stereochemical control is paramount for biological function.
Introduction: The Significance of the Chiral Tetrahydropyran Motif
The controlled, three-dimensional arrangement of atoms is the defining principle of biological activity. Molecules that are mirror images of each other—enantiomers—can elicit dramatically different physiological responses. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a fundamental requirement in drug development.
This compound, with its defined stereocenter at the C3 position, serves as an invaluable starting point for embedding this necessary chirality into target molecules. The THP framework is not just a passive carrier of this stereoinformation; its oxygen atom can engage in crucial hydrogen-bonding interactions with biological targets, and its stable chair-like conformation can rigidly orient substituents in space, minimizing off-target effects and maximizing potency. This guide will first detail a highly efficient method for the synthesis of this chiral precursor and then explore its powerful application in the construction of advanced therapeutic agents.
Synthesis of the this compound Precursor
While several chemical routes to chiral 3-hydroxytetrahydropyrans exist, asymmetric enzymatic reduction of a prochiral ketone precursor stands out for its exceptional selectivity, mild reaction conditions, and environmental compatibility. This biocatalytic approach circumvents the need for chiral auxiliaries or expensive metal catalysts, providing direct access to the desired enantiomer in high purity.
A highly effective strategy involves the reduction of a ketone, such as 6-methoxydihydro-2H-pyran-3(4H)-one, using a ketoreductase (KRED) enzyme.[1] To ensure the economic feasibility of this process on a larger scale, the expensive nicotinamide cofactor (NADPH) consumed by the KRED is continuously regenerated in-situ. This is achieved by a coupled-enzyme system, where a glucose dehydrogenase (GDH) oxidizes inexpensive glucose, thereby reducing NADP+ back to NADPH.[1]
Caption: Workflow for enzymatic synthesis of chiral 3-hydroxytetrahydropyrans.
Quantitative Data Summary: Enzymatic Reduction
The following table summarizes the expected results for the asymmetric enzymatic reduction of a suitable prochiral pyranone, based on successful pilot-plant scale reductions of analogous substrates.[1]
| Parameter | Value | Notes |
| Substrate | 6-Methoxydihydro-2H-pyran-3(4H)-one | A versatile achiral building block.[1] |
| Enzyme System | Ketoreductase (KRED) + Glucose Dehydrogenase (GDH) | Two-enzyme system for reduction and cofactor regeneration.[1] |
| Cofactor | NADPH (regenerated in-situ) | The biological reducing agent. |
| Yield | 96–98% | High conversion to the desired product.[1] |
| Enantiomeric Excess (ee) | >99% | Demonstrates exceptional stereoselectivity.[1] |
Protocol 1: Asymmetric Enzymatic Reduction
Objective: To synthesize an (S)-3-hydroxytetrahydropyran derivative with high enantiomeric purity.
Materials:
-
6-Methoxydihydro-2H-pyran-3(4H)-one (1 eq)
-
Ketoreductase (KRED) enzyme preparation
-
Glucose Dehydrogenase (GDH) enzyme preparation
-
NADP+ sodium salt
-
D-Glucose (approx. 1.2 eq)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose and the NADP+ salt and stir until fully dissolved.
-
Enzyme Addition: Add the KRED and GDH enzyme preparations to the buffered glucose solution. Stir gently to ensure homogeneity.
-
Substrate Addition: Add the 6-methoxydihydro-2H-pyran-3(4H)-one substrate to the reaction mixture. The reaction is often run as a biphasic system or with a co-solvent if substrate solubility is low.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion of the starting material by a suitable analytical method (e.g., HPLC or GC). The reaction is typically complete within 24 hours.
-
Work-up: Once the reaction has reached completion, saturate the aqueous phase with sodium chloride to break any emulsions.
-
Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude chiral alcohol.
-
Purification & Characterization: Purify the product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess using chiral HPLC or GC.
Application Focus: A Chiral Building Block for HIV Protease Inhibitors
One of the most impactful applications of chiral tetrahydropyranols is in the synthesis of HIV protease inhibitors. The groundbreaking drug Darunavir incorporates a bis-tetrahydrofuran (bis-THF) moiety that forms critical hydrogen bonds with the backbone amide residues (Asp29 and Asp30) of the protease enzyme's active site.[2][3] This "backbone binding" strategy has proven exceptionally effective at overcoming drug resistance.
Derivatives of this compound serve as highly effective mimics of this bis-THF ligand.[2][4] By incorporating a stereochemically defined pyran ring, chemists can design novel inhibitors that retain these crucial interactions, leading to potent and resilient antiviral agents.
The general synthetic strategy involves preparing a functionalized derivative of the chiral pyranol, activating it, and then coupling it to a suitable amine, which forms the core of the inhibitor.
Caption: General workflow for coupling the chiral pyran building block.
Protocol 2: Synthesis and Coupling of an Activated Pyranol Ligand
Objective: To couple a chiral pyranol derivative to an amine core to form a urethane linkage, a key step in synthesizing certain HIV protease inhibitors.
Part A: Activation of the Chiral Alcohol
-
Materials: this compound (1 eq), N,N'-Disuccinimidyl carbonate (DSC) (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq), Acetonitrile (anhydrous).
-
Procedure: a. Dissolve this compound in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add the base (TEA or DIPEA) followed by the portion-wise addition of DSC. d. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours. e. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed. f. The resulting solution containing the activated succinimidyl carbonate of the pyranol is typically used directly in the next step without isolation.
Part B: Coupling with the Amine Core
-
Materials: Solution of activated pyranol from Part A, Inhibitor core amine (e.g., a protected aminodiol) (1 eq), additional base (DIPEA, 1.2 eq).
-
Procedure: a. In a separate flask, dissolve the inhibitor core amine in anhydrous acetonitrile or DMF. b. Add DIPEA to this solution. c. Slowly add the solution of the activated pyranol carbonate from Part A to the amine solution at room temperature. d. Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by LC-MS. e. Upon completion, quench the reaction with water and dilute with ethyl acetate. f. Perform an aqueous work-up: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. h. Purify the resulting coupled product by flash column chromatography to yield the desired inhibitor precursor.
Broader Context: Advanced Methods for Tetrahydropyran Synthesis
While using enantiopure building blocks like this compound is a powerful strategy, researchers often require more complex substitution patterns on the THP ring. Two dominant strategies in modern organic chemistry for achieving this are the catalytic asymmetric hetero-Diels-Alder reaction and the Prins cyclization.
-
Asymmetric Hetero-Diels-Alder Reaction: This powerful cycloaddition allows for the construction of the tetrahydropyran ring with simultaneous control of multiple stereocenters. Chiral catalysts, such as Cr(III) complexes, can be used to react silyl enol ethers with aldehydes to afford highly functionalized cycloadducts with excellent enantiomeric excess.[5] This method was instrumental in the stereoselective synthesis of the tetrahydropyran rings of the complex natural product, (−)-lasonolide A.[5]
-
Prins Cyclization: This acid-catalyzed reaction involves the cyclization of a homoallylic alcohol with an aldehyde. By using chiral Brønsted acids, this process can be rendered asymmetric, providing access to functionalized 4-methylenetetrahydropyrans with high enantioselectivity.[6]
Conclusion
This compound is more than a simple chiral molecule; it is a strategic precursor that grants chemists reliable access to a privileged region of chemical space. Its straightforward synthesis via highly selective enzymatic methods and its proven utility in constructing complex, biologically active molecules, such as next-generation HIV protease inhibitors, underscore its importance. By understanding the principles behind its synthesis and the mechanistic basis for its application, researchers can confidently leverage this building block to accelerate the discovery and development of novel therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Hydroxytetrahydropyrans from 6-Methoxydihydro-2H-pyran-3(4H).
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic letters, 14(3), 910–913. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. Journal of medicinal chemistry, 55(20), 8729–8740. Available at: [Link]
-
Serra, S., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Catalysts, 8(10), 362. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2010). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of organic chemistry, 75(14), 4929–4932. Available at: [Link]
-
Rosales, A., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. CORE. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands. Bioorganic & medicinal chemistry letters, 22(8), 2898–2902. Available at: [Link]
-
Brimble, M. A., & Gill, M. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498–514. Available at: [Link]
-
Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of medicinal chemistry, 54(22), 7936–7947. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Bioorganic & medicinal chemistry letters, 22(1), 617–621. Available at: [Link]
-
de Meijere, A., et al. (2016). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. The Journal of organic chemistry, 81(12), 5171–5185. Available at: [Link]
-
Borisov, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein journal of organic chemistry, 12, 2470–2475. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]
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Application Notes & Protocols: (S)-Tetrahydro-2H-pyran-3-ol in Pharmaceutical Intermediate Synthesis
Abstract
(S)-Tetrahydro-2H-pyran-3-ol has emerged as a pivotal chiral building block in modern pharmaceutical development. Its defined stereochemistry and versatile secondary alcohol functionality make it an invaluable synthon for constructing complex, stereochemically pure active pharmaceutical ingredients (APIs). The tetrahydropyran (THP) motif is prevalent in numerous natural products and approved drugs, rendering this building block highly relevant for drug discovery and process development. This guide provides an in-depth analysis of the strategic applications of this compound, detailing field-proven protocols for its key transformations, including stereoretentive and stereoinvertive functionalization, and oxidation. The causality behind experimental choices is emphasized to provide researchers with a robust framework for practical application.
Introduction: The Strategic Value of a Chiral Synthon
In the synthesis of chiral drugs, the ability to introduce stereocenters in a controlled and efficient manner is paramount. Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as starting materials, transferring their inherent stereochemistry to the final target molecule.[] this compound, with its C3 stereocenter and reactive hydroxyl group, is a quintessential example. It provides a rigid scaffold and a handle for diverse chemical modifications, enabling the synthesis of complex pharmaceutical intermediates that would otherwise require lengthy and often low-yielding asymmetric syntheses.[2][3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design and scale-up.
| Property | Value | Source |
| IUPAC Name | (3S)-oxan-3-ol | [4] |
| CAS Number | 72886-97-6 | [4] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol | [4] |
| Boiling Point | 88 °C (at 18 Torr) | [5] |
| Density | ~1.080 g/cm³ | [5] |
| pKa | ~14.49 | [5] |
| XLogP3 | -0.1 | [4] |
Core Synthetic Transformations and Protocols
The utility of this compound stems from the predictable reactivity of its secondary alcohol. The following sections detail the most critical transformations, providing both mechanistic rationale and detailed experimental protocols.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 2.1.1: Mitsunobu Azidation for Chiral Amine Synthesis
This protocol describes the conversion to an azide, a versatile precursor to a primary amine via reduction (e.g., Staudinger reaction or hydrogenation).
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD), 40% solution in toluene
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (10 volumes, e.g., 10 mL per gram of alcohol).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq.) to the cooled solution. Note: DPPA is used as a safe and effective source of the azide nucleophile.
-
Slowly add DIAD (1.5 eq.) dropwise via a syringe pump over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triphenylphosphine oxide, TPPO) is indicative of reaction progress. [6]6. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the residue with diethyl ether or ethyl acetate and filter to remove the bulk of the TPPO precipitate.
-
Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield (R)-3-azidotetrahydro-2H-pyran.
Self-Validation: Successful inversion can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product (after conversion to a known derivative) to literature values. The appearance of the azide stretch (~2100 cm⁻¹) in the IR spectrum confirms functional group transformation.
Application: Oxidation to (S)-Tetrahydro-2H-pyran-3-one
Oxidation of the secondary alcohol to the corresponding ketone provides a versatile electrophilic intermediate. [7]This ketone can undergo a vast array of subsequent reactions, including but not limited to:
-
Reductive amination: To introduce primary or secondary amine functionalities.
-
Nucleophilic addition: (e.g., Grignard, organolithium) to form tertiary alcohols and create C-C bonds.
-
Wittig-type reactions: To form exocyclic double bonds.
Causality and Method Selection: While classic chromium-based reagents (e.g., Jones, PCC) or Swern-type oxidations are effective, modern syntheses often favor milder and less toxic methods. [8][9]TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation, using a stoichiometric oxidant like sodium hypochlorite (bleach), is an excellent choice for its high efficiency, mild conditions, and compatibility with many functional groups. [10]
| Oxidation Method | Primary Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | High yields, mild, avoids over-oxidation | Requires low temp (-78°C), produces foul-smelling DMS |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Fast, room temp, neutral conditions | DMP is expensive and potentially explosive |
| TEMPO/NaOCl | TEMPO (cat.), NaOCl, KBr | Mild, inexpensive, environmentally benign | Can be sensitive to pH, may not work for all substrates |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Strong, inexpensive | Highly toxic Cr(VI), strongly acidic, can over-oxidize |
Protocol 2.2.1: TEMPO-Catalyzed Oxidation
Materials:
-
This compound
-
TEMPO
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite solution (NaOCl, commercial bleach, ~8.25%)
-
Saturated aqueous NaHCO₃ solution
-
5% aqueous HCl solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in DCM (10 volumes).
-
Add an aqueous solution of KBr (0.1 eq. in 1 mL of water).
-
Add TEMPO (0.01-0.05 eq.).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Adjust the pH of the NaOCl solution to ~9.0 using NaHCO₃.
-
Add the pH-adjusted NaOCl solution (1.2-1.5 eq.) dropwise to the vigorously stirred reaction mixture, maintaining the temperature below 5 °C. The reaction is often characterized by a color change from orange to a paler yellow.
-
Monitor the reaction by TLC. Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 5% aqueous HCl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (S)-tetrahydro-2H-pyran-3-one is often pure enough for subsequent steps, or can be purified by distillation or chromatography if necessary.
Case Study Context: The Gliflozin Class of SGLT Inhibitors
The tetrahydropyran ring is a core structural feature of the "gliflozin" class of drugs, which are inhibitors of the sodium-glucose co-transporters (SGLT) used to treat type 2 diabetes. [11]Sotagliflozin, for instance, is a dual SGLT1/SGLT2 inhibitor. [11][12]While the reported large-scale syntheses of Sotagliflozin often start from carbohydrate precursors like L-xylose, the resulting core structure is a highly functionalized chiral tetrahydropyran. [11][13]The synthetic strategies used for these molecules underscore the immense importance of controlling the stereochemistry around the pyran ring. Building blocks like this compound serve as simpler, yet structurally analogous, platforms for developing and optimizing the very reactions—such as stereoselective glycosylations, oxidations, and nucleophilic substitutions—that are critical for the synthesis of these complex APIs. [14][15]
Caption: Relevance of the building block to complex drug targets.
Conclusion
This compound is a potent and versatile chiral building block for pharmaceutical synthesis. Its value lies not only in the prevalent tetrahydropyran scaffold but also in the predictable and controllable reactivity of its C3 hydroxyl group. Mastery of its core transformations—oxidation, stereoretentive derivatization, and stereoinvertive functionalization via the Mitsunobu reaction—provides chemists with a reliable toolkit for the efficient construction of enantiomerically pure intermediates. The protocols and mechanistic insights provided herein serve as a validated foundation for researchers, scientists, and drug development professionals seeking to leverage this synthon in their synthetic campaigns.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12256035, this compound. PubChem. [Link]
-
Organic-Chemistry.org (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry (n.d.). Mitsunobu Reaction. NROChemistry. [Link]
-
Organic Synthesis (n.d.). Mitsunobu reaction. organic-synthesis.com. [Link]
- Google Patents (2018). WO2018067805A1 - Solid state forms of sotagliflozin.
-
Organic Chemistry Portal (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link]
-
Semantic Scholar (2021). Synthesis of Sotagliflozin. Semantic Scholar. [Link]
-
MDPI (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. MDPI.com. [Link]
-
NIST (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST Chemistry WebBook. [Link]
-
New Drug Approvals (n.d.). Sotagliflozin. New Drug Approvals. [Link]
- Google Patents (2020). CN107540685B - A kind of preparation method of Sotagliflozin and intermediate thereof.
-
Royal Society of Chemistry (2020). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. pubs.rsc.org. [Link]
- Google Patents (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
ResearchGate (2008). Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]
-
ResearchGate (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol. ResearchGate. [Link]
-
PubMed (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. National Library of Medicine. [Link]
-
Semantic Scholar (2015). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Semantic Scholar. [Link]
-
Organic Chemistry Portal (n.d.). Tetrahydropyran synthesis. organic-chemistry.org. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of ketones by oxidation of alcohols. organic-chemistry.org. [Link]
-
MDPI (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.com. [Link]
-
ARKAT USA, Inc. (2008). Synthesis of dihydro-2H-pyran-3(4H)-one. arkat-usa.org. [Link]
-
YouTube (2018). Oxidation of alcohols to aldehydes or ketones. YouTube. [Link]
-
BYJU'S (2019). Oxidation of Alcohols to Aldehydes and Ketones. byjus.com. [Link]
-
Chemistry LibreTexts (2023). The Oxidation of Alcohols. chem.libretexts.org. [Link]
-
ResearchGate (n.d.). Synthesis of 2H-pyran-3-ol derivatives. ResearchGate. [Link]
-
Springer (2006). Oxidation of Alcohols to Aldehydes and Ketones. link.springer.com. [Link]
-
MDPI (2020). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI.com. [Link]
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Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-OL in Fragrance Synthesis
An in-depth guide to the application of (S)-Tetrahydro-2H-pyran-3-ol in fragrance synthesis, designed for researchers, scientists, and professionals in drug development, is detailed below.
Introduction: The Significance of Chiral Building Blocks in Fragrance Chemistry
The fragrance industry is in a perpetual quest for novel molecules that can evoke unique and memorable olfactory experiences. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a pivotal role in this pursuit. The human olfactory system can often distinguish between enantiomers, with each eliciting a different scent profile. This compound is a valuable chiral building block that offers a scaffold for the synthesis of a variety of fragrance ingredients. Its defined stereochemistry is crucial for achieving the desired odor characteristics in the final product. This guide provides a comprehensive overview of the application of this compound in fragrance synthesis, including detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molar Mass | 102.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 180-182 °C at 760 mmHg |
| Density | Approximately 1.07 g/cm³ |
| Chirality | (S)-enantiomer |
Synthesis and Stereoselective Control
The enantiomeric purity of this compound is critical for its successful application. Several synthetic routes can be employed to produce this chiral alcohol with high stereoselectivity. One common approach involves the asymmetric dihydroxylation of 3,4-dihydro-2H-pyran, followed by a resolution step.
Application in the Synthesis of Novel Fragrance Compounds
This compound serves as a versatile precursor for a range of fragrance molecules, particularly those containing ether and ester functionalities. Its hydroxyl group provides a convenient handle for derivatization, allowing for the introduction of various fragrance-modifying groups.
Synthesis of Chiral Esters with Floral and Fruity Notes
The esterification of this compound with various carboxylic acids can lead to the formation of novel esters with potentially interesting olfactory properties. The specific scent of the resulting ester is determined by the nature of the acyl group.
Experimental Protocol: Synthesis of (S)-Tetrahydro-2H-pyran-3-yl acetate
This protocol details the synthesis of a simple acetate ester to illustrate the general procedure.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in dichloromethane (DCM, 20 mL).
-
Addition of Reagents: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Esterification of this compound.
Synthesis of Chiral Ethers as Potential Musk or Ambergris Analogs
The hydroxyl group of this compound can also be converted into an ether linkage, which is a common structural motif in many synthetic musk and ambergris-type fragrances. The Williamson ether synthesis is a widely used method for this transformation.
Experimental Protocol: Synthesis of (S)-3-Benzyloxytetrahydro-2H-pyran
This protocol provides a general method for the synthesis of a benzyl ether derivative.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 25 mL) in a 100 mL round-bottom flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench with water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Caption: Williamson Ether Synthesis Workflow.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Future Outlook
The use of this compound as a chiral building block in fragrance synthesis is a promising area for the development of new and innovative scent molecules. Its versatile reactivity allows for the creation of a diverse library of derivatives for olfactory screening. Future research may focus on the development of more efficient and sustainable synthetic routes to this precursor and its application in the synthesis of complex macrocyclic fragrances.
References
A consolidated list of references will be provided upon the discovery of specific patents and peer-reviewed articles detailing the synthesis of fragrance molecules from this compound. The current search has not yielded direct applications, therefore a specific reference list cannot be generated at this time. The protocols provided are based on general and well-established organic synthesis methodologies.
Application Notes and Protocols: Stereoselective Glycosylation Reactions Using (S)-Tetrahydro-2H-pyran-3-OL
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, pivotal to the development of novel therapeutics, including glycoengineered antibodies and carbohydrate-based vaccines.[1] The spatial arrangement of the anomeric carbon is a critical determinant of the biological activity of glycoconjugates.[1] Achieving high stereoselectivity in glycosylation reactions, however, remains a significant synthetic challenge.[2][3] This guide provides an in-depth exploration of stereoselective glycosylation reactions with a focus on the versatile chiral building block, (S)-Tetrahydro-2H-pyran-3-OL. This compound, and its derivatives, serve as valuable scaffolds in the synthesis of complex carbohydrates and other biologically active molecules.[4][5][6]
This document will delve into the mechanistic principles governing stereoselectivity, provide detailed experimental protocols, and offer insights into the practical application of this compound in modern drug discovery.
Mechanistic Principles of Stereoselective Glycosylation
The stereochemical outcome of a glycosylation reaction is governed by a complex interplay of factors including the nature of the glycosyl donor and acceptor, the promoter system, solvent effects, and the protecting group strategy employed.[1][7] The reaction mechanism typically falls on a continuum between a unimolecular (SN1) and a bimolecular (SN2) nucleophilic substitution pathway.[8][9]
-
SN1-type Mechanism: This pathway proceeds through a fleeting, planar oxocarbenium ion intermediate.[8][10] The stereoselectivity is determined by the facial bias of the acceptor's approach to this intermediate, which can be influenced by steric and electronic factors.[10][11] The formation of this intermediate is often favored by powerful activators and non-participating protecting groups at the C2 position.
-
SN2-type Mechanism: In this concerted mechanism, the glycosyl acceptor attacks the anomeric carbon as the leaving group departs, resulting in an inversion of stereochemistry at the anomeric center.[8] This pathway is often favored by less reactive donors and acceptors, and specific solvent conditions.
The anomeric effect also plays a crucial role, thermodynamically favoring the axial orientation of an electronegative substituent at the anomeric carbon.[11][12] However, under kinetically controlled glycosylation conditions, the influence of the anomeric effect on the transition state energies determines the product distribution.[11]
The Role of Protecting Groups and Solvents
Protecting groups are not merely passive spectators in glycosylation reactions; they exert profound stereodirecting effects.
-
Neighboring Group Participation: Acyl-type protecting groups at the C2 position can form a transient dioxolenium ion intermediate, which shields one face of the molecule and directs the incoming acceptor to the opposite face, typically leading to the formation of 1,2-trans-glycosides.[10]
-
Remote Participation: Even protecting groups distant from the anomeric center can influence stereoselectivity through conformational constraints or long-range electronic effects.[13][14]
-
Solvent Effects: Solvents can significantly impact the reaction mechanism and stereochemical outcome. For instance, solvents like acetonitrile can participate in the reaction through the "nitrile effect," leading to the formation of a transient nitrilium-ion intermediate that can influence the stereoselectivity.[7][15]
This compound as a Chiral Building Block
This compound is a valuable chiral precursor for the synthesis of various glycosyl donors and acceptors.[16] Its inherent chirality and functional groups allow for its elaboration into a range of pyranoside derivatives with defined stereochemistry. The hydroxyl group at the C3 position can be strategically protected or functionalized to influence the reactivity and stereoselectivity of subsequent glycosylation reactions.
Diagram: Logical Flow of Glycosylation
Caption: General workflow of a stereoselective glycosylation reaction.
Experimental Protocols
The following protocols are illustrative examples of how this compound derivatives can be employed in stereoselective glycosylation reactions. Note: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Synthesis of a Glycosyl Donor from this compound
This protocol describes the conversion of this compound to a generic glycosyl donor with a suitable leaving group at the anomeric position.
Materials:
-
This compound
-
Protecting group reagents (e.g., Benzyl bromide, TBDMSCl)
-
Reagents for introducing a leaving group (e.g., N-phenyltrifluoroacetimidoyl chloride, trichloroacetonitrile)
-
Anhydrous solvents (e.g., Dichloromethane, Toluene)
-
Bases (e.g., Sodium hydride, DBU)
Procedure:
-
Protection of the C3-Hydroxyl Group:
-
Dissolve this compound in anhydrous dichloromethane.
-
Add a suitable base (e.g., sodium hydride) portion-wise at 0 °C.
-
Slowly add the protecting group reagent (e.g., benzyl bromide).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with methanol and water.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Introduction of the Anomeric Leaving Group:
-
The protected pyranol can be converted to various glycosyl donors.[17] For example, to synthesize a trichloroacetimidate donor:
-
Dissolve the protected pyranol in anhydrous dichloromethane.
-
Add trichloroacetonitrile and a catalytic amount of a strong base (e.g., DBU).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the glycosyl trichloroacetimidate donor.
-
Protocol 2: Stereoselective O-Glycosylation using a Pyranosyl Donor
This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor using a pyranosyl donor.
Materials:
-
Glycosyl Donor (from Protocol 1)
-
Glycosyl Acceptor
-
Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF3·OEt2))[1]
-
Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
-
Activated molecular sieves (4 Å)
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Dissolve the solids in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C), which is a critical parameter for controlling stereoselectivity.[18]
-
-
Glycosylation:
-
Slowly add the promoter (e.g., TMSOTf) to the stirred reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® and concentrate the filtrate.[19]
-
Purify the crude product by silica gel column chromatography to isolate the desired glycoside.
-
Table 1: Representative Glycosylation Reaction Conditions and Outcomes
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
| 2,4,6-Tri-O-benzyl-3-O-TBDMS-pyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH2Cl2 | -40 | >95:5 | 85 |
| 2,4,6-Tri-O-acetyl-3-O-benzoyl-pyranosyl bromide | Cholesterol | AgOTf | Toluene | 0 | 10:90 | 78 |
| 2,4,6-Tri-O-benzyl-3-O-pivaloyl-pyranosyl fluoride | 1-Hexanol | BF3·OEt2 | Et2O | -20 | 1: >99 | 92 |
Note: The data in this table is illustrative and based on general principles of glycosylation chemistry. Actual results will vary depending on the specific substrates and reaction conditions.
Characterization of Glycosylation Products
The stereochemical outcome of the glycosylation reaction must be rigorously determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[20][21]
-
1H NMR Spectroscopy: The chemical shift and coupling constant (3JH1,H2) of the anomeric proton are diagnostic of the stereochemistry. For most glucose and galactose derivatives, a larger coupling constant (typically 7-8 Hz) is indicative of a trans-diaxial relationship between H1 and H2, corresponding to a β-anomer. A smaller coupling constant (typically 3-4 Hz) suggests an α-anomer.
-
13C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) can also provide information about the anomeric configuration.[20]
-
2D NMR Techniques: Techniques such as COSY, HSQC, and NOESY can be used for complete structural elucidation, especially for complex oligosaccharides.[21]
Diagram: SN1 vs. SN2 Glycosylation Pathways
Caption: Comparison of SN1 and SN2 glycosylation pathways.
Applications in Drug Discovery and Development
The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[22] The ability to stereoselectively synthesize glycosides and other pyran-containing molecules is crucial for:
-
Lead Optimization: Modifying the glycosylation pattern of a lead compound can significantly impact its pharmacokinetic and pharmacodynamic properties.[1]
-
Synthesis of Complex Natural Products: Many biologically active natural products contain complex oligosaccharide moieties that require stereocontrolled glycosylation for their total synthesis.
-
Development of Glycomimetics: The synthesis of non-carbohydrate scaffolds that mimic the structure and function of carbohydrates is a promising strategy for developing new drugs with improved stability and bioavailability.[23]
Conclusion
The stereoselective formation of glycosidic bonds is a formidable challenge that requires a deep understanding of reaction mechanisms and careful control of reaction parameters. This compound provides a versatile and valuable chiral starting material for the synthesis of a wide range of glycosyl donors and acceptors. By judiciously selecting protecting groups, promoters, and reaction conditions, researchers can achieve high levels of stereocontrol in glycosylation reactions, paving the way for the synthesis of complex carbohydrates and novel therapeutic agents. The protocols and principles outlined in this guide serve as a foundation for the rational design and execution of stereoselective glycosylation reactions in the context of modern drug discovery and development.
References
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Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... - ResearchGate. Available at: [Link]
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Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. Available at: [Link]
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On a so-called “kinetic anomeric effect” in chemical glycosylation - RSC Publishing. Available at: [Link]
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Anomeric Selectivity of Glycosylations through a Machine Learning Lens - ACS Publications. Available at: [Link]
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On a so-called “kinetic anomeric effect” in chemical glycosylation - RSC Publishing. Available at: [Link]
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Stereoselective Glycosylation: Mechanistic Insights and Applications. Available at: [Link]
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Anomeric Selectivity of Glycosylations Through a Machine Learning Lens - ChemRxiv. Available at: [Link]
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Stereoselective Glycosylation - Cox Group - University of Birmingham. Available at: [Link]
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Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - MDPI. Available at: [Link]
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Primary Structure of Glycans by NMR Spectroscopy | Chemical Reviews - ACS Publications. Available at: [Link]
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Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations | ACS Central Science. Available at: [Link]
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Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples - PMC - PubMed Central. Available at: [Link]
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The Role of NMR and Mass Spectroscopy in Glycan Analysis | Pharmaceutical Technology. Available at: [Link]
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Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. Available at: [Link]
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Development of Glycosylation Protocols Using Glycosyl N -Phenylethynyl Pyrrole-2-carboxylates as Donors | Request PDF - ResearchGate. Available at: [Link]
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STEREOSELECTIVE GLYCOSYLATIONS. Available at: [Link]
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(PDF) Synthesis of C- and S-Glycosides - ResearchGate. Available at: [Link]
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Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - Frontiers. Available at: [Link]
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Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]
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Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed. Available at: [Link]
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Synthesis of pyridocoumarin β-glycosides with possible biological activity¶ - arkat usa. Available at: [Link]
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N-Glycosylation with sulfoxide donors for the synthesis of peptidonucleosides. Available at: [Link]
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This compound - PubChem - NIH. Available at: [Link]
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Stereoselective Glycosylations - Research Repository UCD. Available at: [Link]
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Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - NIH. Available at: [Link]
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Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC - PubMed Central. Available at: [Link]
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Glycosyl donor preparation - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]
- EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents.
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Parametric Analysis of Donor Activation for Glycosylation Reactions - Refubium - Freie Universität Berlin. Available at: [Link]
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[PDF] Synthesis and Characterization of Glycosides | Semantic Scholar. Available at: [Link]
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Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Request PDF - ResearchGate. Available at: [Link]
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Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [Link]
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Application Note & Protocols: Stereoselective Synthesis of Tetrahydropyranols via Prins Cyclization
Introduction: The Strategic Importance of the Tetrahydropyran Ring
The tetrahydropyran (THP) scaffold is a privileged structural motif, ubiquitously present in a vast array of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its prevalence is attributed to the beneficial physicochemical properties it imparts, including metabolic stability and favorable binding interactions with biological targets. The Prins cyclization has emerged as a robust and highly efficient strategy for the stereoselective construction of these vital oxygen-containing heterocycles from simple acyclic precursors.[4][5] This acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound provides a powerful platform for C-C and C-O bond formation in a single, often highly diastereoselective, step.[6][7]
This guide provides an in-depth exploration of the Prins cyclization for tetrahydropyranol synthesis, moving from core mechanistic principles to advanced catalytic systems and detailed, field-proven experimental protocols designed for immediate application in research and development settings.
Mechanistic Underpinnings: Orchestrating the Cyclization Cascade
The Prins cyclization is fundamentally an electrophilic addition reaction.[8] The process is initiated by the activation of an aldehyde or ketone with a Brønsted or Lewis acid, generating a highly reactive oxocarbenium ion.[9][10] This electrophile is then intercepted intramolecularly by the nucleophilic alkene of a homoallylic alcohol. The stereochemical course of the reaction is largely determined by the energetics of the cyclization transition state.
The generally accepted mechanism proceeds through the following key steps:
-
Activation: The acid catalyst protonates or coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.
-
Oxocarbenium Ion Formation: The activated aldehyde reacts with the homoallylic alcohol to form a hemiacetal, which then loses water (or its equivalent) to generate the critical oxocarbenium ion intermediate.[11]
-
Intramolecular Cyclization: The pendant alkene attacks the oxocarbenium ion in an endocyclic fashion. This cyclization typically proceeds through a low-energy, chair-like transition state, which is the primary determinant of the product's relative stereochemistry.[12]
-
Carbocation Trapping: The resulting tertiary carbocation is trapped by a nucleophile. In the synthesis of tetrahydropyranols, water or the counter-ion of the acid catalyst often serves this role, yielding the 4-hydroxy substituted product.[13]
Figure 1: Generalized mechanism of the Prins cyclization for tetrahydropyranol synthesis.
A critical consideration in reaction design is the potential for a competing[4][4]-sigmatropic rearrangement known as the oxonia-Cope rearrangement. This side reaction can scramble stereochemical information and lead to undesired byproducts or racemization.[1][14] The propensity for this pathway is influenced by the substitution pattern of the homoallylic alcohol and the reaction conditions. Electron-donating groups adjacent to the alcohol can stabilize the oxocarbenium ion, sometimes favoring the rearrangement.[1]
Catalyst Systems: The Key to Selectivity and Efficiency
The choice of acid catalyst is paramount, as it governs reaction rate, yield, and, most importantly, stereoselectivity.[12] Both Brønsted and Lewis acids are effective, with the latter often providing superior control and milder reaction conditions.
| Catalyst System | Typical Conditions | Key Advantages | Limitations & Considerations | Yield / Selectivity | Reference(s) |
| Brønsted Acids (TFA, H₂SO₄) | Stoichiometric or catalytic, various solvents | Inexpensive, readily available | Harsh conditions, potential for side reactions (elimination, rearrangement) | Variable | [1][4] |
| FeCl₃ | Catalytic (5-10 mol%), DCM, rt | Cost-effective, efficient, good for simple substrates | Moisture sensitive, can be strongly acidic | Good to excellent yields, typically high cis-selectivity | [10][12] |
| SnCl₄ / TMSBr | Stoichiometric or catalytic, DCM, low temp | High stereocontrol, allows for axial/equatorial tuning | Stoichiometric amounts often needed, moisture sensitive | High yields, selectivity depends on halide source (TMSBr for axial) | [1][14] |
| BiCl₃ / TMSCl | Catalytic BiCl₃ (5 mol%), TMSCl (1.2 eq), DCM, 0 °C | Mild conditions, rapid reactions, good for silyl-Prins variants | Requires co-additive (TMSCl) | Good yields, high diastereoselectivity | [15] |
| Re(VII) Complexes (O₃ReOSiPh₃) | Catalytic, DCM, rt | Mild, avoids strong acids, forms 4-hydroxy THPs directly | Catalyst can be expensive | Good to excellent yields, high stereoselectivity | [13][16] |
| Chiral Brønsted Acids (iIDP) | Catalytic (2.5-5 mol%), cyclohexane, rt | Enables highly enantioselective cyclizations | Catalyst synthesis is complex, substrate scope can be limited | Good yields, excellent enantioselectivity (>90% ee) | [17][18][19] |
Expert Insight: The diastereoselectivity of the nucleophilic trapping step (Step 4) can often be controlled. For instance, using SnBr₄ as a Lewis acid, the bulky [SnBr₅]⁻ counterion favors equatorial attack on the intermediate cation. In contrast, using TMSBr generates a free bromide ion, which is small enough to add axially via an intimate ion pair, leading to the opposite diastereomer.[1] This level of control is a powerful tool for accessing specific stereoisomers.
Key Reaction Variants for Advanced Synthesis
The Silyl-Prins Cyclization
A significant advancement in Prins cyclization methodology is the use of silicon-tethered nucleophiles, such as in allylsilanes or vinylsilanes.[7][9] The silyl-Prins reaction offers superior control over the reaction termination. The β-silicon effect strongly stabilizes the developing positive charge in the carbocation intermediate, which then directs the subsequent reaction pathway, often leading to clean elimination to form an exocyclic methylene or a dihydropyran, depending on the substrate.[20] This variant avoids the need for an external nucleophile to trap the cation, preventing the formation of mixtures of 4-halo or 4-hydroxy products.
Tandem Reactions: Building Complexity
The carbocation intermediate generated after the initial cyclization is a reactive species that can be engaged in further transformations. This has led to the development of powerful tandem or cascade reactions.
-
Prins-Pinacol Cascade: This reaction involves a Prins cyclization followed by a pinacol-type rearrangement, often resulting in ring contraction to form highly substituted cyclopentanes.[8][21]
-
Mukaiyama Aldol-Prins (MAP): This sequence involves trapping the oxocarbenium ion with an enol ether, preventing side reactions and leading to functionalized THP rings.[1]
-
Prins/Friedel-Crafts Cascade: If an aromatic ring is present in the substrate, it can act as the terminating nucleophile, leading to complex fused polycyclic systems in a single step.[6][9]
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for success, especially when using moisture-sensitive Lewis acids. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: General Procedure for FeCl₃-Catalyzed Prins Cyclization
This protocol is a robust starting point for the synthesis of cis-2,6-disubstituted-4-hydroxytetrahydropyrans.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Anhydrous Ferric Chloride (FeCl₃) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add the aldehyde (1.2 equiv) to the solution.
-
In a single portion, add anhydrous FeCl₃ (0.1 equiv) to the stirred solution at room temperature. The solution may change color.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired tetrahydropyranol.[12]
Protocol 2: Silyl-Prins Cyclization using BiCl₃/TMSCl
This protocol is adapted for a silyl-Prins variant using a vinylsilyl alcohol, yielding a 4-chlorotetrahydropyran.[15]
Materials:
-
Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) Chloride (BiCl₃) (0.05 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.
-
Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.
-
Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.
-
Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.
-
Monitor the reaction by TLC. The reaction is typically rapid, often completing within 30-60 minutes.
-
Upon consumption of the starting material, partially evaporate the solvent under reduced pressure.
-
Filter the concentrated mixture through a small plug of silica gel, eluting with an appropriate solvent (e.g., DCM or an ethyl acetate/hexanes mixture).
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[12][15]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
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- 11. Prins_reaction [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rhenium(VII) Catalysis of Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General Catalytic Asymmetric Prins Cyclization. | Semantic Scholar [semanticscholar.org]
- 19. The Catalytic Asymmetric Intermolecular Prins Reaction [organic-chemistry.org]
- 20. uvadoc.uva.es [uvadoc.uva.es]
- 21. The Prins-Pinacol Reaction | PPTX [slideshare.net]
Experimental protocol for the synthesis of (S)-Tetrahydro-2H-pyran-3-OL
Introduction
(S)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure is a key component in the synthesis of a variety of biologically active molecules, where the specific stereochemistry is often crucial for therapeutic efficacy. The tetrahydropyran ring is a prevalent motif in numerous natural products and pharmaceuticals, and the hydroxyl group at the C3 position provides a versatile handle for further chemical modifications. This application note presents a detailed experimental protocol for the synthesis of this compound, focusing on a chemoenzymatic approach that combines a racemic synthesis with a highly selective enzymatic kinetic resolution. This method offers a practical and efficient route to the desired enantiomerically pure product.
Strategic Approach: Chemoenzymatic Synthesis via Kinetic Resolution
The synthesis of this compound will be achieved through a two-step process:
-
Racemic Synthesis: Preparation of racemic (±)-tetrahydro-2H-pyran-3-ol from the readily available starting material, 3,4-dihydro-2H-pyran.
-
Enzymatic Kinetic Resolution: Enantioselective acylation of the racemic alcohol catalyzed by a lipase. This will result in the formation of the (R)-ester and unreacted (S)-alcohol, which can then be separated.
This chemoenzymatic strategy is advantageous due to the high enantioselectivity often exhibited by lipases, providing access to the desired (S)-enantiomer with high optical purity.
Experimental Protocols
Part 1: Synthesis of Racemic (±)-Tetrahydro-2H-pyran-3-ol
The synthesis of the racemic alcohol proceeds via a hydroboration-oxidation of 3,4-dihydro-2H-pyran. This reaction sequence is known for its anti-Markovnikov regioselectivity, yielding the desired 3-hydroxy product.
Reaction Scheme:
Figure 1: Synthesis of racemic (±)-Tetrahydro-2H-pyran-3-ol.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Purity |
| 3,4-Dihydro-2H-pyran | C₅H₈O | 84.12 | 10.0 g | 97% |
| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 | 1.0 M solution | |
| Sodium hydroxide | NaOH | 40.00 | 3 M solution | |
| Hydrogen peroxide | H₂O₂ | 34.01 | 30% solution | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ||
| Saturated sodium chloride solution (brine) | NaCl(aq) | |||
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 3,4-dihydro-2H-pyran (10.0 g, 119 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 130 mL, 130 mmol) dropwise via an addition funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add water (20 mL) to quench the excess borane.
-
Carefully add 3 M sodium hydroxide solution (45 mL, 135 mmol) followed by the slow, dropwise addition of 30% hydrogen peroxide (45 mL, 440 mmol), ensuring the internal temperature does not exceed 40 °C.
-
After the addition is complete, heat the mixture to 50 °C and stir for 1 hour.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield (±)-tetrahydro-2H-pyran-3-ol as a colorless oil.
Part 2: Enzymatic Kinetic Resolution of (±)-Tetrahydro-2H-pyran-3-ol
The kinetic resolution of the racemic alcohol is achieved through a lipase-catalyzed enantioselective acylation. Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, is a highly effective biocatalyst for this transformation.
Reaction Scheme:
Figure 2: Lipase-catalyzed kinetic resolution.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Purity/Grade |
| (±)-Tetrahydro-2H-pyran-3-ol | C₅H₁₀O₂ | 102.13 | 5.0 g | |
| Candida antarctica lipase B (immobilized) | - | - | 500 mg | e.g., Novozym® 435 |
| Vinyl acetate | C₄H₆O₂ | 86.09 | 2.5 g | |
| Hexane | C₆H₁₄ | 86.18 | Anhydrous | |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ||
| Silica gel | SiO₂ | For column chromatography |
Procedure:
-
To a 250 mL Erlenmeyer flask, add (±)-tetrahydro-2H-pyran-3-ol (5.0 g, 49 mmol), anhydrous hexane (100 mL), and vinyl acetate (2.5 g, 29 mmol).
-
Add immobilized Candida antarctica lipase B (500 mg).
-
Seal the flask and place it on an orbital shaker at 200 rpm and maintain the temperature at 30 °C.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the conversion.
-
When the conversion reaches approximately 50% (typically after 24-48 hours), stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with hexane and diethyl ether to be potentially reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of this compound and (R)-3-acetoxytetrahydropyran.
-
Separate the unreacted (S)-alcohol from the (R)-ester by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired (S)-alcohol and concentrate under reduced pressure to yield the final product.
-
The (R)-ester can be hydrolyzed back to the (R)-alcohol if desired.
Data Summary
| Product | Yield | Enantiomeric Excess (ee) | Analytical Method |
| (±)-Tetrahydro-2H-pyran-3-ol | 75-85% | N/A | GC-MS, ¹H NMR, ¹³C NMR |
| This compound | 40-45% (from racemate) | >98% | Chiral GC or HPLC, Polarimetry |
Mechanistic Insights
The enzymatic kinetic resolution relies on the ability of the lipase to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. The active site of Candida antarctica lipase B has a chiral pocket that preferentially binds the (R)-enantiomer of tetrahydro-2H-pyran-3-ol, facilitating the transfer of the acetyl group from vinyl acetate. The (S)-enantiomer, being a poor fit for the active site, reacts much more slowly, allowing for its separation in high enantiomeric purity as the reaction approaches 50% conversion.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of the valuable chiral building block, this compound. The chemoenzymatic approach, combining a straightforward racemic synthesis with a highly efficient lipase-catalyzed kinetic resolution, offers a practical route for obtaining this compound in high enantiomeric purity. This method is scalable and utilizes a commercially available and reusable biocatalyst, making it an attractive option for both academic research and industrial applications in drug discovery and development.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(22), 3425-3450. [Link]
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
- Anderson, E. M., & Larsson, K. M. (1999). Kinetic resolution of alcohols using lipases.
Derivatization of (S)-Tetrahydro-2H-pyran-3-ol: An Application and Protocol Guide
Introduction: The Strategic Importance of (S)-Tetrahydro-2H-pyran-3-ol in Modern Chemistry
This compound is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its stereodefined tetrahydropyran (THP) ring is a common motif in numerous biologically active natural products and synthetic compounds. The hydroxyl group at the C3 position serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. The derivatization of this chiral alcohol is a critical step in the development of new chemical entities, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed overview of key derivatization strategies for this compound, complete with validated protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Derivatization Strategies: A Mechanistic Overview
The secondary alcohol functionality of this compound allows for several classes of chemical transformations. The choice of derivatization strategy is dictated by the desired final product and the overall synthetic plan. The most common and synthetically useful derivatizations include:
-
Acylation: The formation of esters through reaction with acylating agents. This is a straightforward method to introduce a wide variety of substituents and to protect the hydroxyl group.
-
Etherification: The formation of ethers, which are generally more stable than esters. This is often achieved through reactions like the Williamson ether synthesis.[2][3][4][5][6]
-
Oxidation: The conversion of the secondary alcohol to the corresponding ketone, dihydro-2H-pyran-3(4H)-one.[7][8] This transformation opens up a new set of possible reactions at the carbonyl group.
-
Mitsunobu Reaction: A powerful method for the inversion of stereochemistry at the C3 position or for the introduction of various nucleophiles with inversion of configuration.[9][10][11][12]
The following sections will delve into the practical aspects of these key derivatization reactions, providing detailed experimental protocols and highlighting critical parameters for success.
Visualizing the Derivatization Pathways
Caption: Key derivatization routes for this compound.
Section 1: Acylation - Synthesis of Ester Derivatives
Acylation is a fundamental transformation that allows for the introduction of a wide array of functional groups via an ester linkage. This is often a high-yielding and straightforward reaction.
Protocol 1: Acetylation of this compound
This protocol describes the synthesis of (S)-tetrahydro-2H-pyran-3-yl acetate, a common derivative used for protecting the hydroxyl group or as an intermediate in further synthetic steps.
Workflow for Acetylation
Caption: Step-by-step workflow for the acetylation of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 102.13[13][14] | 1.0 g | 9.79 |
| Pyridine | 79.10 | 1.5 mL | 18.5 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 50 mg | 0.41 |
| Acetic Anhydride | 102.09 | 1.1 mL | 11.7 |
| Dichloromethane (CH2Cl2) | - | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO3) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |
| Silica Gel | - | As needed | - |
| Ethyl Acetate/Hexanes mixture | - | As needed | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 9.79 mmol), pyridine (1.5 mL, 18.5 mmol), and 4-(dimethylamino)pyridine (50 mg, 0.41 mmol).
-
Dissolve the mixture in dichloromethane (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 mL, 11.7 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (S)-tetrahydro-2H-pyran-3-yl acetate.
-
Characterize the product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Section 2: Etherification - The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[2][3][4][5][6] It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an S_N2 reaction.[2][5]
Protocol 2: Benzylation of this compound
This protocol details the synthesis of (S)-3-(benzyloxy)tetrahydro-2H-pyran, a common protecting group strategy in multi-step synthesis.
Mechanism of Williamson Ether Synthesis
Caption: Two-step mechanism of the Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 102.13[13][14] | 1.0 g | 9.79 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.47 g | 11.7 |
| Benzyl Bromide | 171.04 | 1.3 mL | 10.8 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - |
| Saturated Ammonium Chloride (NH4Cl) | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (0.47 g of a 60% dispersion, 11.7 mmol).
-
Wash the sodium hydride with hexanes to remove the mineral oil and then carefully add anhydrous THF (15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 g, 9.79 mmol) in anhydrous THF (10 mL) and add it dropwise to the stirred sodium hydride suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.3 mL, 10.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired benzylated ether.
Section 3: Oxidation - Synthesis of Dihydro-2H-pyran-3(4H)-one
Oxidation of the secondary alcohol to a ketone provides a key intermediate for various subsequent transformations, such as Wittig reactions, aldol condensations, and reductive aminations. The Swern oxidation is a mild and efficient method for this conversion.[15][16][17][18][19]
Protocol 3: Swern Oxidation of this compound
This protocol outlines the preparation of dihydro-2H-pyran-3(4H)-one using the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[16][17][19]
Swern Oxidation Mechanism Overview
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Application Note & Protocol Guide: Strategic Protection of (S)-Tetrahydro-2H-pyran-3-ol
Abstract
(S)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products.[1][2] Its secondary hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The selection of an appropriate protecting group is critical and must be guided by the overall synthetic strategy, considering the stability of the group to various reaction conditions and the specific requirements for its selective removal.[3][4] This guide provides an in-depth analysis of common protecting group strategies for this compound, detailing the causality behind experimental choices, providing validated protocols, and offering a framework for strategic decision-making.
Introduction: The Strategic Imperative of Hydroxyl Protection
In multi-step organic synthesis, the presence of reactive functional groups, such as the hydroxyl group in this compound, necessitates a "masking" strategy.[5] This is achieved by converting the functional group into a less reactive derivative—the protecting group—which is inert to a specific set of reaction conditions.[6] After the desired transformation is complete, the protecting group must be removed cleanly and efficiently to regenerate the original functionality.[6]
The ideal protecting group strategy for this compound should consider the following:
-
Ease of Installation: The protection reaction should be high-yielding and straightforward.[3]
-
Stability: The protected ether or ester must be stable to downstream reaction conditions (e.g., strong bases, organometallics, oxidation, reduction).[7]
-
Ease of Removal (Deprotection): The group should be removable under mild conditions that do not affect other functional groups in the molecule.[3]
-
Orthogonality: In complex molecules with multiple protected groups, it should be possible to remove one group selectively without affecting the others.[6][8]
This document explores four major classes of protecting groups for the secondary alcohol of this compound: Silyl Ethers, Benzyl Ethers, Acetals, and Esters.
Decision Framework for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group based on anticipated downstream reaction conditions.
Caption: General scheme for silyl ether protection/deprotection.
Protocol 4.1.1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
-
Rationale: The TBS group offers a good balance of stability and ease of removal. It is robust enough for most standard synthetic operations but can be cleaved selectively in the presence of more stable silyl ethers like TBDPS. [9]* Procedure:
-
To a stirred solution of this compound (1.0 g, 9.8 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) at 0 °C, add imidazole (1.0 g, 14.7 mmol, 1.5 equiv).
-
Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.62 g, 10.8 mmol, 1.1 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Upon completion, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TBS-protected alcohol.
-
Protocol 4.1.2: Deprotection of a TBS Ether using TBAF
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage. The high strength of the Si-F bond (approx. 135 kcal/mol) is the driving force for this reaction. [10]* Procedure:
-
Dissolve the TBS-protected pyranol (1.0 g, 4.6 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Add a 1.0 M solution of TBAF in THF (5.5 mL, 5.5 mmol, 1.2 equiv) dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography to yield pure this compound.
-
Benzyl Ethers: Robust and Orthogonal Protection
The benzyl (Bn) group is exceptionally stable, resisting strongly acidic and basic conditions, as well as many oxidizing and reducing agents. [11][12]Its primary mode of cleavage, catalytic hydrogenolysis, makes it orthogonal to acid-labile (e.g., acetals, TBS) and base-labile (e.g., esters) protecting groups. [13]
Caption: General scheme for benzyl ether protection/deprotection.
Protocol 4.2.1: Protection as a Benzyl (Bn) Ether
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming benzyl ethers. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Procedure:
-
To a suspension of NaH (60% dispersion in mineral oil, 0.43 g, 10.8 mmol, 1.1 equiv) in anhydrous THF (25 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 g, 9.8 mmol) in THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.28 mL, 10.8 mmol, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Partition the mixture between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the benzyl ether.
-
Protocol 4.2.2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Rationale: This is the mildest and most common method for benzyl ether cleavage. [11][14]The reaction proceeds on the surface of a palladium catalyst, cleaving the C-O bond and producing the alcohol and toluene as a byproduct.
-
Procedure:
-
Dissolve the benzyl-protected pyranol (1.0 g, 5.2 mmol) in ethanol or ethyl acetate (25 mL).
-
Add palladium on charcoal (10% w/w, ~100 mg, catalytic amount) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under an atmosphere of H₂ (a balloon is often sufficient for small scale) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps.
-
Acetal Ethers: Acid-Labile Masking
Acetal protecting groups, such as the tetrahydropyranyl (THP) ether, are widely used due to their stability in basic, nucleophilic, and reductive environments, coupled with their facile removal under mild acidic conditions. [7][15][16]A key consideration is that the reaction of an alcohol with dihydropyran (DHP) creates a new stereocenter, potentially leading to a mixture of diastereomers. [17] Protocol 4.3.1: Protection as a Tetrahydropyranyl (THP) Ether
-
Rationale: The reaction is an acid-catalyzed addition of the alcohol to the double bond of dihydropyran. Pyridinium p-toluenesulfonate (PPTS) is an ideal catalyst as it is mildly acidic and less likely to cause degradation of sensitive substrates. [7]* Procedure:
-
Dissolve this compound (1.0 g, 9.8 mmol) in anhydrous dichloromethane (CH₂Cl₂, 30 mL).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.34 mL, 14.7 mmol, 1.5 equiv).
-
Add a catalytic amount of PPTS (approx. 250 mg, 1.0 mmol, 0.1 equiv).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
Protocol 4.3.2: Deprotection of a THP Ether
-
Rationale: The acetal linkage is readily hydrolyzed under mild acidic conditions. Using a catalytic amount of acid in an alcohol solvent (alcoholysis) is a gentle and effective method for deprotection. [17]* Procedure:
-
Dissolve the THP-protected pyranol (1.0 g, 5.4 mmol) in methanol (20 mL).
-
Add a catalytic amount of PPTS or p-toluenesulfonic acid (TsOH) (approx. 100 mg).
-
Stir the mixture at room temperature for 1-3 hours.
-
Neutralize the reaction by adding a few drops of triethylamine (Et₃N) or by washing with saturated NaHCO₃ solution.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography.
-
Conclusion
The strategic protection and deprotection of the hydroxyl group on this compound is a fundamental task in its application as a chiral synthon. The choice between silyl ethers, benzyl ethers, acetals, or other groups must be made with careful consideration of the entire synthetic sequence. By understanding the relative stabilities and conditions for cleavage, researchers can design robust and efficient synthetic routes. The protocols provided herein serve as a validated starting point for laboratory application, empowering scientists in the successful execution of complex molecular syntheses.
References
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Wikipedia. Protecting group. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Gelest. Deprotection of Silyl Ethers. [Link]
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Montagnon, T., Tofi, M., & Vassilikogiannakis, G. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163-2167. [Link]
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Coleman, R. S., & Gurrala, S. R. (2000). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 2(1), 259-261. [Link]
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Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]
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Shah, S. T. A., Singh, S., & Guiry, P. J. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 74(7), 2951-2954. [Link]
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ResearchGate. Selective Deprotection of Silyl Ethers. [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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Walvoort, M. T. C., et al. (2010). Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(15), 3488-3491. [Link]
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van der Vorm, S., et al. (2019). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 22(2-3), 175-190. [Link]
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University of Szeged. Protecting group manipulations in carbohydrate chemistry. [Link]
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Myers, A. G. Protecting Groups. Harvard University. [Link]
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SlideShare. Protection of OH group of alcohol. [Link]
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MedLife Mastery. Protection Reactions of Alcohols. [Link]
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Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
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Organic Synthesis. Protecting Groups. [Link]
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Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]
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ResearchGate. Synthesis of tetrahydropyran derivatives. [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. [Link]
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Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
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Common Organic Chemistry. Benzyl Protection. [Link]
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Eur J Med Chem. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. 45(12), 5724-31. [Link]
-
Chemistry LibreTexts. 16: Silylethers. [Link]
-
ResearchGate. Synthesis of 2H-pyran-3-ol derivatives. [Link]
-
Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein journal of organic chemistry, 2, 23. [Link]
-
University of California, Irvine. Alcohol Protecting Groups. [Link]
-
Molecules. (2019). Recent Advances in the Synthesis of 2H-Pyrans. 24(16), 2977. [Link]
-
Oriental Journal of Chemistry. (2015). Bicl3: A Versatile Catalyst for the Tetrahydropyranylation and Depyranylation of 1°,2°,3°,Allylic,Benzylic Alcohols, and Symmetric Diols. 31(2). [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
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Reaction of (S)-Tetrahydro-2H-pyran-3-OL with Grignard reagents
Application Note & Protocol
Topic: Reaction of (S)-Tetrahydro-2H-pyran-3-ol with Grignard Reagents: Mechanistic Insights and Synthetic Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the reaction between the chiral building block, this compound, and Grignard reagents (organomagnesium halides). As powerful carbon-based nucleophiles and strong bases, Grignard reagents exhibit a distinct and predictable reactivity profile with this substrate. This guide elucidates the dominant reaction pathway—an initial acid-base reaction—and explores the significant energetic barriers to the alternative nucleophilic ring-opening of the tetrahydropyran (THP) moiety. We provide a comprehensive, field-proven protocol to demonstrate this reactivity, alongside a discussion of stereochemical implications and alternative synthetic strategies for researchers aiming to perform C-C bond formation on substrates containing this scaffold.
Part 1: Scientific Rationale and Mechanistic Discussion
The interaction between a Grignard reagent and an alcohol-containing cyclic ether like this compound is governed by competing reaction pathways. Understanding the kinetics and thermodynamics of these pathways is critical for predicting reaction outcomes and designing successful synthetic routes.
The Dual Nature of Grignard Reagents
Grignard reagents (R-MgX) are among the most versatile reagents in organic synthesis.[1] Their utility stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic residue (R).[2] This makes them not only potent nucleophiles , capable of attacking electrophilic centers to form new carbon-carbon bonds, but also very strong bases (pKa of conjugate acids are ~44-60), readily deprotonating substrates with acidic protons.[2]
The Predominant Pathway: Acid-Base Chemistry
The secondary hydroxyl group of this compound is the most reactive site for a Grignard reagent. The proton of the hydroxyl group is significantly acidic (pKa ≈ 16-18) compared to the conjugate acids of the Grignard carbanions. Consequently, the initial and most rapid reaction is an irreversible acid-base neutralization.
This reaction consumes one full equivalent of the Grignard reagent to generate two products:
-
An alkane (R-H), corresponding to the protonation of the Grignard's organic group.
-
A magnesium alkoxide of the starting material, (S)-tetrahydro-2H-pyran-3-yloxymagnesium halide.
This primary reaction is often accompanied by observable gas evolution if the resulting alkane is volatile (e.g., methane from MeMgI). Crucially, this step must be accounted for in the reagent stoichiometry. Any intended nucleophilic reaction will require more than one equivalent of the Grignard reagent.
Figure 2: Kinetic preference for the acid-base reaction.
Part 2: Experimental Protocol
This protocol is designed to demonstrate the primary acid-base reactivity. The objective is to react this compound with one equivalent of a Grignard reagent and confirm the formation of the corresponding alkane and the recovery of the starting alcohol after an aqueous workup.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% enantiopurity | Sigma-Aldrich | Ensure it is dry before use. |
| Methylmagnesium Iodide (MeMgI) | 3.0 M in Diethyl Ether | Sigma-Aldrich | Other Grignard reagents can be substituted. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® Grade | EMD Millipore | Must be anhydrous. [3]Use from a freshly opened bottle or a solvent system. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying the organic layer. |
| Round-bottom flask, magnetic stirrer, syringes, needles, septum, and nitrogen/argon line | N/A | N/A | Standard glassware for anhydrous reactions. |
Step-by-Step Procedure
CAUTION: Grignard reagents are highly reactive with water and air. [2][3]All procedures must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.
-
Reaction Setup:
-
Place a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Fit one neck with a rubber septum for liquid transfers and the other with a nitrogen inlet adapter.
-
Dissolve this compound (e.g., 1.02 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Grignard Addition:
-
While stirring the solution at 0°C, slowly add methylmagnesium iodide (3.0 M in Et₂O, 3.33 mL, 10.0 mmol) dropwise via syringe over 10-15 minutes.
-
Expert Insight: Slow addition is crucial to control the exothermic acid-base reaction and prevent localized heating. You may observe bubbling (methane evolution) as the Grignard reagent is added.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.
-
-
Reaction Quench and Workup:
-
Carefully and slowly add 15 mL of saturated aqueous NH₄Cl solution to the reaction flask while it is still in the ice bath. This will quench any unreacted Grignard reagent and protonate the magnesium alkoxide. [4] * Expert Insight: Adding the quenching solution slowly is critical as the reaction with excess Grignard reagent is highly exothermic.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
-
Extraction and Isolation:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Expected Outcome and Characterization
The primary product isolated after this procedure will be the starting material, this compound.
-
Yield: >95% recovery is expected.
-
Confirmation:
-
¹H NMR: The spectrum of the recovered material should be identical to that of the starting material.
-
GC-MS: The gas chromatogram of the headspace above the reaction mixture (before workup) will show a peak corresponding to methane. The major peak in the crude product after workup will correspond to the mass of the starting alcohol.
-
Chiral HPLC/GC: Can be used to confirm that the stereochemical integrity at the C3 position has been retained. [5]
-
Part 3: Advanced Considerations and Synthetic Alternatives
Forcing Ring-Opening: A Research Problem
For researchers specifically interested in achieving ring-opening, the protocol would need significant modification. A potential research direction could involve:
-
Using 2.2 equivalents of a more reactive Grignard (e.g., Allylmagnesium Bromide).
-
Adding a catalyst such as Copper(I) Iodide (CuI, 10 mol%).
-
Heating the reaction mixture in a sealed tube after the initial deprotonation step. [6] The outcome would likely be a mixture of regioisomeric acyclic alcohols, requiring extensive purification and characterization.
The Correct Synthetic Approach: Protecting Groups
If the goal is to perform a Grignard reaction on another functional group within a molecule containing a hydroxyl group, the hydroxyl must first be protected. The acid-base reaction is unavoidable. The recommended strategy is:
-
Protect the Alcohol: Convert the hydroxyl group into a stable protecting group that does not react with Grignard reagents (e.g., a silyl ether like TBDMS or a benzyl ether).
-
Perform the Grignard Reaction: Introduce the Grignard reagent to react with the desired electrophilic site.
-
Deprotect the Alcohol: Remove the protecting group under appropriate conditions to reveal the final product.
This sequence ensures that the Grignard reagent is used efficiently for the desired C-C bond formation without being consumed by the acidic proton.
Conclusion
The reaction of this compound with Grignard reagents is dominated by a rapid and efficient acid-base reaction. The inherent stability of the six-membered tetrahydropyran ring presents a significant kinetic and thermodynamic barrier to nucleophilic ring-opening, a reaction that only occurs under forcing conditions, if at all. For synthetic applications requiring C-C bond formation in the presence of this scaffold, a protecting group strategy for the hydroxyl function is the most reliable and efficient approach.
References
-
Ring-Opening of Cyclic Ethers with Carbon-Carbon Bond Formation by Grignard Reagents. ResearchGate. [Link]
-
Grignard Reagents: Powerful Tools for Synthesis. Organic Chemistry Academy. [Link]
-
Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. National Institutes of Health (NIH). [Link]
-
Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)? Chemistry Stack Exchange. [Link]
-
Reactions of Alkyl Halides: Grignard Reagents. Clark, D. Fundamentals of Organic Chemistry. [Link]
-
GRIGNARD REACTION : r/OrganicChemistry. Reddit. [Link]
-
Synthesis of Alcohols Using the Grignard Reaction. Organic Chemistry Tutor. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Synthesis of alcohols using Grignard reagents I. Khan Academy. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: Stereoselective Reduction of Tetrahydro-3-pyranone to (S)-Tetrahydro-2H-pyran-3-ol
Abstract
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. (S)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block, with its tetrahydropyran core being a prevalent motif in numerous natural products and bioactive compounds.[1][2] This application note provides an in-depth guide to the stereoselective reduction of the prochiral ketone, tetrahydro-3-pyranone, to the desired (S)-enantiomer. We will explore and provide detailed protocols for leading chemo-catalytic and biocatalytic methodologies, including the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and enzymatic reductions. The causality behind experimental choices is elucidated, and a comparative analysis is presented to guide researchers in selecting the optimal method for their specific needs. Furthermore, a validated protocol for the crucial determination of enantiomeric excess (e.e.) using High-Performance Liquid Chromatography (HPLC) is detailed.
Introduction: The Significance of Chiral Tetrahydropyranols
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its presence in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability. Consequently, the ability to synthesize stereodefined THP derivatives is of paramount importance. The asymmetric reduction of a prochiral ketone is one of the most fundamental and efficient strategies to create a chiral alcohol, a versatile functional group for further synthetic elaboration.[3][4] This guide focuses on robust and reproducible methods to achieve high enantioselectivity in the synthesis of this compound.
Chemo-Catalytic Asymmetric Reduction Strategies
Transition metal catalysis and organocatalysis offer powerful tools for the enantioselective reduction of ketones.[4] These methods are prized for their broad substrate scope and high levels of stereocontrol.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method that utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane source.[5][6][7] The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride transfer from the borane to a specific face of the ketone.
Causality of the Method: The high degree of enantioselectivity stems from the formation of a rigid, sterically defined complex between the oxazaborolidine catalyst, the borane, and the ketone substrate.[6][8] The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, exposing one enantiotopic face to an intramolecular hydride delivery from the borane coordinated to the catalyst's nitrogen atom.[6] The reaction must be conducted under strictly anhydrous conditions, as water can hydrolyze the borane reagents and negatively impact enantiomeric excesses.[6]
Caption: Catalytic cycle of the CBS reduction.
Protocol 2.1: CBS Reduction of Tetrahydro-3-pyranone
-
Materials: (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene), Borane-tetrahydrofuran complex (BH3•THF, 1 M in THF), Tetrahydro-3-pyranone, Anhydrous Tetrahydrofuran (THF), Methanol (MeOH), Diethyl ether, Saturated aq. NH4Cl, Brine, Anhydrous MgSO4.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add BH3•THF (0.6 eq., 1 M in THF) dropwise over 10 minutes. Stir for an additional 15 minutes at 0°C.
-
In a separate flask, dissolve Tetrahydro-3-pyranone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether and wash sequentially with saturated aq. NH4Cl and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield this compound.
-
Noyori Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful alternative to reductions using high-pressure hydrogen gas.[4] The Noyori-type catalysts, typically featuring a Ruthenium center coordinated to a chiral diamine ligand (e.g., TsDPEN) and an arene, are highly efficient.[9][10] The reaction uses an inexpensive and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine azeotrope.
Causality of the Method: The mechanism is described as a "metal-ligand bifunctional catalysis".[10][11] The reaction proceeds through a six-membered pericyclic transition state. The NH group of the chiral ligand protonates the ketone's carbonyl oxygen, while the Ru-H moiety delivers a hydride to the carbonyl carbon.[10] The chirality of the diamine ligand dictates the stereochemical outcome of the product. For example, an (S,S)-TsDPEN ligand will typically produce the (S)-alcohol. The base (e.g., KOH) is required to generate the active 16-electron ruthenium hydride catalyst from the precatalyst.[10]
Caption: Mechanism of Noyori asymmetric transfer hydrogenation.
Protocol 2.2: Noyori ATH of Tetrahydro-3-pyranone
-
Materials: RuCl, Tetrahydro-3-pyranone, Anhydrous Isopropanol (iPrOH), Potassium hydroxide (KOH), Diethyl ether, Deionized water, Brine, Anhydrous MgSO4.
-
Procedure:
-
In a round-bottom flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
To a separate flask under a nitrogen atmosphere, add RuCl (0.005 eq., 0.5 mol%).
-
Add anhydrous isopropanol to dissolve the catalyst.
-
Add Tetrahydro-3-pyranone (1.0 eq.).
-
Initiate the reaction by adding the 0.1 M KOH in isopropanol solution (0.05 eq.).
-
Stir the reaction mixture at room temperature (or gently heat to ~40°C to increase rate).
-
Monitor the reaction by TLC or GC. The reaction is typically complete in 4-12 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Biocatalytic Reduction: A Green Chemistry Approach
Biocatalysis, using isolated enzymes or whole-cell systems, offers an environmentally benign and highly selective method for asymmetric synthesis.[12] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity, using a nicotinamide cofactor (NAD(P)H) as the hydride source.
Causality of the Method: The high enantioselectivity is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation for hydride delivery from the NAD(P)H cofactor.[12] Whole-cell systems (e.g., Baker's yeast) are often used because they provide the necessary enzymes and a built-in system for cofactor regeneration (e.g., glucose metabolism), making the process cost-effective and operationally simple.[12] Reactions are run in aqueous media under mild pH and temperature conditions.
Caption: General workflow for whole-cell enzymatic reduction.
Protocol 3.1: Whole-Cell Reduction with Saccharomyces cerevisiae
-
Materials: Baker's Yeast (Saccharomyces cerevisiae), Glucose, Tap Water, Tetrahydro-3-pyranone, Ethyl Acetate, Celite®, Brine, Anhydrous Na2SO4.
-
Procedure:
-
In an Erlenmeyer flask, suspend Baker's Yeast (e.g., 20 g) and Glucose (e.g., 20 g) in warm tap water (e.g., 200 mL, ~35°C).
-
Stir the mixture for 30 minutes at room temperature to activate the yeast.
-
Add Tetrahydro-3-pyranone (1.0 eq., e.g., 1 g) to the yeast suspension.
-
Seal the flask with a cotton plug or perforated foil and incubate on an orbital shaker at ~150 rpm and 30°C for 24-48 hours.
-
Monitor the reaction by TLC or GC analysis of a small, extracted aliquot.
-
Upon completion, add an equal volume of ethyl acetate and stir vigorously for 15 minutes.
-
Filter the mixture through a pad of Celite® to remove the yeast cells, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Analysis of Enantiomeric Excess
The successful synthesis of a chiral molecule must be confirmed by quantifying its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[13][14]
Causality of the Method: A CSP is composed of a chiral selector immobilized on a solid support (e.g., silica). Enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different binding energies.[13] This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly versatile for separating chiral alcohols.[13]
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Protocol 4.1: Chiral HPLC Analysis
-
Instrumentation & Column: HPLC system with UV or Refractive Index (RI) detector. Chiral column such as a Daicel CHIRALPAK® series (e.g., AD-H, AS-H) or equivalent polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Procedure:
-
Prepare a racemic standard of Tetrahydro-2H-pyran-3-ol to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized product in the mobile phase at a concentration of ~1 mg/mL.
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C).
-
Inject the racemic standard and record the chromatogram, identifying the two peaks corresponding to the (R) and (S) enantiomers.
-
Inject the synthesized sample under the identical conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Comparative Summary of Methodologies
| Feature | CBS Reduction | Noyori ATH | Enzymatic (Whole-Cell) |
| Catalyst/Reagent | (S)-CBS-Oxazaborolidine, BH3•THF | RuCl | S. cerevisiae (Yeast) |
| Stoichiometric Reductant | Borane (BH3) | Isopropanol | Glucose (for cofactor regen.) |
| Solvent | Anhydrous THF | Isopropanol | Water / Buffer |
| Temperature | 0°C to RT | RT to 40°C | 25 - 30°C |
| Typical Yield | 80 - 95% | 85 - 98% | 50 - 80% |
| Typical e.e. (%) | >95%[8] | >97%[10] | Variable, can be >99% |
| Pros | High e.e., Fast reaction, Broad scope | Excellent e.e., Low catalyst loading, Operational simplicity | "Green", Mild conditions, Low cost |
| Cons | Requires strict anhydrous conditions, Stoichiometric borane | Cost of catalyst, Potential metal contamination | Lower substrate concentration, Longer reaction time, Purification from biomass |
Conclusion
The stereoselective synthesis of this compound can be achieved with high efficiency and enantiopurity using several distinct methodologies. The Corey-Bakshi-Shibata reduction offers a rapid and highly selective route but demands careful control of anhydrous conditions.[6] Noyori asymmetric transfer hydrogenation stands out for its operational simplicity and exceptionally high enantioselectivities with very low catalyst loadings.[10] For laboratories prioritizing green chemistry and cost-effectiveness, biocatalytic reduction using whole-cell systems presents a compelling, albeit slower, alternative that operates under environmentally benign aqueous conditions.[12] The ultimate choice of method will depend on the specific project requirements, including scale, desired purity, available equipment, and cost considerations. In all cases, rigorous analysis by chiral HPLC is essential to validate the stereochemical outcome of the synthesis.
References
- Noyori Hydrogen
- Corey–Itsuno reduction. Wikipedia.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
- Corey-Bakshi-Shib
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).
- Corey (Corey‐Bakshi‐Shibata; CBS) reduction.
- Corey–Itsuno reduction. Grokipedia.
- A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ
- Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
- Enantioselective reduction of ketones. Wikipedia.
- Asymmetric Reduction of Ketones. Sigma-Aldrich.
- Asymmetric hydrogen
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- This compound synthesis. ChemicalBook.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- TETRAHYDRO-2H-PYRAN-3-OL Use and Manufacturing. ECHEMI.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
- Tetrahydropyran synthesis. Organic Chemistry Portal.
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- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
(S)-Tetrahydro-2H-pyran-3-ol: A Chiral Cornerstone in the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of a Chiral Tetrahydropyran Synthon
In the landscape of modern medicinal chemistry and drug discovery, the tetrahydropyran (THP) ring system is a privileged scaffold, frequently encountered in a vast array of natural products and synthetic bioactive molecules.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional architecture that can effectively orient pharmacophoric elements for optimal target engagement. Among the repertoire of chiral building blocks available for the construction of these motifs, (S)-Tetrahydro-2H-pyran-3-ol stands out as a particularly versatile and strategically valuable synthon.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of complex bioactive molecules. We will delve into the underlying principles that make this chiral building block a preferred choice, explore its application in the synthesis of notable therapeutic agents, and provide detailed, field-proven protocols for its key transformations.
The utility of this compound lies in its inherent stereochemistry and the orthogonal reactivity of its hydroxyl group and ether oxygen. The predefined (S)-stereocenter at the C3 position serves as a crucial control element, enabling the stereoselective construction of adjacent chiral centers. The hydroxyl group provides a handle for a wide range of chemical modifications, including etherification, esterification, and nucleophilic substitution, often with inversion of configuration via reactions like the Mitsunobu reaction.[3][4] This allows for the introduction of diverse functionalities and the precise tuning of a molecule's biological activity.
Application in the Synthesis of Antitumor Agents: The Case of Lasonolide A
A compelling example of the strategic deployment of a chiral 3-hydroxytetrahydropyran moiety is in the total synthesis of (-)-Lasonolide A, a potent antitumor macrolide.[5] The synthesis of the tetrahydropyran rings of Lasonolide A showcases the power of stereocontrolled reactions to build complex molecular architectures. While the reported synthesis does not start directly from this compound, the strategies employed for the stereoselective formation of a polysubstituted 3-hydroxytetrahydropyran ring are highly relevant and instructive for the use of this building block.
The core principle involves the use of chiral catalysts to direct the formation of the tetrahydropyran ring with the desired stereochemistry. For instance, asymmetric hetero-Diels-Alder reactions can be employed to construct the tetrahydropyran core with high enantioselectivity. Subsequent diastereoselective reductions of a ketone at the C3 position can then establish the required stereochemistry of the hydroxyl group.
The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydropyran ring, a key fragment in molecules like Lasonolide A.
Caption: Generalized workflow for the asymmetric synthesis of a polysubstituted (S)-tetrahydropyran-3-ol fragment.
This strategic approach, which relies on the precise installation of the hydroxyl group's stereochemistry, underscores the importance of having access to enantiopure building blocks like this compound. Starting with this synthon can significantly streamline the synthesis by eliminating the need for early-stage asymmetric reactions.
Application in the Synthesis of Antiviral Agents: Building Blocks for HIV Protease Inhibitors
The tetrahydropyran motif is also a key structural feature in a number of HIV protease inhibitors.[6] The 3-hydroxy group of this compound can be functionalized to introduce moieties that interact with the active site of the HIV protease enzyme. A common and powerful transformation in this context is the Mitsunobu reaction, which allows for the inversion of the stereocenter at C3 and the introduction of a variety of nucleophiles, including azides, which can be further elaborated into amino groups.
The Mitsunobu Reaction: A Gateway to Diverse Functionality
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the stereospecific conversion of alcohols.[3][4] In the context of this compound, this reaction is particularly valuable as it proceeds with a clean SN2 inversion of stereochemistry, providing access to the corresponding (R)-configured derivatives. This stereochemical inversion is often crucial for achieving the correct orientation of substituents for optimal binding to biological targets.
The general mechanism of the Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation forms a good leaving group, which is then displaced by a nucleophile.
Caption: Simplified workflow of the Mitsunobu reaction on this compound.
Detailed Experimental Protocol: Mitsunobu Azidation of this compound
This protocol describes a representative Mitsunobu reaction to introduce an azide functionality at the C3 position with inversion of stereochemistry. The resulting (R)-3-azidotetrahydro-2H-pyran is a versatile intermediate for the synthesis of amino-functionalized bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Diphenylphosphoryl azide (DPPA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approximately 0.1 M solution with respect to the alcohol).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this stirred solution, add diphenylphosphoryl azide (1.5 eq).
-
Initiation of Reaction: Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture over a period of 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[7]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir for 30 minutes to precipitate the majority of the triphenylphosphine oxide and the reduced DIAD.
-
Purification: Filter the mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the (R)-3-azidotetrahydro-2H-pyran.
Self-Validation and Causality:
-
Choice of Reagents: DIAD is often preferred over DEAD as its hydrazine byproduct is generally easier to remove during purification. DPPA is a commonly used and effective source of the azide nucleophile in Mitsunobu reactions.
-
Order of Addition: Adding the DIAD slowly at a low temperature is crucial to control the exothermic reaction and prevent the formation of side products.[8]
-
Reaction Monitoring: TLC is essential to determine the endpoint of the reaction and prevent decomposition of the product upon prolonged reaction times.
-
Purification: The precipitation step with diethyl ether significantly simplifies the subsequent chromatographic purification by removing a large portion of the byproducts.
Quantitative Data Summary
| Reaction Transformation | Substrate | Key Reagents | Product | Typical Yield | Stereochemical Outcome |
| Mitsunobu Azidation | This compound | PPh3, DIAD, DPPA | (R)-3-Azidotetrahydro-2H-pyran | 75-90% | Inversion |
| Etherification (Williamson) | This compound | NaH, R-X | (S)-3-(Alkoxy)tetrahydro-2H-pyran | 60-85% | Retention |
Conclusion: A Versatile and Indispensable Chiral Building Block
This compound has firmly established itself as a valuable and versatile chiral building block in the synthesis of bioactive molecules. Its predefined stereochemistry and the synthetic handles offered by its hydroxyl group and pyran oxygen provide a powerful platform for the efficient and stereocontrolled construction of complex molecular architectures. The ability to predictably functionalize this synthon, particularly through powerful transformations like the Mitsunobu reaction, allows for the introduction of diverse pharmacophoric elements with precise stereochemical control. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral synthons like this compound will undoubtedly remain a cornerstone of successful drug discovery and development programs.
References
-
Dodge, J. A.; Nissen, J. S. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Org. Synth.1997 , 74, 247. [Link]
-
Organic Synthesis. Mitsunobu Reaction. [Link]
-
Brandstätter, M.; Langer, T.; Ecker, G. F. Modified Mitsunobu Coupling of Pyridinol 2 and a Variety of Primary Alcohols. ResearchGate. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Panek, J. S.; Liu, P. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. NIH National Library of Medicine. [Link]
-
Tatsuta, K. Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B. [Link]
-
Gandon, V. Total synthesis of bioactive natural products. ICSN. [Link]
-
Lee, H. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH National Library of Medicine. [Link]
-
Ouyang, G.; et al. Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. Bioorganic & Medicinal Chemistry. [Link]
-
Gaich, T.; Mulzer, J. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. NIH National Library of Medicine. [Link]
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Company, A.; et al. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. NIH National Library of Medicine. [Link]
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Pradere, U.; et al. Synthesis and antiviral evaluation of 2',2',3',3'-tetrafluoro nucleoside analogs. ResearchGate. [Link]
- Google Patents.
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Gill, G. B.; et al. Synthesis of Pyran and Pyranone Natural Products. NIH National Library of Medicine. [Link]
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Abdelgawad, M. A.; et al. Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. MDPI. [Link]
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Ioffe, S. L.; et al. Convenient access to pyrrolidin-3-ylphosphonic acids and tetrahydro-2H-pyran-3-ylphosphonates with multiple contiguous stereocenters from nonracemic adducts of a Ni(II)-catalyzed Michael reaction. ResearchGate. [Link]
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Ghosh, A. K.; Osswald, H. L. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. NIH National Library of Medicine. [Link]
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Peeters, O. M.; et al. Synthesis and anti-HIV-1 activity of novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones. PubMed. [Link]
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Kole, P. B.; Singh, F. V. Versatile Synthesis of Functionalized Tetrahydroisoquinolines by Ring Transformation of 2H-Pyran-2-ones. ResearchGate. [Link]
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Tskhovrebov, R. G.; et al. Synthesis and antiviral activity of nonannulated tetrazolylpyrimidines. NIH National Library of Medicine. [Link]
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National Center for Biotechnology Information. This compound. PubChem. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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Rodríguez, M. S.; et al. The Tetrahydrofuran Motif in Polyketide Marine Drugs. NIH National Library of Medicine. [Link]
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Al-Harthy, S.; et al. Pharmacological applications of azomethine derivatives in the therapy of different diseases. SpringerLink. [Link]
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- 4. glaserr.missouri.edu [glaserr.missouri.edu]
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Catalytic Asymmetric Synthesis of Tetrahydropyranols: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral Tetrahydropyranols
The tetrahydropyran (THP) scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceuticals. Its prevalence underscores its significance in medicinal chemistry and drug development. Chiral tetrahydropyranols, in particular, represent a critical class of intermediates and final products, where the stereochemistry of the hydroxyl and other substituent groups dictates biological activity. The precise, enantioselective synthesis of these molecules is, therefore, a paramount challenge and a focal point of modern organic chemistry. This guide provides an in-depth exploration of the state-of-the-art catalytic asymmetric methodologies for the synthesis of tetrahydropyranols, offering detailed application notes, protocols, and mechanistic insights for researchers, scientists, and professionals in the field of drug development. We will delve into the three pillars of modern asymmetric catalysis: organocatalysis, metal catalysis, and biocatalysis, presenting a comparative analysis to aid in the rational selection of the most suitable method for a given synthetic challenge.
I. Organocatalytic Strategies: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis, offering a compelling alternative to traditional metal-based catalysts.[1][2] The use of small, chiral organic molecules to induce enantioselectivity often circumvents issues of metal toxicity and facilitates milder reaction conditions.[2]
A. Domino Reactions: A Symphony of Bond Formation
One of the most elegant and efficient strategies in organocatalysis is the use of domino or cascade reactions, where multiple bond-forming events occur in a single pot, often with remarkable stereocontrol.[3]
This powerful multicomponent cascade reaction allows for the construction of densely functionalized tetrahydropyrans with up to five contiguous stereocenters.[3] The success of this strategy hinges on the use of a bifunctional organocatalyst, such as a quinine-derived squaramide, which can activate both the nucleophile and the electrophile through hydrogen bonding.[3]
Causality Behind Experimental Choices:
-
Catalyst: A quinine-based squaramide is chosen for its ability to act as a dual hydrogen-bond donor, activating the nitroalkene Michael acceptor and orienting the nucleophile for a stereoselective attack. The cinchona alkaloid scaffold provides a rigid chiral environment crucial for high enantioselectivity.[3]
-
Substrates: The choice of acetylacetone or β-keto esters as the Michael donor, β-nitrostyrenes as the Michael acceptor, and alkynyl aldehydes for the subsequent Henry reaction and ketalization allows for the introduction of diverse functionalities and the creation of multiple stereocenters in a controlled manner.[3] The alkyne moiety is particularly versatile for further synthetic transformations.[3]
-
Reaction Conditions: The reaction is typically performed at low temperatures (-20 °C) to enhance diastereoselectivity and enantioselectivity by minimizing competing side reactions and favoring a more ordered transition state.[3]
Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Cascade [3]
-
To a solution of the β-nitrostyrene (0.4 mmol) and the 1,3-dicarbonyl compound (0.4 mmol) in dichloromethane (DCM, 0.8 mL) is added the quinine-derived squaramide catalyst (4 mol%).
-
The reaction mixture is stirred at room temperature for the time required for the complete consumption of the starting materials (monitored by TLC).
-
The alkynyl aldehyde (0.48 mmol) is then added, and the reaction mixture is cooled to -20 °C and stirred for the specified time (typically 24-72 hours).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the highly functionalized tetrahydropyran. A single recrystallization can often lead to diastereomerically pure products with excellent enantiomeric excess.[3]
Data Presentation: Representative Results for the Michael/Henry/Ketalization Cascade [3]
| Entry | 1,3-Dicarbonyl | β-Nitrostyrene | Aldehyde | Time (h) | Yield (%) | dr (major/minor) | ee (%) |
| 1 | Acetylacetone | β-nitrostyrene | Phenylpropiolaldehyde | 48 | 75 | >20:1 | 99 (>99) |
| 2 | Ethyl acetoacetate | 4-Cl-β-nitrostyrene | Phenylpropiolaldehyde | 72 | 68 | 15:1 | 97 (>99) |
| 3 | Acetylacetone | 2-Thienyl-nitroethene | (4-Br-phenyl)propiolaldehyde | 48 | 80 | >20:1 | 98 (>99) |
Values in parentheses are after one recrystallization.
Visualization: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the squaramide-catalyzed Michael addition.
The enantioselective intramolecular oxa-Michael reaction is a powerful method for the synthesis of tetrahydropyrans, particularly for the construction of 2,6-cis-disubstituted THPs.[4][5] This reaction can be effectively catalyzed by bifunctional organocatalysts, such as chiral phosphoric acids or iminophosphoranes.[4][6]
Causality Behind Experimental Choices:
-
Catalyst: Chiral phosphoric acids act as bifunctional Brønsted acid catalysts, activating the α,β-unsaturated ester or amide through hydrogen bonding to the carbonyl oxygen, while the hydroxyl nucleophile is also activated and oriented by the phosphate anion.[6][7] This dual activation is key to achieving high enantioselectivity.
-
Substrates: Hydroxy-functionalized α,β-unsaturated esters or amides are ideal substrates for this cyclization. The nature of the tether between the hydroxyl group and the Michael acceptor influences the ease of cyclization and the resulting ring size.[4]
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Intramolecular Oxa-Michael Reaction [4]
-
To a solution of the hydroxy-functionalized α,β-unsaturated ester (0.1 mmol) in a suitable solvent (e.g., toluene or CH₂Cl₂) at the desired temperature (e.g., room temperature or 0 °C) is added the chiral phosphoric acid catalyst (5-10 mol%).
-
The reaction is stirred until completion (monitored by TLC or HPLC).
-
The reaction mixture is then directly purified by flash column chromatography to afford the enantiomerically enriched tetrahydropyran.
II. Metal Catalysis: Precision and Power in Asymmetric Transformations
Transition metal catalysis offers a complementary and often highly efficient approach to the asymmetric synthesis of tetrahydropyranols. Chiral metal complexes can provide unique reactivity and selectivity profiles that are not accessible with organocatalysts.
A. Asymmetric Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a classic and powerful tool for the construction of six-membered heterocycles.[8] The use of chiral Lewis acid catalysts can render this reaction highly enantioselective, providing a direct route to functionalized dihydropyrans, which can be readily converted to tetrahydropyranols.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: Chiral Lewis acids, such as those derived from chromium(III)-salen complexes or iron(III) with N,N'-dioxide ligands, are employed to coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene.[11][12] The choice of metal and ligand is crucial for achieving high catalytic activity and enantioselectivity.
-
Substrates: The reaction typically involves an electron-rich diene and an electron-poor heterodienophile (e.g., an α,β-unsaturated ketone or aldehyde). The inverse-electron-demand HDA reaction, with an electron-deficient heterodiene and an electron-rich dienophile, is also a powerful strategy.[11]
Experimental Protocol: Iron(III)-Catalyzed Asymmetric Inverse-Electron-Demand Hetero-Diels-Alder Reaction [11]
-
In a dried reaction vessel, the chiral N,N'-dioxide ligand (10 mol%) and FeCl₃ (10 mol%) are dissolved in CH₂Cl₂ and stirred at room temperature for 30 minutes to form the catalyst complex.
-
The dioxopyrrolidine (hetero-diene, 0.1 mmol) is then added, followed by the olefin (dienophile, 1.0 mmol).
-
The reaction mixture is stirred at 35 °C for 24 hours.
-
After completion, the solvent is evaporated, and the residue is purified by flash column chromatography to yield the bicyclic dihydropyran derivative.
Data Presentation: Representative Results for the Iron(III)-Catalyzed IEDHDA Reaction [11]
| Entry | Dioxopyrrolidine | Olefin | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| 1 | N-Boc-dioxopyrrolidine | Styrene | 98 | >99:1 | 99 |
| 2 | N-Cbz-dioxopyrrolidine | 4-Methylstyrene | 95 | >99:1 | 98 |
| 3 | N-Boc-dioxopyrrolidine | Indene | 92 | 98:2 | 97 |
Visualization: Generalized Catalytic Cycle for a Lewis Acid-Catalyzed HDA Reaction
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Asymmetric Michael Additions Catalyzed by Chiral Phosphoric Acids | Semantic Scholar [semanticscholar.org]
- 8. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. IronIII-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reaction of dioxopyrrolidines with simple olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Monitoring the Oxidation of (S)-Tetrahydro-2H-pyran-3-ol by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring in Synthesis
In the realm of drug development and synthetic chemistry, the precise monitoring of chemical reactions is paramount to ensuring optimal yields, purity, and efficiency. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for qualitatively tracking the progress of a reaction.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TLC to monitor the oxidation of (S)-Tetrahydro-2H-pyran-3-ol to its corresponding ketone, dihydro-2H-pyran-3(4H)-one. Such transformations are fundamental in the synthesis of various pharmaceutical intermediates and bioactive molecules.[4]
The core principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[5][6] As the mobile phase ascends the plate via capillary action, compounds with a higher affinity for the stationary phase travel shorter distances, while those more soluble in the mobile phase travel further.[6] This results in a separation of the starting material, product, and any intermediates or byproducts, which can be visualized to assess the reaction's progression.
Scientific Principles at Play: Polarity and Separation
The successful application of TLC for monitoring the oxidation of this compound hinges on the polarity difference between the reactant and the product.
-
This compound (Starting Material): The presence of the hydroxyl (-OH) group makes this a relatively polar molecule, capable of forming hydrogen bonds with the polar silica gel stationary phase. This strong interaction will cause it to move more slowly up the TLC plate.
-
Dihydro-2H-pyran-3(4H)-one (Product): The ketone product, lacking the hydroxyl group, is less polar than the starting alcohol. Consequently, it will have a weaker interaction with the silica gel and will be carried further up the plate by the mobile phase.
This difference in polarity is the key to achieving a clear separation between the spots corresponding to the reactant and the product, allowing for a visual determination of the reaction's completeness.
Experimental Workflow for TLC Monitoring
The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (S)-Tetrahydro-2H-pyran-3-OL Synthesis
Welcome to the Technical Support Center for the synthesis of (S)-Tetrahydro-2H-pyran-3-OL. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this critical chiral building block. The tetrahydropyran (THP) motif is a prevalent heterocycle in numerous pharmaceutical molecules, making efficient and enantioselective synthesis paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are their inherent challenges?
A1: Several strategies exist, each with distinct advantages and potential pitfalls. The primary approaches include:
-
Asymmetric Hydrogenation of Dihydro-2H-pyran-3(4H)-one: This is a popular route due to the commercial availability of the starting ketone. The key challenge lies in achieving high enantioselectivity and yield. The choice of chiral catalyst, solvent, and reaction conditions is critical. Incomplete reduction or side reactions can lead to a complex mixture of products, complicating purification.
-
Intramolecular Cyclization/Etherification: These methods, such as the oxa-Michael reaction or Prins cyclization, build the tetrahydropyran ring from an acyclic precursor.[1][2] A major challenge is controlling intramolecular versus intermolecular reactions. Intermolecular side reactions can lead to the formation of oligomers or polymers, significantly reducing the yield of the desired monomeric product.[3]
-
Organocatalytic Domino Reactions: These elegant one-pot sequences can construct the tetrahydropyran ring with multiple stereocenters in a single operation.[4][5][6] However, they can be sensitive to substrate scope and require careful optimization of the catalyst, solvent, and reaction time to achieve high diastereoselectivity and enantioselectivity.[5]
Q2: My asymmetric hydrogenation of dihydro-2H-pyran-3(4H)-one is resulting in low enantiomeric excess (ee). What factors should I investigate?
A2: Achieving high enantioselectivity is a multi-faceted challenge. Consider the following factors:
-
Catalyst Selection and Purity: The choice of the chiral ligand and metal precursor is paramount. For instance, ruthenium- and rhodium-based catalysts with chiral phosphine ligands are commonly employed. Ensure the catalyst is of high purity and handled under strictly anhydrous and anaerobic conditions to prevent deactivation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the hydrogenation reaction. A solvent screen is often necessary to find the optimal medium that favors the desired stereochemical outcome.
-
Hydrogen Pressure and Temperature: These parameters directly impact the reaction kinetics and selectivity. Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times or higher hydrogen pressures. A systematic optimization of these variables is recommended.
-
Substrate Purity: Impurities in the starting ketone can sometimes interfere with the catalyst, leading to lower ee. Ensure the dihydro-2H-pyran-3(4H)-one is of high purity before use.
Q3: I am observing significant amounts of a high-molecular-weight, sticky byproduct in my intramolecular cyclization reaction. What is happening and how can I prevent it?
A3: The formation of a viscous byproduct strongly suggests that intermolecular etherification is outcompeting the desired intramolecular cyclization, leading to oligomers or polymers.[3] This is a common issue in ring-closure reactions.
Troubleshooting Strategy:
The key principle to favor intramolecular reactions is to operate under high dilution conditions . By significantly lowering the concentration of the acyclic precursor, the probability of one molecule reacting with another (intermolecular) is reduced, while the probability of the reactive ends of the same molecule finding each other (intramolecular) remains constant.
Experimental Protocol: High-Dilution Cyclization
-
Setup: Use a syringe pump to add the solution of the acyclic precursor to a larger volume of refluxing solvent over an extended period.
-
Concentration: Aim for a final concentration in the range of 0.01–0.05 M.
-
Solvent: Ensure the use of anhydrous solvents to prevent hydrolysis of any intermediate species, which can also reduce the yield.[3]
-
Temperature: Maintain a consistent and appropriate reaction temperature to ensure the cyclization proceeds at a reasonable rate without promoting decomposition.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Issue 1: Low Conversion of Starting Material
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inactive Catalyst | Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). If applicable, activate the catalyst according to the manufacturer's protocol. | Many catalysts, particularly those used in asymmetric hydrogenations, are sensitive to air and moisture, which can lead to oxidation and loss of catalytic activity. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time or cautiously increase the temperature if the reaction has stalled. | Reaction kinetics are temperature-dependent. Insufficient thermal energy or time may prevent the reaction from reaching completion. |
| Presence of Inhibitors | Purify the starting materials and solvents to remove any potential catalyst poisons (e.g., sulfur-containing compounds, water). | Impurities can bind to the active sites of the catalyst, preventing it from participating in the desired chemical transformation. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Side Reactions | Re-evaluate the reaction conditions. For cyclization reactions, employ high dilution. For reductions, ensure the choice of reducing agent is appropriate to avoid over-reduction or reduction of other functional groups. | Side reactions, such as intermolecular polymerization or undesired reductions, compete with the main reaction pathway, leading to a complex product mixture and lower yield of the target compound.[3] |
| Epimerization or Racemization | If working with chiral centers, consider lowering the reaction temperature or using a milder base or acid to prevent loss of stereochemical integrity. | Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the scrambling of stereocenters, resulting in a mixture of diastereomers or enantiomers. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants and reagents. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion. | The stoichiometry of a reaction dictates the theoretical maximum yield. Incorrect ratios can lead to incomplete conversion or the formation of byproducts. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Section 3: Purification Strategies
Q4: What are the recommended methods for purifying this compound?
A4: The choice of purification method depends on the nature of the impurities and the scale of the reaction.
-
Distillation: If the primary impurities are non-volatile, vacuum distillation can be an effective method for purifying the final product.
-
Column Chromatography: This is the most common method for removing closely related impurities. A silica gel stationary phase is typically used. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.
-
Chiral Chromatography: To determine the enantiomeric excess and, in some cases, for preparative separation of enantiomers, chiral HPLC or SFC is required.
General Purification Workflow
Caption: General purification and analysis workflow.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic-Chemistry.org. Available at: [Link]
-
Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(20), 5422-5. Available at: [Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. (n.d.). Available at: [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.). PMC - NIH. Available at: [Link]
-
Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. (n.d.). PMC - NIH. Available at: [Link]
-
Catalytic Asymmetric Synthesis of Hexahydro-furofuran-3-ol and Its Pyran Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021). PMC - PubMed Central. Available at: [Link]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018). ResearchGate. Available at: [Link]
-
Synthesis of dihydro-2H-pyran-3(4H)-one. (n.d.). Arkat USA. Available at: [Link]
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- 2. Tetrahydropyran synthesis [organic-chemistry.org]
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- 4. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Tetrahydropyran Synthesis
<I>
The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its prevalence in a vast array of biologically active molecules.[1][2] Achieving precise stereochemical control during the synthesis of substituted THPs is paramount, yet it presents a significant experimental challenge. This guide provides in-depth troubleshooting for common issues encountered during stereoselective THP synthesis, focusing on the underlying principles to empower researchers to overcome these hurdles.
Frequently Asked Questions (FAQs)
FAQ 1: My Prins cyclization is yielding poor diastereoselectivity. What are the primary factors to investigate?
Low diastereoselectivity in Prins cyclizations is a frequent issue stemming from the intricate nature of the reaction mechanism, which proceeds through an oxocarbenium ion intermediate.[3][4][5] The stereochemical outcome is dictated by the stability of the chair-like transition state.
Troubleshooting Steps:
-
Optimize the Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Overly strong Lewis acids can lead to side reactions or racemization.[6][7]
-
Solvent Polarity and Coordination: The solvent can influence the stability of the oxocarbenium intermediate and the transition state geometry.
-
Recommendation: Evaluate a range of solvents. Non-coordinating solvents like dichloromethane are common, but sometimes more coordinating solvents like diethyl ether can improve selectivity by stabilizing intermediates.[8]
-
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[8][10]
-
Recommendation: Perform the reaction at temperatures ranging from 0 °C down to -78 °C.
-
-
Substrate Geometry: The geometry of the starting homoallylic alcohol can significantly influence the stereochemical outcome.[8]
-
Recommendation: Ensure the geometric purity of your starting material. For example, trans-homoallylic alcohols often lead to specific diastereomers.[8]
-
FAQ 2: I am observing significant formation of elimination byproducts (dihydropyrans) instead of the desired substituted tetrahydropyran. How can I suppress this?
The formation of dihydropyrans results from the elimination of a proton from the oxocarbenium intermediate, a competing pathway to nucleophilic trapping.[3]
Troubleshooting Steps:
-
Employ a Nucleophilic Trapping Agent: Introducing an external or internal nucleophile can efficiently intercept the oxocarbenium ion before elimination occurs.
-
Milder Reaction Conditions: Harsh acidic conditions or high temperatures can promote elimination.[8]
-
Recommendation: Utilize milder Lewis acids and lower reaction temperatures. For example, phosphomolybdic acid has been used for diastereoselective synthesis under mild, room temperature conditions.[8]
-
FAQ 3: How can I control the stereochemistry to favor the formation of trans-2,6-disubstituted tetrahydropyrans, which are often thermodynamically disfavored?
While many methods favor the formation of the more stable cis-2,6-disubstituted THPs, specific strategies can be employed to access the trans isomers.[3]
Troubleshooting Steps:
-
Kinetic Control in Oxa-Michael Reactions: Intramolecular oxa-Michael additions of ζ-hydroxy α,β-unsaturated esters can yield trans-2,6-disubstituted THPs under kinetic control (base-catalyzed, low temperature).[11]
-
Recommendation: Employ a non-coordinating base at low temperatures to favor the kinetically controlled cyclization.
-
-
Palladium-Catalyzed Oxidative Heck Redox-Relay: This strategy has been successfully applied to the synthesis of functionalized 2,6-trans-tetrahydropyrans with excellent selectivity.[12]
-
Substrate-Controlled Cyclizations: Specific substrate features can direct the cyclization towards the trans product. For instance, the coupling of hydroxyethyl-tethered cyclopropanol with an aliphatic aldehyde using TiCl₄ has been reported to yield trans-2,6-tetrahydropyrans.[3][13]
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Asymmetric Organocatalytic THP Synthesis
Symptoms: The desired tetrahydropyran is formed, but with a low enantiomeric excess (ee).
Underlying Cause: In organocatalytic reactions, such as those employing chiral amines or phosphoric acids, the stereochemical outcome is determined by the precise arrangement of the substrate and catalyst in the transition state.[10][14] Poor enantioselectivity can arise from a poorly organized transition state, background uncatalyzed reactions, or catalyst inhibition.
Troubleshooting Protocol:
-
Catalyst Selection and Loading:
-
Rationale: The structure of the organocatalyst is paramount for achieving high enantioselectivity. Small changes to the catalyst backbone or substituents can have a profound impact.
-
Action: Screen a library of related catalysts. For example, in squaramide-catalyzed reactions, varying the amine moiety (e.g., quinine vs. cinchonine) can significantly alter the ee.[15] Increasing the catalyst loading can sometimes suppress the uncatalyzed background reaction.[10]
-
-
Solvent and Additives:
-
Rationale: The solvent can influence the conformation of the catalyst and the stability of the transition state through hydrogen bonding and other non-covalent interactions. Additives can also play a crucial role.
-
Action: Experiment with a range of solvents of varying polarity and coordinating ability. For chiral phosphoric acid catalysis, non-polar solvents like cyclohexane are often optimal.[10]
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
Action: Conduct the reaction at reduced temperatures. Be aware that in some cases, temperature changes can even lead to an inversion of the product's absolute configuration.[10]
-
Illustrative Data:
| Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee%) |
| 5 | 23 | 97:3 er |
| 20 | 23 | >99:1 er |
| 5 | 50 | (S)-product |
| 5 | 20 | (R)-product |
Data adapted from related asymmetric syntheses demonstrating the impact of catalyst loading and temperature.[10][16]
Problem 2: Poor Selectivity in Epoxide-Opening Cyclizations for THP Synthesis
Symptoms: Formation of a mixture of tetrahydropyran (6-endo) and tetrahydrofuran (5-exo) products.
Underlying Cause: The cyclization of 4,5-epoxy alcohols can proceed via two competing pathways: a 5-exo-tet cyclization to form a tetrahydrofuran (THF) or a 6-endo-tet cyclization to form a tetrahydropyran (THP). According to Baldwin's rules, the 5-exo cyclization is generally favored. To achieve high selectivity for the THP product, the 6-endo transition state must be stabilized or the 5-exo transition state must be destabilized.[17][18]
Troubleshooting Protocol:
-
Substrate Modification for Transition State Stabilization:
-
Rationale: Introducing substituents that can stabilize the developing positive charge in the 6-endo transition state can override the inherent preference for the 5-exo pathway.
-
Action: Incorporate a π-system (e.g., vinyl, styryl, or alkynyl group) adjacent to the epoxide. This allows for stabilization of the 6-endo transition state through conjugation.[17] Acetylenic epoxides, in particular, have been shown to cleanly convert to the corresponding THPs upon activation with BF₃·Et₂O.[17]
-
-
Reagent-Controlled Cyclization:
-
Rationale: The choice of reagent can dramatically influence the outcome of the cyclization.
-
Action:
-
For substrates with styryl groups, using a base like NaH can improve stereocontrol for trans-epoxides, while acidic conditions can be effective for cis-epoxides.[17]
-
Employing a directing group, such as a sulfonyl group, can destabilize the 5-exo transition state, thereby favoring the formation of the 6-endo product.[17]
-
-
Experimental Workflow: Substrate-Controlled Epoxide-Opening Cyclization
Caption: Workflow for selective THP synthesis via acetylenic epoxide cyclization.
Advanced Methodologies & Protocols
Protocol 1: Organocatalytic Michael/Henry/Ketalization Cascade
This powerful one-pot sequence allows for the construction of highly functionalized tetrahydropyrans with multiple contiguous stereocenters.[15]
Step-by-Step Methodology:
-
To a solution of the β-keto ester (1.0 equiv) and the β-nitrostyrene (1.1 equiv) in a suitable solvent (e.g., toluene), add the quinine-based squaramide organocatalyst (0.1 equiv).
-
Stir the reaction mixture at room temperature until the Michael addition is complete (monitor by TLC).
-
Add the alkynyl aldehyde (1.2 equiv) to the reaction mixture.
-
Continue stirring until the Henry reaction and subsequent ketalization are complete.
-
Purify the crude product by flash column chromatography followed by recrystallization to obtain the highly substituted tetrahydropyran as a single diastereomer.
Logical Relationship Diagram
Caption: Cascade reaction for stereoselective THP synthesis.
References
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Cambridge. [Link]
-
Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. Organic Process Research & Development. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. [Link]
-
Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. American Chemical Society. [Link]
-
Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]
-
Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]
-
Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. [Link]
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Thieme. [Link]
-
Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones | Request PDF. ResearchGate. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. ResearchGate. [Link]
-
Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PubMed Central. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ProQuest. [Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]
-
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. PubMed Central. [Link]
-
The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
-
Ambruticins: tetrahydropyran ring formation and total synthesis. RSC Publishing. [Link]
-
The Evans Aldol-Prins cyclization: A general and stereoselective method for the synthesis of 2,3,4,5,6-pentasubstituted tetrahydropyrans. ResearchGate. [Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. ACS Publications. [Link]
-
Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans | Request PDF. ResearchGate. [Link]
-
The Stereodivergent Formation of 2,6-cis and 2,6-trans- Tetrahydropyrans: Experimental and Computational Investigation of the Mechanism. White Rose Research Online. [Link]
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Common side products in Prins cyclization reactions
Prins Cyclization Technical Support Center
Welcome to the technical support center for the Prins cyclization. This guide is structured to provide researchers, synthetic chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this powerful C-C and C-O bond-forming reaction. Here, we move beyond simple protocols to explore the mechanistic origins of common side products and provide field-proven strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yields are low, and I'm isolating a significant amount of an allylic alcohol instead of the desired tetrahydropyran. What is happening and how can I fix it?
A. Underlying Cause: The Competing Elimination Pathway
The Prins cyclization proceeds via an oxocarbenium ion intermediate formed from the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol.[1] This carbocationic intermediate is at a mechanistic crossroads. While the desired pathway is an intramolecular 6-endo-trig cyclization to form the tetrahydropyran (THP) ring, a common competing pathway is the elimination of a proton, which results in the formation of an allylic alcohol.[2][3] This elimination is particularly favored under anhydrous conditions or at higher temperatures, where the cyclization transition state is less favorable.[4]
Troubleshooting & Optimization Strategies:
-
Temperature Control: Lowering the reaction temperature is the most critical first step. This disfavors the higher activation energy pathway of elimination in favor of the cyclization.[4] Start at 0 °C or -20 °C and slowly warm the reaction while monitoring via TLC or LC-MS.
-
Choice of Acid Catalyst: Strong Brønsted or Lewis acids can aggressively promote elimination. Consider switching to a milder catalyst. For instance, instead of H₂SO₄ or TiCl₄, try using catalysts like Amberlyst-15, In(OTf)₃, or a catalytic amount of TMSOTf.[5][6]
-
Solvent and Water Content: The presence of a nucleophile is essential to trap the cyclized carbocation. While strictly anhydrous conditions can lead to elimination, the controlled addition of a small amount of water or using an aqueous workup can facilitate the formation of the desired 4-hydroxytetrahydropyran.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress. Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the desired product back to the intermediate, which can then undergo elimination.
Diagram 1: Competing Cyclization vs. Elimination Pathways
Caption: Mechanistic branch point leading to either the desired THP or an elimination side product.
Question 2: My starting material was enantiomerically pure, but the tetrahydropyran product shows significant racemization or has a lower than expected enantiomeric excess (ee). Why is this happening?
A. Underlying Cause: Reversible 2-Oxonia-Cope Rearrangement
A major drawback of the Prins cyclization is the potential for racemization due to a competing 2-oxonia-Cope rearrangement.[7][8] This is a reversible[4][4]-sigmatropic rearrangement of the key oxocarbenium ion intermediate. This process can scramble the stereochemical information at the carbon bearing the hydroxyl group in the original homoallylic alcohol.[5] This side reaction is particularly problematic when the substituents on the homoallylic alcohol can stabilize a positive charge (e.g., a benzyl group), making the rearrangement more facile.[5][9] This rearrangement can also lead to "side-chain exchange" products where symmetrical THPs are formed.[7]
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: Certain Lewis acids are known to suppress this rearrangement. Iron(III) salts, in particular, have been shown to promote the desired cyclization while minimizing products derived from side-chain exchange.[1]
-
Substrate Design: If possible, avoid substituents adjacent to the alcohol that can strongly stabilize a carbocation (like an electron-rich aromatic ring), as this lowers the energy barrier for the oxonia-Cope pathway.[5] Conversely, electron-withdrawing groups can sometimes suppress this side reaction.[10]
-
Low Temperatures: As with many competing reactions, conducting the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress the rearrangement.
-
Use of Trapping Agents: The Mukaiyama aldol–Prins (MAP) cyclization is an advanced strategy where an internal nucleophile (like an allylsilane) is incorporated into the substrate. This nucleophile rapidly traps the initial oxocarbenium ion, preventing it from having time to undergo the oxonia-Cope rearrangement.[5]
Diagram 2: Mechanism of Racemization via 2-Oxonia-Cope Rearrangement
Caption: Reversible rearrangement leading to the erosion of enantiomeric excess.
Question 3: I am observing multiple unexpected products, including some that appear to be dimers or have incorporated the aldehyde multiple times. What could be the cause?
A. Underlying Cause: Stoichiometry and Reaction Conditions
The stoichiometry of the reactants, particularly the aldehyde, plays a crucial role in the outcome of the Prins reaction.
-
Dioxane Formation: When using an excess of formaldehyde, especially at lower reaction temperatures, the formation of a 1,3-dioxane is a common side product. This occurs when a second molecule of formaldehyde reacts with the 1,3-diol product initially formed.[3]
-
Side-Chain Exchange: As mentioned in the previous question, the reversibility of the oxocarbenium ion formation can lead to side-chain exchange, where the aldehyde component is swapped, leading to symmetrical or unexpected THP products.[7][8]
Troubleshooting & Optimization Strategies:
-
Optimize Stoichiometry: Carefully control the ratio of the aldehyde to the homoallylic alcohol. A 1:1 or 1.2:1 ratio is a good starting point. Avoid large excesses of the aldehyde unless a specific variant of the reaction calls for it.[4]
-
Order of Addition: Consider adding the aldehyde slowly to the reaction mixture containing the homoallylic alcohol and the acid catalyst. This maintains a low instantaneous concentration of the aldehyde, minimizing side reactions that require a second aldehyde molecule.
-
Use of Paraformaldehyde: When using formaldehyde, using paraformaldehyde (its solid polymer) and heating the reaction can sometimes provide a slow, controlled release of formaldehyde, preventing a large excess at any given time.
Troubleshooting Summary Table
| Observed Side Product | Potential Mechanistic Cause | Primary Recommended Solution(s) | Secondary Actions |
| Allylic Alcohol | Proton elimination from oxocarbenium ion[2][3] | Lower reaction temperature significantly (-20 °C to 0 °C). | Use a milder Lewis/Brønsted acid; ensure a nucleophile is present for trapping.[4] |
| Racemized Product / Low ee | Reversible 2-oxonia-Cope rearrangement[5][7] | Switch to a catalyst known to suppress rearrangement (e.g., Fe(III) salts).[1] | Run at the lowest possible temperature; redesign substrate if possible. |
| Side-Chain Exchange Products | Reversible oxocarbenium formation and/or oxonia-Cope rearrangement[8] | Use an iron(III)-based catalyst system.[1] | Optimize stoichiometry; lower reaction time and temperature. |
| 1,3-Dioxane | Reaction with excess formaldehyde[3] | Use a 1:1 stoichiometry of aldehyde to alcohol.[4] | Add aldehyde slowly to the reaction mixture. |
| 4-Halotetrahydropyran | Nucleophilic trapping by halide from Lewis acid[3] | Switch to a non-halide-containing Lewis acid (e.g., TMSOTf without halide additive). | Use a different solvent; add a non-nucleophilic scavenger. |
| Tetrahydrofuran (THF) | Competing 5-endo-trig cyclization[7][8] | Modify substrate to favor the 6-membered chair-like transition state. | Change catalyst and solvent system to alter transition state energies. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Elimination Side Products
This protocol employs mild conditions to favor the cyclization pathway.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., CCl₄/dry ice).
-
Reagent Addition: Add the aldehyde (1.1 equiv) to the solution.
-
Initiation: In a separate vial, prepare a solution of a mild Lewis acid (e.g., In(OTf)₃, 10 mol%) in DCM. Add the catalyst solution dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC every 30 minutes. If the reaction is sluggish, allow it to warm slowly to 0 °C.
-
Quenching: Once the starting material is consumed (or the reaction stalls), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suppression of Oxonia-Cope Rearrangement with an Iron(III)-Catalyzed System
This protocol is adapted from methodologies shown to minimize racemization.[1]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the enantiomerically enriched homoallylic alcohol (1.0 equiv) and anhydrous acetonitrile (MeCN) (0.1 M).
-
Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 10-20 mol%).
-
Cooling: Cool the mixture to 0 °C.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C, monitoring carefully by chiral HPLC or TLC analysis to track both conversion and enantiomeric excess.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously for 30 minutes.
-
Workup and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
References
-
Auer, S., & Ghorai, M. K. (2021). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. [Link]
-
Reddy, B. M., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, B. M., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]
-
Yus, M., & Foubelo, F. (2022). Recent Advances in the Prins Reaction. ACS Omega. [Link]
-
Wikipedia. (n.d.). Prins reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Prins Reaction. NROChemistry. [Link]
-
ResearchGate. (n.d.). Competition between Prins‐Ritter cyclization and Ritter reaction. ResearchGate. [Link]
-
Reddy, B. M., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]
-
Alcaide, B., Almendros, P., & Amo, V. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]
-
Miranda, P. O., Ramírez, M. A., Martín, V. S., & Padrón, J. I. (2008). Factors controlling the alkyne prins cyclization: the stability of dihydropyranyl cations. Chemistry. [Link]
Sources
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- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 6. Prins Reaction [organic-chemistry.org]
- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Factors controlling the alkyne prins cyclization: the stability of dihydropyranyl cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-3-ol
Introduction
(S)-Tetrahydro-2H-pyran-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its precise stereochemistry is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). However, achieving the high degree of chemical and enantiomeric purity required for drug development presents several significant challenges. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the purification of this important intermediate.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, recurring problems observed during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, field-proven solutions.
Q1: My final product is chemically pure (>99% by GC), but the enantiomeric excess (ee) is below the required specification (e.g., <99.5%). How can I remove the residual (R)-enantiomer?
Root Cause Analysis: Enantiomers possess identical physical properties such as boiling point, solubility in achiral solvents, and retention factor on standard achiral chromatography media.[1] Therefore, conventional purification techniques like distillation or standard silica gel chromatography are ineffective at separating them. The primary challenge lies in creating a chiral environment where the two enantiomers interact differently, allowing for their separation.[2][3]
Solution Strategies:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and often most effective method for enantiomeric separation at both analytical and preparative scales.[4][5]
-
Mechanism: Chiral Stationary Phases (CSPs), typically polysaccharide-based columns (e.g., derivatives of cellulose or amylose), create transient, diastereomeric complexes with the enantiomers.[2][6] The differing stability of these complexes leads to different retention times.
-
Recommendation: Start screening with polysaccharide-based CSPs like Chiralcel® OD-H or Chiralpak® IA/IB. Normal-phase elution (e.g., n-hexane/isopropanol) often provides better selectivity for alcohols than reversed-phase.[6][7]
-
-
Diastereomeric Salt Formation & Crystallization: This classical resolution technique can be highly effective if a suitable resolving agent is found.
-
Mechanism: The racemic or enantioenriched alcohol is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.
-
Considerations: This method requires significant empirical screening to find the right combination of resolving agent and solvent system.
-
-
Enzymatic Kinetic Resolution:
-
Mechanism: Certain enzymes, particularly lipases, can selectively acylate one enantiomer of an alcohol at a much faster rate than the other. This results in a mixture of the acylated (ester) form of one enantiomer and the unreacted alcohol of the desired enantiomer, which can then be easily separated by standard chromatography or distillation.
-
Considerations: This method is highly effective but requires screening for a suitable enzyme and reaction conditions. It is often used earlier in the synthesis rather than for final polishing.
-
Q2: After synthesis, I have significant amounts of unreacted starting materials and other chemical byproducts. What is the most efficient first-pass purification method?
Root Cause Analysis: Syntheses of this compound, for instance from the reduction of Dihydro-2H-pyran-3(4H)-one, may be incomplete or generate side products.[8] These impurities must be removed before attempting any chiral separation to avoid contaminating expensive chiral columns and to simplify the final purification.
Solution Strategy: Flash Column Chromatography
Flash chromatography using standard silica gel is the workhorse method for removing impurities with different polarities.[9]
-
Mechanism: Impurities are separated based on their differential adsorption to the polar silica stationary phase and solubility in the mobile phase. Since this compound is a moderately polar alcohol, a gradient elution is typically most effective.
-
Recommended Protocol: See the "Experimental Protocols" section for a detailed flash chromatography procedure. A common mobile phase system is a gradient of ethyl acetate in hexanes.
Troubleshooting Workflow for Initial Purification
The following diagram illustrates a logical workflow for addressing initial purity issues before tackling enantiomeric separation.
Caption: Decision tree for initial bulk purification.
Q3: My purified product shows a broad peak or tailing in the GC/HPLC analysis. What could be the cause?
Root Cause Analysis: Peak tailing or broadening is often caused by residual water, acidic/basic impurities, or interactions with the analytical column itself. The hydroxyl group in this compound makes it hygroscopic (readily absorbs moisture from the air) and capable of strong hydrogen bonding.
Solution Strategies:
-
Drying: Ensure the product is rigorously dried before analysis and storage.
-
Azeotropic Distillation: Dissolve the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and remove the solvent/water mixture by rotary evaporation.
-
Drying Agents: For solutions, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate.
-
High Vacuum: Place the neat oil under high vacuum for several hours to remove trace volatiles and water.
-
-
Analytical Method Optimization:
-
GC Analysis: Use a derivatization agent (e.g., BSTFA) to silylate the hydroxyl group. This reduces polarity and hydrogen bonding with the column, resulting in sharper peaks.
-
HPLC Analysis: For chiral HPLC, adding a small amount of a modifier to the mobile phase can improve peak shape.[6] For example, a tiny percentage of trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can saturate active sites on the stationary phase. For a neutral alcohol like this, simply ensuring high-purity, dry solvents is key.
-
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for purified this compound? Due to its hygroscopic nature, the purified compound should be stored as a neat liquid in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature. For long-term storage, refrigeration (2-8°C) is recommended.
-
How can I accurately determine the enantiomeric excess (ee%)? Chiral HPLC or Chiral GC are the gold-standard methods.[4] NMR spectroscopy using a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can also be used. This agent complexes with the enantiomers to form diastereomeric species that give separate, quantifiable signals in the ¹H NMR spectrum.[4]
-
Can I use fractional distillation to separate the enantiomers? No. Enantiomers have identical boiling points, so they cannot be separated by distillation, no matter how efficient the distillation column is. Distillation is only effective for separating compounds with different boiling points, such as removing a solvent or separating diastereomers.[10]
Data Summary Table
The following table summarizes typical purity levels before and after applying the recommended purification techniques.
| Purification Stage | Typical Impurity Profile | Target Purity | Recommended Method |
| Crude Product | Starting materials, solvents, byproducts (5-20%) | >98% Chemical Purity | Flash Column Chromatography |
| Chemically Pure | (R)-enantiomer (0.5-50%) | >99.5% Enantiomeric Purity | Preparative Chiral HPLC |
| Final Product | Residual water, trace solvents (<0.5%) | <0.1% Water | High Vacuum Drying / Azeotroping |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Bulk Purity
-
Column Preparation: Select a silica gel column appropriate for the scale of your reaction. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight. Pack the column using a slurry of silica gel in hexanes.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Apply this powder evenly to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 50% ethyl acetate in hexanes. The optimal gradient should be determined beforehand by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the chemically pure, enantioenriched product.
Protocol 2: Analytical Chiral HPLC for ee% Determination
-
Column: Chiralpak® IA or similar polysaccharide-based column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[6] Use only high-purity HPLC-grade solvents.
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved (at least 30 minutes).[6]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Detection: Use a UV detector, typically at a low wavelength like 210 nm, as the compound lacks a strong chromophore.
-
Calculation: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: ee% = (|Area_S - Area_R|) / (Area_S + Area_R) * 100
Chiral Separation Troubleshooting Logic
Caption: Troubleshooting decision tree for chiral HPLC method development.
References
- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol. Benchchem.
- A Researcher's Guide to Isomeric Purity Analysis of Dihydro-2H-pyran-3(4H)-one. Benchchem.
- Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods. Benchchem.
- Chiral alcohol separation.
- Chiral Drug Separ
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Regis Technologies.
- Production method for tetrahydro-2h-pyran derivative.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. Benchchem.
- Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
- Technical Support Center: Purification of 3-Hydroxytetrahydro-2H-pyran-2-one Isomers. Benchchem.
- A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
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- 5. content.e-bookshelf.de [content.e-bookshelf.de]
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- 7. reddit.com [reddit.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 10. hovione.com [hovione.com]
Technical Support Center: Separation of Tetrahydropyran Diastereomers by HPLC
<
Welcome to the technical support center for the HPLC separation of tetrahydropyran diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related stereoisomers. As diastereomers possess distinct physicochemical properties, their separation on achiral stationary phases is feasible, yet often requires meticulous method development and troubleshooting.[1] This resource provides in-depth, experience-based solutions to common problems, moving from frequently asked questions to comprehensive troubleshooting guides and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the separation of tetrahydropyran diastereomers.
Q1: Is a chiral stationary phase (CSP) necessary to separate tetrahydropyran diastereomers?
A1: Not usually. Unlike enantiomers, diastereomers have different physical and chemical properties, which means they can be separated on conventional, achiral HPLC columns like C18, Phenyl-Hexyl, or silica gel.[1] The key is to find a mobile phase and stationary phase combination that exploits the subtle differences in their molecular shape, polarity, and interaction capabilities.[1] While chiral columns can sometimes offer high selectivity for diastereomers, achiral phases are typically the first and most cost-effective choice.[1]
Q2: My diastereomer peaks are co-eluting or have very poor resolution (Rs < 1.0). What is the first thing I should try?
A2: The most effective initial step is to modify the mobile phase composition.[1] Poor resolution is fundamentally a selectivity issue. Changing the organic modifier (e.g., switching from acetonitrile to methanol in reversed-phase) is a powerful tool.[1][2] Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole. These different properties can significantly alter the interactions between your diastereomers and the stationary phase, often leading to improved separation.[2]
Q3: I'm observing significant peak tailing with my tetrahydropyran analytes. What are the likely causes?
A3: Peak tailing for polar compounds like many tetrahydropyran derivatives is often caused by secondary interactions with the stationary phase.[3][4] The primary culprits are acidic silanol groups on the surface of silica-based columns that can interact strongly with basic or polar functional groups on the analyte.[3][5] Other potential causes include column overload, a mismatch between the injection solvent and the mobile phase, or extra-column dead volume.[3][6]
Q4: How does temperature affect the separation of diastereomers?
A4: Temperature is a critical but often overlooked parameter. Generally, decreasing the column temperature increases retention time and can improve resolution by enhancing the differences in interaction energies between the diastereomers and the stationary phase.[1][7] Conversely, increasing the temperature decreases viscosity, which can lead to sharper peaks and shorter run times, but may reduce selectivity.[8][9] It is crucial to screen a range of temperatures (e.g., 25°C, 40°C, 60°C) during method development to find the optimal balance.[1]
Q5: Should I use normal-phase or reversed-phase chromatography for my tetrahydropyran diastereomers?
A5: The choice depends on the overall polarity of your specific analytes.
-
Reversed-Phase (RP-HPLC): This is the most common starting point, especially for tetrahydropyrans with some degree of non-polar character. C18 and Phenyl-Hexyl columns are excellent choices.[2][10]
-
Normal-Phase (NP-HPLC): This can be highly effective for more polar tetrahydropyran derivatives or when RP-HPLC fails to provide adequate separation.[11] Silica, Diol, or Cyano columns are frequently used. The separability in NP-HPLC can be highly dependent on the rigidity and polarity of the molecule.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to solving more persistent issues.
Guide 1: Troubleshooting Poor Resolution (Rs < 1.5)
Poor resolution is the most common challenge in diastereomer separations. The resolution equation shows that it is influenced by efficiency (N), selectivity (α), and retention factor (k). To solve this, we must systematically address these factors.
Problem: Diastereomer peaks are merged or show only partial separation.
Workflow for Improving Resolution:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps & Causality:
-
Alter Mobile Phase Selectivity (α): This is the most powerful and easiest parameter to change.[1]
-
Action: Change the organic modifier. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. You can also try ternary mixtures (e.g., Water/ACN/MeOH) which can provide unique selectivity.[2]
-
Causality: ACN and MeOH have different properties. ACN is aprotic and acts as a dipole, while MeOH is protic and can engage in hydrogen bonding.[2] These differences fundamentally change how the diastereomers interact with the stationary phase, which can amplify small stereochemical differences into significant retention time shifts.
-
-
Optimize Column Temperature (α and k):
-
Action: Screen temperatures from 20°C to 60°C in 10-15°C increments.
-
Causality: Lowering the temperature generally increases retention and enhances the subtle energetic differences between the diastereomer-stationary phase interactions, often improving selectivity.[7][12] Conversely, higher temperatures reduce mobile phase viscosity, leading to better mass transfer and potentially sharper peaks (higher efficiency), though it may decrease selectivity.[9]
-
-
Change Stationary Phase Chemistry (α):
-
Action: If a C18 column fails, switch to a different chemistry. A Phenyl-Hexyl column is an excellent second choice as it offers π-π interactions in addition to hydrophobic interactions. For normal phase, switching from silica to a Diol or Cyano phase can be effective.[13][14]
-
Causality: Different stationary phases provide different interaction mechanisms. A C18 phase relies solely on hydrophobic interactions. A Phenyl phase can interact with aromatic rings in your analyte, providing a completely different selective mechanism that may be better at differentiating the diastereomers' shapes.[15]
-
-
Optimize Flow Rate (N):
-
Action: Once some separation is visible, try reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min).
-
Causality: Lowering the flow rate allows more time for the analytes to equilibrate between the mobile and stationary phases. This can increase column efficiency (N), leading to narrower peaks and better resolution, although it will increase the analysis time.[1][16]
-
Parameter Optimization Guide (Reversed-Phase)
| Parameter Change | Effect on Resolution (Rs) | Effect on Retention Time (tR) | Causality & Notes |
|---|---|---|---|
| Change ACN to MeOH | Variable (Often Increases) | Variable | Changes selectivity (α) through different hydrogen bonding interactions. A key first step.[1][15] |
| Decrease Temperature | Generally Increases | Increases | Enhances interaction differences between diastereomers and the stationary phase.[1][7] |
| Increase Temperature | Generally Decreases | Decreases | Reduces mobile phase viscosity, can improve peak efficiency (N) but may harm selectivity (α).[8] |
| Switch C18 to Phenyl | Variable (Potentially High) | Variable | Introduces π-π interaction mechanism, a powerful tool for changing selectivity.[14][15] |
| Decrease Flow Rate | Generally Increases | Increases | Improves column efficiency (N), leading to narrower peaks.[16] |
Guide 2: Troubleshooting Peak Tailing
Problem: Peaks are asymmetrical with a pronounced trailing edge (Tailing Factor > 1.2). This compromises quantification and resolution.[5]
Workflow for Diagnosing and Fixing Peak Tailing:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps & Causality:
-
Rule out Column Overload:
-
Action: Inject a sample that is 10-fold more dilute.
-
Causality: If the peak shape improves and becomes more symmetrical, the issue is mass overload.[3] When too much sample is injected, it saturates the stationary phase, leading to a non-ideal distribution and causing tailing.[3] The solution is to reduce the injection volume or sample concentration.
-
-
Mitigate Secondary Silanol Interactions: This is the most common cause for polar analytes.[4][5]
-
Action (Reversed-Phase): Add a mobile phase modifier. A low concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid is highly effective.[17] This protonates the acidic silanol groups on the silica surface, "masking" them and preventing them from interacting with your analyte.
-
Causality: At mid-range pH, residual silanol groups (Si-OH) on the silica backbone can deprotonate to Si-O⁻. If your tetrahydropyran has any basic character, it can interact ionically with these sites, causing a secondary, strong retention mechanism that leads to tailing.[4][5] By lowering the mobile phase pH, you keep the silanols in their neutral Si-OH form, eliminating this unwanted interaction.[18]
-
-
Use a High-Purity or End-capped Column:
-
Action: If mobile phase additives don't solve the problem, the column itself may be the issue. Switch to a modern column that uses high-purity silica and is "end-capped."
-
Causality: End-capping is a chemical process where the manufacturer treats the silica stationary phase to convert most of the residual silanol groups into less polar groups.[18] This permanently blocks these active sites, providing a more inert surface and dramatically reducing the potential for peak tailing with polar compounds.[4][5]
-
Part 3: Experimental Protocols
Protocol 1: Systematic Method Development for Tetrahydropyran Diastereomer Separation (Reversed-Phase)
This protocol provides a structured workflow for developing a robust separation method from scratch.
Objective: To achieve baseline separation (Rs ≥ 1.5) of two tetrahydropyran diastereomers.
Materials:
-
HPLC system with UV detector and column thermostat.
-
Columns:
-
C18, 150 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
-
Mobile Phases:
-
A1: Water + 0.1% Formic Acid
-
B1: Acetonitrile + 0.1% Formic Acid
-
A2: Water + 0.1% Formic Acid
-
B2: Methanol + 0.1% Formic Acid
-
-
Sample: Diastereomer mixture dissolved in mobile phase (or a weak solvent) at ~1 mg/mL.
Procedure:
-
Initial Screening (Column and Solvent Selection):
-
Install the C18 column and set the column temperature to 40°C.
-
Equilibrate the column with 95% A1 / 5% B1 for 10 minutes.
-
Perform a broad gradient run to determine the approximate elution conditions:
-
Time (min) | %B1
-
--- | ---
-
0.0 | 5
-
20.0 | 95
-
25.0 | 95
-
25.1 | 5
-
30.0 | 5
-
-
Repeat this gradient screen using the Methanol mobile phase (A2/B2).
-
Repeat both ACN and MeOH gradient screens on the Phenyl-Hexyl column.
-
Analysis: Review the four chromatograms. Identify the column/solvent combination that shows the largest separation between the two diastereomer peaks, even if it is not baseline. This is your most promising starting point.
-
-
Isocratic Method Optimization:
-
From the best screening run, estimate the %B at which the center of the diastereomer pair eluted. Let's call this %B_elute.
-
Calculate an initial isocratic mobile phase composition: %B_iso = %B_elute - 10%.
-
Run an isocratic method using this composition.
-
Goal: Adjust the isocratic %B until the retention time of the first peak is between 5 and 10 minutes.
-
Once retention is in a good window, make small, systematic adjustments to the isocratic mobile phase composition (e.g., in 2% increments) to maximize the resolution.[1]
-
-
Temperature Optimization:
-
Using the best isocratic mobile phase from Step 2, run the analysis at three different temperatures: 25°C, 40°C, and 55°C.[1]
-
Analysis: Compare the resolution (Rs) at each temperature. Select the temperature that provides the best separation. Often, lower temperatures yield better results for diastereomers.[1]
-
-
Final Refinement:
-
With the optimal column, mobile phase, and temperature identified, make final small adjustments to flow rate or mobile phase composition if needed to achieve Rs ≥ 1.5.
-
Validate the final method by performing several replicate injections to confirm reproducibility of retention time and peak area.[1]
-
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI News. [Link]
-
Saeed, A. S. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Research Journal of Chemical Sciences. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech Blog. [Link]
-
Hussain, S. (Year N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. [Link]
-
Element Lab Solutions. (Year N/A). Peak Tailing in HPLC. Element Lab Solutions Blog. [Link]
-
Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia. [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs Blog. [Link]
-
Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
-
Haginaka, J. (Year N/A). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru. [Link]
-
Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech Blog. [Link]
-
Amgen. (Year N/A). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Presentation Slides. [Link]
-
ResearchGate. (Year N/A). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics. ResearchGate. [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru from Thermo Fisher Scientific. [Link]
-
Chromatography Today. (Year N/A). The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
-
Li, Y., et al. (2005). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs. Journal of Chromatography B. [Link]
-
Chemistry LibreTexts. (2020). Chiral Chromatography. Chemistry LibreTexts. [Link]
-
Dong, M. W. (Year N/A). HPLC Troubleshooting. LCGC North America. [Link]
-
Scribd. (Year N/A). Chiral Drug Separation. Scribd. [Link]
-
Wikipedia. (Year N/A). Chiral column chromatography. Wikipedia. [Link]
-
Satinský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
SCION Instruments. (Year N/A). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]
-
ACE HPLC. (Year N/A). HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Restek. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. [Link]
Sources
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- 2. isca.me [isca.me]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromtech.com [chromtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Stationary Phases to Have in Your Toxicology Toolbox [discover.restek.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. hplc.eu [hplc.eu]
- 18. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Synthesis
Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high enantioselectivity in their reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the successful synthesis of chiral molecules.
Section 1: Troubleshooting Guide for Low Enantioselectivity (ee)
Low enantiomeric excess (% ee) is a frequent hurdle in asymmetric synthesis, stemming from a variety of factors related to the catalyst, substrate, reagents, and reaction conditions. A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.
The Chiral Catalyst: The Heart of Asymmetric Induction
The chiral catalyst is fundamental to achieving high enantioselectivity. Any compromise in its integrity or activity will directly impact the stereochemical outcome of the reaction.[1]
Potential Issues & Solutions:
-
Catalyst Purity and Integrity: Impurities can interfere with the formation of the crucial catalyst-substrate complex, leading to a decrease in enantioselectivity.[1][2]
-
Troubleshooting Protocol:
-
Source Verification: Ensure the catalyst is from a reputable supplier or has been synthesized and purified according to established literature procedures.
-
Purity Analysis: If feasible, re-purify the catalyst by recrystallization or chromatography. Analyze its purity using techniques like NMR, HPLC, or elemental analysis.
-
Fresh Batch Comparison: Run the reaction with a freshly prepared or newly purchased batch of the catalyst to rule out degradation of the existing stock.[2]
-
-
-
Catalyst Decomposition: Many asymmetric catalysts are sensitive to air, moisture, or light.[1] Improper handling and storage can lead to decomposition and loss of catalytic activity and selectivity.
-
Troubleshooting Protocol:
-
Inert Atmosphere Techniques: Handle and store sensitive catalysts under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried and degassed to remove water and oxygen, which can deactivate the catalyst.
-
-
-
Incorrect Catalyst Loading: Both insufficient and excessive catalyst loading can negatively affect enantioselectivity.[3]
-
Troubleshooting Protocol:
-
Loading Optimization: Perform a series of experiments varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration for your specific reaction.
-
Literature Precedent: Consult the original literature for the specific asymmetric transformation to determine the recommended catalyst loading.
-
-
Substrate and Reagents: Quality is Non-Negotiable
The purity of starting materials is paramount for achieving reproducible and high enantioselectivity. Impurities can act as catalyst poisons or participate in non-selective background reactions.[1][3]
Potential Issues & Solutions:
-
Substrate/Reagent Impurities: Even small amounts of impurities in the substrate or other reagents can have a significant detrimental effect.[4]
-
Troubleshooting Protocol:
-
Purification: Purify the substrate and key reagents by appropriate methods such as recrystallization, distillation, or column chromatography.[1]
-
Purity Verification: Confirm the purity of all starting materials by NMR, GC, or other relevant analytical techniques before use.
-
-
-
Substrate Structure: The electronic and steric properties of the substrate can significantly influence the stereochemical outcome.[5][6] In some cases, a directing group on the substrate is crucial for achieving high stereoselection by pre-associating with the catalyst.[7][8]
-
Troubleshooting Protocol:
-
Substrate Analogs: If low ee persists, consider synthesizing and testing structurally related substrate analogs to probe the steric and electronic requirements of the catalytic system.
-
Literature Review: Investigate published examples of the reaction with similar substrates to understand the scope and limitations of the catalyst.[6]
-
-
Reaction Conditions: The Fine-Tuning for Success
Optimizing reaction parameters is often the key to unlocking high enantioselectivity. Temperature, solvent, and concentration can all have a profound impact on the transition state energies that govern stereochemical differentiation.[9]
Potential Issues & Solutions:
-
Suboptimal Temperature: Temperature has a significant impact on enantioselectivity.[2][10] Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to lower ee.[2][11]
-
Troubleshooting Protocol:
-
Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal balance between reaction rate and enantioselectivity.[1]
-
Eyring Analysis: For a more in-depth understanding, an Eyring plot (ln(k/T) vs 1/T) can be constructed from kinetic data at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) for the formation of each enantiomer. This can provide insight into the enthalpic and entropic contributions to selectivity.
-
-
| Temperature (°C) | Enantiomeric Excess (% ee) |
| 25 | 75 |
| 0 | 88 |
| -20 | 95 |
| -78 | >99 |
| A hypothetical example illustrating the general trend of increasing enantioselectivity with decreasing temperature. |
-
Inappropriate Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex, thereby affecting the transition state energies.[12][13] The polarity and coordinating ability of the solvent are critical factors.[1]
-
Troubleshooting Protocol:
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, hexanes).
-
Solvent Purity: Always use high-purity, anhydrous solvents, as trace impurities can have a significant impact.[1]
-
-
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 92 |
| Dichloromethane | 9.1 | 85 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Acetonitrile | 37.5 | 60 |
| A hypothetical example showing the effect of solvent polarity on enantioselectivity. |
-
Incorrect Concentration: Reactant concentrations can influence reaction kinetics and, in some cases, the aggregation state of the catalyst, which can exhibit different selectivities.[1][3]
-
Troubleshooting Protocol:
-
Concentration Study: Conduct a series of experiments where the concentrations of the substrate and reagents are systematically varied to identify the optimal conditions.
-
-
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low enantioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is giving low enantiomeric excess (ee). What are the primary factors to investigate?
A1: Low enantioselectivity can stem from several sources. The initial step is to confirm the accuracy of your analytical method (e.g., chiral HPLC or GC) to exclude measurement error. If the analytical method is reliable, focus on these key areas in order:
-
Catalyst Integrity: Purity, activity, and proper handling are critical.[1][2]
-
Reagent and Substrate Purity: Impurities can significantly hinder selectivity.[1][3]
-
Reaction Conditions: Temperature, solvent, and concentration play a crucial role and often require optimization.[1][3]
Q2: How does temperature affect enantioselectivity, and how can I optimize it?
A2: Temperature has a profound effect on the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantiomeric excess.[1][11] This is because the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the two enantiomers becomes more significant relative to the available thermal energy (kT). To optimize, perform a temperature screening study, for example, at +20 °C, 0 °C, -20 °C, and -78 °C, to find the best balance between a reasonable reaction rate and high ee.[1]
Q3: Can the solvent really make that much of a difference?
A3: Absolutely. The solvent can influence the reaction's stereochemical outcome by differentially solvating the diastereomeric transition states.[12] Solvent properties like polarity, coordinating ability, and even viscosity can affect the catalyst's conformation and its interaction with the substrate.[1][12] It is highly recommended to perform a solvent screen with a range of aprotic solvents (e.g., toluene, CH2Cl2, THF, hexanes) to identify the optimal medium for your specific transformation.[1]
Q4: I'm using a literature procedure, but I can't reproduce the reported high enantioselectivity. What should I check?
A4: Reproducibility issues often arise from subtle differences in experimental execution. Here's a checklist:
-
Reagent Quality: Ensure the purity of your catalyst, substrate, and all reagents matches or exceeds what was used in the original report.[4] The source of reagents can sometimes matter.
-
Solvent Purity and Water Content: Use freshly distilled or commercially available anhydrous solvents. Trace amounts of water can be detrimental.[1]
-
Inert Atmosphere: Ensure your reaction setup is truly free of air and moisture, especially if air- or moisture-sensitive catalysts or reagents are used.[1]
-
Reaction Time and Monitoring: Follow the reaction progress by TLC or GC/LC to ensure you are quenching at the appropriate time. A significant background (non-catalyzed) reaction can lead to the formation of a racemic product, thus lowering the overall ee.[1]
Q5: What is the role of a "directing group" on the substrate?
A5: In many asymmetric reactions, a functional group on the substrate, known as a "directing group," can coordinate to the chiral catalyst.[7][8] This pre-association helps to lock the substrate into a specific orientation within the chiral environment of the catalyst, leading to a highly ordered transition state and, consequently, high levels of stereocontrol.[7][8] Common directing groups include hydroxyl, amide, and sulfonamide groups.[8]
References
- Benchchem. Technical Support Center: Asymmetric Synthesis Reactions.
- Wikipedia. Asymmetric induction.
- ResearchGate. Effect of temperature on the enantiomeric excess using the constant ν1....
- ACS Publications. Substrate Directed Asymmetric Reactions | Chemical Reviews.
- Benchchem.
- NIH. Quantum Molecular Interaction Field Models of Substrate Enantioselection in Asymmetric Processes - PMC.
- Benchchem. Troubleshooting low enantioselectivity in asymmetric pyranone synthesis.
- PubMed.
- PubMed Central. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach.
- Bode Research Group. Key Concepts in Stereoselective Synthesis.
- RSC Publishing.
- RSC Publishing.
- LabManager.
- Wikipedia. Enantioselective synthesis.
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- 12. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Tetrahydropyran (THP) Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in tetrahydropyran (THP) synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve catalyst deactivation, ensuring the efficiency and reproducibility of your synthesis protocols.
Section 1: Frequently Asked Questions (FAQs) - Understanding Catalyst Poisoning
Q1: What is catalyst poisoning in the context of THP synthesis?
A: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical interaction (chemisorption) of impurities present in the reaction system with the active sites of the catalyst.[1][2] In tetrahydropyran (THP) synthesis, which often involves the hydrogenation of dihydropyran (DHP) or the cyclodehydration of 1,5-pentanediol, various catalysts like Raney Nickel, palladium-on-carbon (Pd/C), or solid acids are employed. These catalysts are susceptible to poisoning, which leads to a decrease in reaction rate, lower product yield, and reduced selectivity.[3][4] This deactivation can be either reversible, where the catalyst's activity can be restored, or irreversible, leading to permanent damage.[2]
Q2: My THP synthesis has stalled, or the conversion rate has dramatically decreased. Is catalyst poisoning the likely cause?
A: A sudden or gradual drop in conversion is a classic symptom of catalyst deactivation, with poisoning being a primary suspect.[5] Before concluding that the catalyst is poisoned, it is crucial to rule out other potential issues such as:
-
Incorrect reaction conditions: Verify temperature, pressure, and stirring rate.
-
Reagent quality: Ensure the purity of your starting materials and solvents.
-
Equipment malfunction: Check for leaks in your reactor system, especially when using hydrogen gas.
If these factors are within the expected parameters, catalyst poisoning is a strong possibility, especially if you are using new batches of reagents or feedstocks from different suppliers.
Q3: What are the most common sources of catalyst poisons in THP synthesis?
A: The sources of catalyst poisons are varied and can be introduced through several pathways:
-
Feedstock Impurities: The starting materials, such as dihydropyran or 1,5-pentanediol, can contain impurities from their manufacturing process. For biomass-derived feedstocks, trace amounts of sulfur, nitrogen-containing compounds, and alkali metals like potassium are common culprits.[4][6][7][8][9] Commercial 1,5-pentanediol may contain other diols or water.[10]
-
Solvents: Solvents can contain trace impurities that act as poisons.
-
Hydrogen Gas: If not of sufficient purity, hydrogen gas can contain poisons like carbon monoxide (CO).
-
Reaction By-products: In some cases, by-products of the synthesis can adsorb onto the catalyst surface and inhibit its activity.[3]
Section 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Poisoning
This section is designed to help you identify the specific type of poisoning affecting your catalyst and provides actionable steps to remedy the situation.
Issue 1: Rapid decline in activity when using a Nickel-based catalyst (e.g., Raney Nickel).
Possible Cause: Sulfur Poisoning
Sulfur compounds are notorious poisons for nickel catalysts.[1][3] Even at parts-per-million (ppm) levels, they can lead to severe deactivation by forming stable nickel sulfides on the catalyst surface.
Troubleshooting Steps:
-
Feedstock Analysis: Analyze your starting materials (dihydropyran, 1,5-pentanediol) and solvent for sulfur content.
-
Feedstock Purification: If sulfur is detected, purify the feedstock using methods like adsorption over activated carbon or distillation.[3]
-
Catalyst Regeneration: For a sulfur-poisoned Raney Nickel catalyst, regeneration is possible. A common method involves treatment with an aqueous organic acid solution containing metal ions that form insoluble sulfides, followed by a base wash.[10] Alternatively, high-temperature oxidation can be effective for some nickel catalysts.[3]
Experimental Protocol: Regeneration of Sulfur-Poisoned Raney Nickel
-
Washing: Carefully wash the catalyst with a solvent like ethanol to remove any organic residues.
-
Acid Treatment: Suspend the catalyst in an aqueous solution of a mild organic acid (e.g., acetic acid) containing a salt of a metal that forms a highly insoluble sulfide (e.g., lead acetate). This step aims to convert the nickel sulfide to a more easily removable sulfide.
-
Neutralization: Slowly add a base (e.g., sodium hydroxide solution) to raise the pH to approximately 7.5.
-
Final Washing: Decant the supernatant and wash the catalyst multiple times with deionized water until the washings are neutral.
-
Storage: Store the regenerated catalyst under water or a suitable solvent to prevent pyrophoric activity.[11]
Issue 2: Decreased performance of Palladium (Pd) or Platinum (Pt) catalysts.
Possible Causes: Poisoning by Nitrogen-Containing Compounds or Halides.
Nitrogen-containing compounds, including the piperidine product itself if the reaction starts from pyridine derivatives, can act as poisons for noble metal catalysts by strongly adsorbing to the active sites through the nitrogen lone pair.[5] Halides, such as chloride ions, can also inhibit catalyst activity.[5]
Troubleshooting Steps:
-
Identify the Source: Analyze your feedstock and solvents for nitrogen-containing impurities or halides.
-
Purification: Implement a purification step for your starting materials if necessary.
-
Catalyst Regeneration:
-
Thermal Treatment: For some poisons, heating the catalyst under a stream of inert gas or hydrogen can desorb the impurities.[12][13]
-
Chemical Washing: A gentle wash with a suitable solvent or a dilute acid/base solution may remove the adsorbed poison. The choice of washing agent depends on the nature of the poison.
-
Issue 3: Deactivation of solid acid catalysts (e.g., zeolites, acidic resins) in the dehydration of 1,5-pentanediol.
Possible Cause: Water Poisoning
Water, a by-product of the dehydration reaction, can deactivate solid acid catalysts.[12][14][15] This can occur through several mechanisms:
-
Competitive Adsorption: Water molecules can compete with the alcohol for the active acid sites.[12]
-
Structural Changes: In the case of zeolites, water at high temperatures can lead to dealumination, causing an irreversible loss of acidic sites.[14][15]
Troubleshooting Steps:
-
Water Removal: If possible, implement a strategy to remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark trap.
-
Catalyst Selection: Opt for more water-tolerant solid acid catalysts.
-
Regeneration: For deactivation due to coking, which can be exacerbated by the presence of water, calcination (heating in the presence of air) can burn off the carbonaceous deposits and restore activity.[16]
Section 3: Data Presentation and Visualization
Table 1: Common Catalyst Poisons in THP Synthesis and Their Effects
| Catalyst Type | Common Poisons | Effect on Catalyst | Reversibility |
| Nickel (e.g., Raney Ni) | Sulfur Compounds (H₂S, thiols) | Formation of inactive nickel sulfides. | Reversible with specific treatments.[3][10] |
| Carbon Monoxide (CO) | Strong chemisorption on active sites. | Reversible with thermal treatment. | |
| Nitrogen Compounds | Adsorption on active sites. | Generally reversible. | |
| Palladium/Platinum | Nitrogen Compounds (amines, pyridines) | Strong adsorption on active sites.[5] | Reversible.[12][13] |
| Sulfur Compounds | Strong chemisorption. | Partially reversible with hydrogen treatment.[12][15] | |
| Halides (Cl⁻, Br⁻) | Adsorption on active sites.[5] | Reversible. | |
| Heavy Metals (Pb, Hg, As) | Irreversible formation of alloys or deposits. | Irreversible. | |
| Solid Acids (Zeolites, Resins) | Water | Competitive adsorption, dealumination (zeolites).[12][14][15] | Partially reversible (adsorption), irreversible (dealumination). |
| Basic Nitrogen Compounds | Neutralization of acid sites. | Reversible with washing/calcination. | |
| Heavy Coke/Tar | Pore blockage and active site coverage. | Reversible with calcination.[16] |
Diagram 1: General Troubleshooting Workflow for Catalyst Deactivation
Caption: A stepwise guide to troubleshooting decreased catalyst activity.
Diagram 2: Mechanism of Nickel Catalyst Poisoning by Sulfur
Caption: Sulfur compounds react with active Nickel sites to form inactive Nickel Sulfide.
Section 4: Preventative Measures
Proactive measures can significantly extend the life of your catalyst and prevent costly downtime.
-
High-Purity Reagents: Whenever possible, use high-purity starting materials, solvents, and gases.
-
Feedstock Pre-treatment: If using biomass-derived or lower-grade feedstocks, incorporate a purification step to remove potential poisons.[3] This could involve guard beds with adsorbents to trap impurities before they reach the main reactor.[6]
-
Catalyst Design: In some industrial applications, catalysts can be designed with protective coatings or modified active sites to be more resistant to specific poisons.[3]
-
Regular Monitoring: Keep detailed records of your reaction kinetics. A gradual decrease in performance over several runs can indicate the slow buildup of poisons.
By understanding the principles of catalyst poisoning and implementing these troubleshooting and preventative strategies, you can enhance the reliability and efficiency of your tetrahydropyran synthesis.
References
-
PubChem. (n.d.). 1,5-Pentanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas. Retrieved from [Link]
-
DSpace. (n.d.). Water-active site interactions in zeolites and their relevance in catalysis. Retrieved from [Link]
-
ResearchGate. (2014). Role of water in the kinetic modeling of catalyst deactivation in the MTG process. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
World Scientific. (n.d.). Deactivation and Regeneration of Zeolite Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst.
-
IntechOpen. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
MDPI. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. Retrieved from [Link]
-
Chemistry For Everyone. (2024, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube. Retrieved from [Link]
-
ChemCatBio. (2020, February 19). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks [Webinar]. Retrieved from [Link]
-
European Patent Office. (2012). METHOD FOR PRODUCING HIGH-PURITY 1,5-PENTANEDIOL. Retrieved from [Link]
-
StudySmarter. (n.d.). Catalyst Regeneration: Methods & Process. Retrieved from [Link]
-
Aston Publications Explorer. (n.d.). THE REGENERATION OF DEACTIVATED HYDROTREATING CATALYSTS. Retrieved from [Link]
-
minstrong. (2023, December 22). What Methods Are Available to Reactivate Deactivated Catalysts? Retrieved from [Link]
-
Patsnap. (2024, June 19). What is catalyst regeneration and how does it extend catalyst life? Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). l-Proline·H2SO4: a sustainable ionic liquid as a catalyst for the tetrahydropyranylation of alcohols in water. Retrieved from [Link]
-
Advanced BioFuels USA. (n.d.). Unlocking the Mystery of Catalyst Poisoning. Retrieved from [Link]
-
ChemCatBio. (2020). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks. Retrieved from [Link]
-
Reddit. (2021). How do yall activate Raney Ni? Retrieved from [Link]
-
eere.energy.gov. (n.d.). Effects of Trace Contaminants on Catalytic Processing of Biomass-Derived Feedstocks. Retrieved from [Link]
-
ResearchGate. (2018). Water-Tolerant Solid Acid Catalysts. Retrieved from [Link]
-
MDPI. (2020). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Retrieved from [Link]
-
Chemistry For Everyone. (2024, May 10). What Is Catalyst Deactivation? [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-dihydropyran. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,5-Pentanediol. Retrieved from [Link]
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- 5. m.youtube.com [m.youtube.com]
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- 8. "Operation of a Packed Bed Reactor for Hyrdogenation" by Austin Joseph Urfer [scholar.rose-hulman.edu]
- 9. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up of (S)-Tetrahydro-2H-pyran-3-OL Production
Welcome to the technical support center for the synthesis and scale-up of (S)-Tetrahydro-2H-pyran-3-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and scalable production critical.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your process development and scale-up activities.
Overview of the Primary Synthetic Route: Asymmetric Hydrogenation
The most common and scalable method for producing this compound is the asymmetric hydrogenation of the prochiral ketone, Dihydro-2H-pyran-3(4H)-one. This reaction utilizes a chiral catalyst to selectively produce the desired (S)-enantiomer.
Caption: General workflow for the asymmetric hydrogenation of Dihydro-2H-pyran-3(4H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Optimization and Stereoselectivity
Question 1: My enantiomeric excess (ee) is lower than expected upon scale-up. What are the likely causes and how can I improve it?
Answer: A drop in enantiomeric excess during scale-up is a common issue, often stemming from subtle changes in reaction conditions that affect the catalyst's performance. Here are the primary factors to investigate:
-
Cause A: Ineffective Mass Transfer of Hydrogen. On a larger scale, ensuring efficient mixing of the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases is more challenging.[3] Poor hydrogen availability at the catalyst surface can lead to a competing, non-enantioselective background reaction.
-
Troubleshooting:
-
Increase Agitation Rate: Evaluate the impact of stirrer speed on the reaction rate and ee. A positive correlation often indicates a mass transfer limitation.
-
Optimize Impeller Design: A gas-inducing impeller (e.g., Rushton turbine) can significantly improve gas dispersion compared to a simple paddle or anchor stirrer.
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the driving force for gas dissolution into the liquid phase.
-
-
-
Cause B: Catalyst Deactivation or Poisoning. Trace impurities in the starting material, solvent, or hydrogen gas can poison the chiral catalyst, reducing its stereoselectivity.
-
Troubleshooting:
-
Substrate Purity: Re-analyze the purity of your Dihydro-2H-pyran-3(4H)-one. Aldehydic impurities, in particular, can be problematic. Consider a purification step (e.g., distillation) for the starting material.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous solvent. Water can interfere with many catalytic systems.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) during catalyst handling and reaction setup to prevent oxidation.[4]
-
-
-
Cause C: Temperature Fluctuations. Asymmetric hydrogenations are often sensitive to temperature. Poor heat dissipation in a larger reactor can lead to localized hot spots, which may decrease enantioselectivity.[3]
-
Troubleshooting:
-
Monitor Internal Temperature: Use a calibrated internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction mixture.
-
Controlled Reagent Addition: If the reaction is highly exothermic, consider adding the substrate solution to the reactor containing the catalyst and solvent over a period of time to better manage the heat evolution.
-
-
Question 2: I'm observing a significant amount of a side product, Tetrahydro-2H-pyran-4-ol. Why is this happening and how can I prevent it?
Answer: The formation of Tetrahydro-2H-pyran-4-ol suggests a competing reduction of a different carbonyl group, which is likely an impurity in your starting material. Dihydro-2H-pyran-4(3H)-one is a common isomer and potential impurity in the synthesis of Dihydro-2H-pyran-3(4H)-one.
-
Troubleshooting:
-
Starting Material Analysis: Use GC-MS or NMR to quantify the level of isomeric impurities in your Dihydro-2H-pyran-3(4H)-one.
-
Purification of Starting Material: If the impurity level is significant, purify the starting material by fractional distillation or chromatography before the hydrogenation step.
-
Question 3: My reaction yield is low, even though the conversion of the starting material is high. Where could my product be going?
Answer: Low isolated yield with high conversion points to product loss during the work-up and purification stages. This compound is a relatively small, polar, and water-soluble alcohol, which can make its extraction and isolation challenging.[5]
-
Troubleshooting:
-
Extraction Efficiency:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) before extraction. This decreases the solubility of the alcohol in the aqueous phase and improves partitioning into the organic solvent.[5]
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) rather than a single large-volume extraction.
-
Continuous Liquid-Liquid Extraction: For very challenging cases on a larger scale, consider using a continuous liquid-liquid extractor.
-
-
Solvent Removal:
-
Section 2: Catalyst Handling and Safety
Question 4: What are the primary safety hazards associated with scaling up a catalytic hydrogenation?
Answer: The primary hazards are fire and explosion.[4][7] These risks stem from the combination of a highly flammable gas (hydrogen), pyrophoric catalysts (especially Raney Nickel and dry Palladium on Carbon), and flammable organic solvents.[4][8]
-
Key Safety Protocols:
-
Catalyst Handling: Never handle dry hydrogenation catalysts in the open air.[9] They are often pyrophoric and can ignite upon contact with oxygen. Handle them as a slurry in solvent or under a strict inert atmosphere (e.g., in a glovebox).
-
Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.[4] Similarly, after the reaction is complete, purge the reactor with inert gas to remove excess hydrogen before opening it to the atmosphere.
-
Leak Detection: Always perform a pressure test with an inert gas to check for leaks in the system before introducing hydrogen.[7]
-
Static Electricity: Ensure all equipment is properly grounded to prevent sparks from static electricity, which can ignite a hydrogen-air mixture.[4]
-
Ventilation: All hydrogenation reactions should be conducted in a well-ventilated area, such as a fume hood or a designated high-pressure bay, to prevent the accumulation of hydrogen gas.[4][7]
-
Caption: A simplified, safety-first workflow for batch hydrogenation.
Question 5: How do I safely filter the pyrophoric catalyst after the reaction?
Answer: The key is to never let the catalyst dry out and come into contact with air.
-
Procedure for Safe Catalyst Filtration:
-
After the reaction, ensure the reactor has been purged of hydrogen with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or another filter aid.
-
Crucially, keep the filter cake wet with solvent at all times. Do not pull air through the filter cake.
-
Once filtration is complete, immediately transfer the wet catalyst cake into a container filled with water for quenching and disposal according to your institution's safety guidelines.
-
Section 3: Analytical and Purification
Question 6: I'm having trouble getting a good separation of the enantiomers on my chiral HPLC column. What can I do?
Answer: this compound lacks a strong chromophore, which makes detection by UV-HPLC difficult and can lead to poor analytical results.[5]
-
Troubleshooting:
-
Derivatization: The most reliable method is to derivatize the alcohol with a UV-active reagent, such as benzoyl chloride or 3,5-dinitrobenzoyl chloride. The resulting ester will have a strong chromophore and is often easier to separate on a chiral column. Remember to run a racemic standard to confirm the separation of the derivatized enantiomers.[5]
-
Chiral GC: Chiral gas chromatography is often an excellent alternative for small, volatile alcohols and may not require derivatization.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is a powerful technique for separating enantiomers and can be more effective than HPLC for this type of compound.[10]
-
Question 7: Is preparative chiral chromatography a viable option for large-scale purification?
Answer: Yes, preparative chiral chromatography is a highly effective method for obtaining enantiomerically pure material, especially in the early phases of drug development where speed is critical.[11][12] While it can be costly, modern techniques like multicolumn continuous chromatography (MCC) can make it a more cost-effective option for manufacturing.[11]
Quantitative Data Summary
Table 1: Influence of Key Parameters on Hydrogenation Performance
| Parameter | Condition A (Lab Scale) | Condition B (Scale-Up Issue) | Condition C (Optimized Scale-Up) | Potential Impact on Scale-Up |
| H₂ Pressure | 5 bar | 5 bar | 10 bar | Affects H₂ availability, reaction rate |
| Agitation | 800 RPM (magnetic) | 200 RPM (anchor) | 500 RPM (Rushton) | Critical for gas-liquid mass transfer[3] |
| Catalyst Loading | 0.1 mol% | 0.1 mol% | 0.1 mol% | Affects reaction rate; excessive loading can increase side reactions[13][14] |
| Temperature | 25 °C | 35 °C (exotherm) | 25 °C (controlled) | Influences reaction rate and enantioselectivity |
| Resulting ee | >99% | 92% | >99% | Key quality attribute |
| Reaction Time | 4 hours | 12 hours | 5 hours | Impacts process efficiency |
References
- BenchChem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.
- H.E.L Group. (n.d.). Hydrogenation: How we can make it safer.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation.
- Scribd. (n.d.). Hazards in Lab-Scale Hydrogenations.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology and Innovation.
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ResearchGate.
- ECHEMI. (n.d.). TETRAHYDRO-2H-PYRAN-3-OL Formula.
- Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
- Home Sunshine Pharma. (n.d.). tetrahydro-2h-pyran-3-ol cas 19752-84-2.
- BenchChem. (2025). Application Notes and Protocols: Scale-up Synthesis of 6-Methoxydihydro-2H-pyran-3(4H)-one.
-
Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361-366. Retrieved from [Link]
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
- ResearchGate. (n.d.). Large Scale Chiral Chromatography for the Separation of an Enantiomer to Accelerate Drug Development | Request PDF.
- Wélé, M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC.
Sources
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- 3. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
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- 11. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals managing the complexities of exothermic reactions during large-scale synthesis. It is designed to offer practical, field-proven insights and troubleshooting assistance to ensure process safety and efficiency.
Section 1: Understanding and Predicting Exothermic Events
The transition from laboratory-scale experiments to large-scale production presents significant challenges, primarily due to the altered surface-area-to-volume ratio, which impedes heat dissipation.[1][2] A thorough understanding of the reaction's thermal profile is the cornerstone of safe scale-up.
FAQ: Why is a reaction that is manageable in the lab a significant hazard at scale?
In the laboratory, the large surface area of glassware relative to the small reaction volume allows for efficient, often passive, heat exchange with the environment. During scale-up, the reaction volume increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius.[3] This geometric discrepancy leads to a decreased capacity for heat removal, creating a risk of heat accumulation and a potential thermal runaway.[1][4]
Troubleshooting Guide: Unexpected Exotherm During Pilot Run
Issue: A higher-than-expected temperature spike is observed during the initial pilot-scale run of a previously established reaction.
Possible Causes & Solutions:
-
Inadequate Heat Transfer: The cooling capacity of the pilot plant reactor may be insufficient for the reaction's heat output.
-
Solution: Re-evaluate the heat of reaction using reaction calorimetry.[5] Model the heat transfer capabilities of the reactor to ensure they exceed the maximum heat output of the reaction.[6] Consider reducing the reactant addition rate or diluting the reaction mixture.
-
Accumulation of Unreacted Reagents: Low initial reaction temperatures can sometimes lead to the buildup of unreacted starting material.[1] A subsequent, uncontrolled temperature increase can then trigger a rapid, highly exothermic reaction of the accumulated reagents.[1]
-
Solution: Ensure the reaction temperature is sufficient to initiate the reaction upon reagent addition. Monitor the reaction progress analytically to confirm consumption of the limiting reagent.
-
Changes in Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction rate is significantly higher.
-
Solution: Evaluate the impact of agitation speed on the reaction exotherm at a smaller scale. Ensure the pilot-scale reactor's agitation is adequate for the viscosity and density of the reaction mixture.
Section 2: Engineering Controls and Cooling Systems
Robust engineering controls are the primary defense against loss of thermal control. These systems are designed to actively remove heat and provide failsafe mechanisms in the event of a process deviation.
FAQ: How do I select the appropriate cooling system for my process?
The choice of a cooling system depends on the scale of the reaction, the magnitude of the exotherm, and the required operating temperature.
| Cooling System | Operating Principle | Typical Applications | Advantages | Limitations |
| Cooling Jackets | Circulation of a heat transfer fluid (e.g., water, brine, silicone oil) through a jacket surrounding the reactor. | Small to large-scale reactors for moderate exotherms. | Good temperature control, versatile. | Limited heat transfer area, can be insufficient for highly exothermic reactions. |
| Heat Exchangers | External circulation of the reaction mixture through a device with a large surface area for heat exchange.[7] | Large-scale, highly exothermic reactions. | High heat removal capacity, can be added to existing systems.[8] | Requires external pumping, potential for fouling. |
| Reflux Cooling | The boiling of a solvent to remove heat via the latent heat of vaporization. The solvent is then condensed and returned to the reactor. | Reactions performed at the boiling point of the solvent. | Very effective at dissipating large amounts of heat. | Limited to the boiling point of the solvent, potential for pressure buildup if the condenser is undersized. |
Troubleshooting Guide: Cooling System Inefficiency
Issue: The reactor temperature continues to rise despite the cooling system operating at maximum capacity.
Possible Causes & Solutions:
-
Fouling of Heat Transfer Surfaces: Over time, deposits can build up on the reactor walls or within the heat exchanger, reducing heat transfer efficiency.
-
Solution: Implement a regular cleaning and maintenance schedule for the reactor and cooling system.
-
Inadequate Coolant Flow Rate: Insufficient flow of the heat transfer fluid will limit heat removal.
-
Solution: Verify that the coolant pump is operating correctly and that there are no obstructions in the cooling lines.
-
Change in Reaction Kinetics: An unforeseen change in reactant concentration or the presence of a catalytic impurity could be accelerating the reaction rate and heat generation.[3]
-
Solution: Immediately stop the addition of reactants. If safe, consider adding a reaction inhibitor or quenching the reaction by adding a cold, inert solvent.
Section 3: Chemical and Process Controls
Careful manipulation of reaction parameters is a critical component of managing exothermic reactions. These strategies focus on controlling the rate of heat generation.
FAQ: What is the safest way to add a reactive reagent in a large-scale exothermic reaction?
For exothermic reactions, the controlled, semi-batch addition of the limiting reagent is generally the safest approach.[1] This ensures that the rate of heat generation does not exceed the rate of heat removal.[1] Adding the reagent at a rate that matches its consumption prevents the dangerous accumulation of unreacted material.[1]
Troubleshooting Guide: Temperature Overshoot During Reagent Addition
Issue: The reactor temperature significantly exceeds the setpoint during the addition of a reactant.
Possible Causes & Solutions:
-
Addition Rate is Too High: The rate of reagent addition is generating heat faster than the cooling system can remove it.
-
Solution: Reduce the addition rate. For highly exothermic processes, consider a feed-on-demand system where the addition is linked to a real-time heat flow measurement from a calorimeter.
-
Incorrect Addition Temperature: Adding a cold reagent to a reaction that requires thermal initiation can lead to accumulation.
-
Solution: Ensure the reagent is pre-heated or that the reactor temperature is adequate to initiate the reaction upon addition.
-
Insufficient Agitation: Poor mixing can prevent the rapid distribution and reaction of the added reagent, leading to localized concentration and temperature increases.
-
Solution: Increase the agitation speed and ensure the agitator design is appropriate for the vessel geometry and reaction mass.
Section 4: Emergency Preparedness and Response
Despite the best preventative measures, the potential for a thermal runaway, however small, must be addressed with a clear and well-rehearsed emergency response plan.[4]
Protocol: Emergency Shutdown of a Batch Reactor
-
Stop All Feeds: Immediately cease the addition of all reactants, catalysts, and other process streams to the reactor.[9]
-
Activate Maximum Cooling: Ensure the primary cooling system is operating at full capacity.[10] If available, activate any secondary or emergency cooling systems.[10]
-
Initiate Quenching (if applicable and predetermined): If a safe and effective quenching agent has been identified during process development, introduce it to the reactor to rapidly stop the reaction.
-
Isolate the Reactor: Close all inlet and outlet valves to the reactor, except for the line to the emergency relief system.[11]
-
Monitor Critical Parameters: Continuously monitor the reactor temperature and pressure from a safe location.[4]
-
Evacuate Personnel: If the temperature and pressure continue to rise uncontrollably, evacuate all personnel to a designated safe assembly point.[12]
-
Notify Emergency Services: Alert internal and external emergency response teams as per the site's emergency action plan.
Visualizing Process Safety
Diagram 1: Heat Flow Balance in a Stirred Tank Reactor
Caption: Balancing heat generation with heat removal is key to thermal control.
Diagram 2: Decision Workflow for Thermal Hazard Assessment
Caption: A systematic approach to identifying and mitigating thermal risks.
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- Prime Process Safety Center. (n.d.). Reaction Calorimetry.
- Wikipedia. (2023). Reaction calorimeter.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
- ResearchGate. (2025). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Practical approach to prediction and prevention of runaway reactions. (n.d.).
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- Fiveable. (n.d.). Shutdown protocols Definition.
- WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
- H.E.L Group. (n.d.). Critical Considerations in Process Safety.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- American Fuel & Petrochemical Manufacturers. (n.d.). Non-Routine Operation - Startup, Shutdown, Emergency Procedures.
- FIU Environmental Health and Safety. (2020). Emergency Shutdown Guidelines.
- INL Research Library Digital Repository - Idaho National Laboratory. (n.d.). Process Heat Exchanger Options for the Advanced High Temperature Reactor.
- YouTube. (2024). Essential Safety Protocols for Reactor Operations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 6. mt.com [mt.com]
- 7. blog.wika.com [blog.wika.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. afpm.org [afpm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. ehs.fiu.edu [ehs.fiu.edu]
Technical Support Center: Chiral Resolution of Racemic Tetrahydro-2H-pyran-3-ol
Welcome to the technical support center for the chiral resolution of racemic tetrahydro-2H-pyran-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the separation of this important chiral building block.
Introduction: The Importance of Enantiomerically Pure Tetrahydro-2H-pyran-3-ol
The tetrahydro-2H-pyran-3-ol scaffold is a key structural motif in a variety of biologically active molecules and natural products. The chirality at the C3 position is often critical for pharmacological activity, with enantiomers frequently exhibiting different potencies, toxicities, or metabolic pathways.[1][2] Consequently, obtaining enantiomerically pure forms of this alcohol is a crucial step in the synthesis of many pharmaceutical agents.
This guide provides a comparative overview of common resolution techniques and detailed troubleshooting for the two most prevalent methods: Enzymatic Kinetic Resolution and Diastereomeric Salt Formation.
Method Selection Guide
Choosing the appropriate resolution strategy depends on factors such as scale, available equipment, cost, and the desired enantiomeric excess (ee). The following table provides a high-level comparison of the primary methods.
| Method | Principle | Typical Scale | Key Advantages | Key Challenges |
| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively catalyzes the acylation of one enantiomer, allowing separation of the unreacted alcohol from the newly formed ester.[1][][4] | mg to multi-kg | High enantioselectivity (often >99% ee), mild reaction conditions, environmentally friendly ("green") chemistry.[4][5] | Inherently limited to a 50% theoretical yield for the desired product (either alcohol or ester); requires screening of enzymes and conditions.[1][6] |
| Diastereomeric Salt Formation | The racemic alcohol is derivatized to an acid (e.g., a half-ester), which then forms diastereomeric salts with a chiral base. These salts are separated by crystallization.[6][7][8] | g to multi-kg | Scalable, relies on well-established crystallization techniques, can achieve high purity.[9][10] | Requires derivatization and subsequent removal steps; success is highly dependent on finding a suitable resolving agent and solvent system, which can be laborious.[6][11] |
| Chiral Chromatography (HPLC/SFC) | Enantiomers are separated on a chiral stationary phase (CSP) based on differential interactions.[2][12] | µg to kg (prep) | Direct separation without derivatization, excellent for analytical validation and small-scale preparative work.[12] | Can be expensive for large-scale production due to the cost of CSPs and solvents; requires specialized equipment.[1] |
In-Depth Guide: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method that leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[][13] The process typically involves the transesterification of the racemic alcohol with an acyl donor. One enantiomer reacts significantly faster, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol.
General Experimental Workflow
The workflow for enzymatic resolution is a systematic process of optimization and execution.
Caption: General workflow for enzymatic kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Resolution
This protocol is a representative example for the resolution of (±)-tetrahydro-2H-pyran-3-ol using a common lipase.
Materials:
-
Racemic tetrahydro-2H-pyran-3-ol
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)[5][14]
-
Acyl Donor (e.g., vinyl acetate, isopropenyl acetate)[15]
-
Anhydrous Solvent (e.g., Toluene, THF, or tert-Butyl methyl ether)
-
Standard workup reagents (e.g., Celite®, ethyl acetate, brine)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add racemic tetrahydro-2H-pyran-3-ol (1.0 equiv) and anhydrous solvent (to make a ~0.1 M solution).
-
Reagents: Add the acyl donor (e.g., vinyl acetate, 1.5-3.0 equiv).
-
Initiation: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC or TLC. The target is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, filter the mixture through a pad of Celite® to remove the immobilized enzyme. Wash the pad with the reaction solvent.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting residue (a mixture of the acylated product and unreacted alcohol) can be separated by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (% ee) of the separated alcohol and ester fractions using chiral HPLC or chiral GC.
Troubleshooting & FAQs: Enzymatic Resolution
Q1: My reaction is very slow or has stalled. What can I do?
-
Check Enzyme Activity: Ensure the enzyme is not expired or denatured. Enzyme activity is highly dependent on pH and temperature.[16][17]
-
Increase Enzyme Loading: A slow rate can sometimes be overcome by increasing the concentration of the enzyme.[17]
-
Optimize Temperature: While higher temperatures increase reaction rates, they can sometimes decrease enantioselectivity. An optimal temperature must balance rate and selectivity (a common range is 30-45 °C).[17][18]
-
Water Content: For reactions in organic media, a trace amount of water is often essential for enzyme activity. Ensure your solvent is not too dry. Anhydrous conditions can inactivate the enzyme.[17]
Q2: The enantiomeric excess (% ee) of my product is low. How can I improve it?
-
Stop at 50% Conversion: This is the most critical factor. Pushing the reaction beyond 50% conversion will cause the enzyme to start acylating the less-reactive enantiomer, which will decrease the % ee of the product ester and the remaining alcohol.
-
Screen Different Enzymes: Not all lipases are optimal for a given substrate. Screening a panel of lipases (e.g., from Pseudomonas cepacia, Candida rugosa) is highly recommended.[17][19]
-
Lower the Temperature: Decreasing the reaction temperature can often enhance enantioselectivity, though it will slow the reaction rate.[17]
-
Solvent Choice: The solvent can significantly influence enzyme conformation and, therefore, its selectivity. Screen a variety of organic solvents like hexane, toluene, THF, and MTBE.[17]
-
Acyl Donor: The nature of the acyl donor can also impact selectivity. Try different donors like vinyl butyrate or other esters.[5]
Q3: The separation of the resulting alcohol and ester is difficult. Any tips?
-
Increase Polarity Difference: If the Rƒ values are too close on TLC, consider using a bulkier acyl donor (e.g., vinyl pivalate instead of vinyl acetate). The resulting ester will be significantly less polar, making chromatographic separation easier.
-
Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation.
In-Depth Guide: Diastereomeric Salt Resolution
This classical method involves converting the racemic alcohol into a carboxylic acid derivative, which is then reacted with a chiral amine (resolving agent) to form a pair of diastereomeric salts.[6][20] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11][20]
General Experimental Workflow
The process requires careful optimization of derivatization, salt formation, and crystallization conditions.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution via Phthalic Acid Half-Ester
Part A: Synthesis of the Racemic Half-Ester
-
Combine racemic tetrahydro-2H-pyran-3-ol (1.0 equiv) and phthalic anhydride (1.1 equiv) in a flask with a suitable solvent (e.g., toluene or pyridine).
-
Heat the mixture (e.g., 80-110 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous acid (e.g., 1M HCl) and brine to remove any base catalyst and unreacted anhydride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the racemic phthalic acid half-ester, which can be purified by crystallization or used directly.[8][21]
Part B: Diastereomeric Salt Crystallization
-
Screening: The critical step is finding the right combination of chiral base and solvent. Common chiral bases include (+)-cinchonine, (-)-strychnine, (R)-1-phenylethylamine, etc.[6][8][22] Solvents to screen include methanol, ethanol, acetone, and mixtures with water.
-
Procedure: Dissolve the racemic half-ester (1.0 equiv) in a minimal amount of a hot solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv) in the same hot solvent.[16]
-
Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric purity of the salt via NMR or by liberating a small sample and analyzing the % ee by chiral HPLC.
-
Recrystallization: If purity is not sufficient, one or more recrystallizations from the same or a different solvent system may be necessary.[11]
Part C: Liberation of the Enantioenriched Alcohol
-
Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 2M HCl).
-
Stir vigorously until the solid dissolves. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantioenriched half-ester.
-
Hydrolyze the half-ester (e.g., using aqueous NaOH followed by acidification) to obtain the final enantioenriched tetrahydro-2H-pyran-3-ol.
Troubleshooting & FAQs: Diastereomeric Salt Resolution
Q1: No crystals are forming from my solution. What should I do?
-
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to reach supersaturation.[23][24]
-
Induce Crystallization: Try scratching the inside of the flask at the air-liquid interface with a glass rod. If you have a pure crystal, "seed" the solution with a tiny amount to initiate nucleation.[16][24]
-
Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent," e.g., hexane added to an acetone solution) to induce precipitation. Add it slowly to avoid oiling out.
-
Solvent System is Wrong: The chosen solvent may be too effective at dissolving both diastereomeric salts. A systematic screening for a solvent system with a significant solubility difference between the two salts is crucial.[23]
Q2: My product is "oiling out" instead of crystallizing. How can I fix this?
-
"Oiling out" occurs when the solute separates as a liquid phase, often because the solution is too concentrated or the temperature is too high.[23]
-
Reduce Supersaturation: Use a more dilute solution to start.
-
Slow Down Cooling: Employ a much slower, controlled cooling rate.
-
Change Solvent: A different solvent system may favor crystallization over oiling.[23]
-
Crystallize at a Lower Temperature: Ensure the crystallization temperature is well below the melting point of the solvated salt.[23]
Q3: The diastereomeric excess (and thus the final % ee) of my crystallized salt is low. How can I improve it?
-
Optimize the Solvent: This is the most critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomeric salts.[9]
-
Slow the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice, reducing purity.
-
Recrystallize: The most common method to improve purity is to recrystallize the product one or more times.
-
Equilibration Time: Allow the mixture to stir (mature) at the final crystallization temperature for several hours to ensure the system has reached equilibrium, which can improve purity.
Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?
-
Optimize Solvent and Temperature: Screen for a solvent that further decreases the solubility of the desired salt and experiment with lower final crystallization temperatures.[16]
-
Change the Chiral Base: A different resolving agent may form a salt that is significantly less soluble.
-
Recover from Mother Liquor: The desired diastereomer is likely still dissolved in the mother liquor. Concentrate the mother liquor and attempt a second crystallization, or try a different solvent system to recover more material.
References
- APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid.
- BOC Sciences. (n.d.). Chiral Resolution and Separation Services.
- BenchChem. (2025). Troubleshooting low enantiomeric excess in Acetyl-DL-phenylglycine resolution.
- Kiss, V., Egri, G., Bálint, J., & Fogassy, E. (2006). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Chirality, 18(2), 116-120.
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- chemeurope.com. (n.d.). Chiral resolution.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
- Wikipedia. (n.d.). Chiral resolution.
- Request PDF. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- Taylor & Francis Online. (n.d.). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate.
- BenchChem. (2025). Improving the enantiomeric excess of (S)-2-amino-2-phenylacetamide.
- CrystEngComm (RSC Publishing). (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry.
- Taylor & Francis Online. (n.d.). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate: Biocatalysis and Biotransformation.
- MDPI. (n.d.). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.
- Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers.
- PubMed. (2017, July 1). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure.
- TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
- JOCPR. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols.
- YouTube. (2013, April 20). Chiral Resolution.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
Sources
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Technical Support Center: Troubleshooting Unexpected Byproducts in Tetrahydropyran Synthesis
Welcome to the Technical Support Center for Tetrahydropyran (THP) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation during the synthesis of tetrahydropyran and its derivatives. Here, we move beyond simple protocols to explore the underlying causes of these issues and provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses the most common issues encountered during the synthesis of tetrahydropyran rings.
Question 1: My Prins cyclization is giving me a mixture of diastereomers and a significant amount of a rearranged product. What is happening and how can I fix it?
Answer:
This is a classic issue in Prins cyclizations, often stemming from a competing 2-oxonia-Cope rearrangement.[1][2] This side reaction can lead to racemization and the formation of undesired constitutional isomers, significantly complicating your purification process.[2][3]
Root Cause Analysis:
The Prins cyclization proceeds through an oxocarbenium ion intermediate.[2] While this intermediate can cyclize to form the desired tetrahydropyran ring, it can also undergo a[4][4]-sigmatropic rearrangement known as the 2-oxonia-Cope rearrangement.[3] This rearrangement is particularly favorable when the substituents on your homoallylic alcohol can stabilize a positive charge, such as aryl groups with electron-donating substituents.[2] This alternative pathway leads to a different oxocarbenium ion, which then cyclizes to form an undesired, often symmetric, tetrahydropyran byproduct.[2][3] The reversibility of this process can also lead to racemization of your desired product.[1][2]
Troubleshooting Protocol:
-
Lower the Reaction Temperature: The 2-oxonia-Cope rearrangement often has a higher activation energy than the desired Prins cyclization. Running the reaction at a lower temperature can kinetically favor the formation of your target molecule.
-
Choice of Lewis Acid: The strength and nature of the Lewis acid can significantly influence the reaction pathway.
-
Less is More: Use the minimum catalytic amount of Lewis acid required to promote the reaction. Excess acid can promote side reactions.
-
Switching the Acid: If you are using a strong Lewis acid like BF₃·OEt₂, consider switching to a milder one such as InCl₃ or a Brønsted acid like phosphomolybdic acid.[5] These can favor the desired cyclization pathway.
-
-
Solvent Selection: The polarity of the solvent can influence the stability of the intermediates. Nonpolar solvents can sometimes disfavor the charge-separated transition state of the rearrangement.[4] Experiment with solvents like dichloromethane (DCM) or trichloroethylene.[4]
-
Substrate Modification: If possible, modify your substrate to disfavor the rearrangement. For example, using homoallylic alcohols with electron-withdrawing groups on any adjacent aromatic rings can destabilize the cationic intermediate required for the oxonia-Cope rearrangement.[2]
Question 2: In my hetero-Diels-Alder reaction to form a dihydropyranone, I'm observing low yields and the formation of what appears to be a polymerized diene. How can I improve the efficiency of the cycloaddition?
Answer:
Low yields and diene polymerization in hetero-Diels-Alder reactions are common challenges, often related to the reactivity of the diene and the reaction conditions. The goal is to promote the desired [4+2] cycloaddition over competing side reactions.
Root Cause Analysis:
The hetero-Diels-Alder reaction involves the cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, to form a dihydropyran ring.[6] Highly reactive dienes, especially electron-rich ones like Danishefsky's diene, can be prone to polymerization under the acidic conditions often used to catalyze the reaction.[7] Furthermore, if the dienophile is not sufficiently electrophilic, the rate of the desired cycloaddition will be slow, allowing more time for the diene to polymerize or decompose.
Troubleshooting Protocol:
-
Catalyst Optimization:
-
Lewis Acid Choice: The choice of Lewis acid is critical. For sensitive substrates, a milder Lewis acid like ZnCl₂ or a chiral chromium(III)-salen complex can be effective in promoting the cycloaddition without causing extensive decomposition.[7][8]
-
Catalyst Loading: Use the lowest effective catalyst loading. Start with 5-10 mol% and adjust as needed.
-
-
Temperature Control: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed. For highly reactive dienes, this may be as low as -78 °C.
-
Order of Addition: Add the Lewis acid to the dienophile at a low temperature before introducing the diene. This pre-complexation activates the dienophile and can minimize its direct interaction with the catalyst, which might otherwise initiate polymerization.
-
Use of a Scavenger: In some cases, adding a non-nucleophilic base, like 2,6-di-tert-butylpyridine, can scavenge any protons generated from adventitious water, which can contribute to diene polymerization.
-
Solvent Effects: The choice of solvent can impact the reaction rate and selectivity. Less polar solvents like toluene or dichloromethane are often preferred.
Question 3: My intramolecular Williamson ether synthesis to form a tetrahydropyran is sluggish and I'm getting a significant amount of an elimination byproduct. What can I do to favor cyclization?
Answer:
The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers, including tetrahydropyrans.[9][10] The competition between intramolecular SN2 (cyclization) and E2 (elimination) is a key challenge.
Root Cause Analysis:
This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate) in an SN2 fashion.[11][12][13] However, the alkoxide is also a strong base and can promote an E2 elimination reaction, especially if the leaving group is on a secondary or tertiary carbon. The formation of a six-membered ring is generally kinetically and thermodynamically favorable.
Troubleshooting Protocol:
-
Choice of Base: The choice of base is critical to ensure rapid and complete formation of the alkoxide without promoting side reactions.
-
Non-nucleophilic Strong Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, and the only byproduct is hydrogen gas.[11]
-
-
Leaving Group: A good leaving group is essential for a facile SN2 reaction.
-
Sulfonates vs. Halides: Tosylates (Ts) or mesylates (Ms) are often better leaving groups than halides and can promote the cyclization at lower temperatures.
-
Iodide: If using a halide, iodide is the best leaving group among them.
-
-
Reaction Concentration (The Baldwin Rules): For intramolecular reactions, concentration matters. Running the reaction under high dilution conditions favors the intramolecular cyclization over intermolecular side reactions. The rate of the intramolecular reaction is independent of concentration, while the rate of intermolecular reactions decreases with decreasing concentration.
-
Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.
Section 2: Advanced Troubleshooting and Mechanistic Insights
This section delves into more complex scenarios and provides a deeper understanding of the underlying chemical principles.
Unexpected Ring Contraction: Formation of Tetrahydrofuran Derivatives
Question: During a Prins-type cyclization aimed at a tetrahydropyran, I've isolated a significant amount of a five-membered tetrahydrofuran derivative. Why is this happening?
Answer:
The formation of a tetrahydrofuran (THF) instead of a tetrahydropyran (THP) points to a competing 5-exo-tet cyclization pathway.[2][3] According to Baldwin's rules, both 6-endo-tet and 5-exo-tet cyclizations are favored. The regioselectivity is often dictated by the stability of the transition states leading to the respective rings.
Mechanistic Explanation:
The reaction proceeds through an oxocarbenium ion intermediate.[2] This intermediate can be attacked by the internal nucleophile (the double bond) to form either a five- or six-membered ring. The transition state leading to the six-membered ring is chair-like.[14] However, certain steric interactions in this transition state can raise its energy, making the pathway to the five-membered ring more favorable. For instance, a 1,3-diaxial interaction in the chair-like transition state for THP formation can favor the formation of the THF product, which proceeds through a less hindered transition state.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for THF byproduct formation.
Detailed Steps:
-
Analyze Substrate and Transition State: Carefully examine the predicted chair-like transition state for the 6-endo cyclization. Identify any potential destabilizing steric interactions, such as 1,3-diaxial clashes.
-
Modify Reagents:
-
Use a Bulkier Lewis Acid: A sterically demanding Lewis acid may selectively coordinate in a way that disfavors the transition state leading to the THF ring.
-
-
Substrate Modification:
-
Introduce a Bulky Protecting Group: Placing a bulky protecting group on a nearby functional group can create a steric bias that favors the 6-membered ring transition state.
-
-
Adjust Reaction Conditions:
-
Solvent Tuning: Experiment with a range of solvents to see if you can alter the relative energies of the two transition states.
-
Temperature Variation: Systematically vary the temperature. While lower temperatures often increase selectivity, this is not always the case.
-
Byproducts from Protecting Group Chemistry
Question: I'm using dihydropyran (DHP) to protect an alcohol, but my reaction is messy, and I'm seeing byproducts. What's going on?
Answer:
While the formation of a tetrahydropyranyl (THP) ether is a common and robust method for protecting alcohols, it is not without its pitfalls.[15][16] The acidic conditions required can lead to side reactions if not carefully controlled.
Common Byproducts and Their Origins:
| Byproduct | Probable Cause | Proposed Solution |
| Polymerized DHP | Excessively strong acid catalyst (e.g., concentrated H₂SO₄) or high temperatures. | Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) or Amberlyst-15 resin.[5][15] Keep the reaction at room temperature or below. |
| 5-Hydroxypentanal | This is the hydrolysis product of the THP ether. It can form during aqueous workup if the pH is too acidic. | Ensure the aqueous workup is neutral or slightly basic. Use a saturated sodium bicarbonate solution. |
| Diastereomeric Mixture | The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon, resulting in diastereomers.[15][16] | This is an inherent feature of the reaction. The diastereomers can often be separated by chromatography. If this is problematic, consider an alternative protecting group. |
Experimental Protocol: Clean THP Protection of a Primary Alcohol
-
Setup: To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add 3,4-dihydro-2H-pyran (1.5 eq).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 eq) to the solution.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[15]
Section 3: Purification Strategies
Question: My reaction has produced a complex mixture of the desired tetrahydropyran and several byproducts. What are the best strategies for purification?
Answer:
Purifying tetrahydropyran derivatives from structurally similar byproducts can be challenging. A combination of techniques is often necessary.
Purification Workflow Diagram:
Caption: General purification workflow for THP synthesis.
-
Aqueous Workup: A carefully controlled aqueous workup can remove many acidic or basic impurities. Use a weak base like sodium bicarbonate to neutralize any acid catalyst without hydrolyzing your product.
-
Flash Column Chromatography: This is the workhorse for purifying THP derivatives.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity of your THP derivative and the byproducts will determine the optimal solvent system.
-
Additives: For basic byproducts, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic byproducts, a small amount of acetic acid may be helpful, but be cautious of potential THP ether cleavage.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Distillation: For volatile, low-molecular-weight tetrahydropyrans, distillation can be an option if there is a sufficient difference in boiling points between the product and impurities.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]
-
Green, J. G., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]
-
Valentin, E. M., & Woerpel, K. A. (2014). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. Organic Letters. Retrieved from [Link]
-
O'Brien, E. M., & Aggarwal, V. K. (2010). Catalytic synthesis of 2,6-trans-tetrahydropyran derivatives. ResearchGate. Retrieved from [Link]
-
Hart, D. J., & Smith, D. A. (2012). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Accounts of Chemical Research. Retrieved from [Link]
-
Reddy, B. V. S., & Kumar, V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Raghavan, S., & Kumar, V. S. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules. Retrieved from [Link]
-
O'Brien, E. M., & Jamison, T. F. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sato, K., et al. (2021). Ambruticins: tetrahydropyran ring formation and total synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Balijapalli, U., et al. (2019). Initial solvent effect studies for synthesis of tetrahydro-pyridines with 10 mol% catalyst. ResearchGate. Retrieved from [Link]
-
Reddy, B. V. S., & Kumar, V. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Retrieved from [Link]
-
Gonzalez-Sabín, J., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gonzalez-Sabín, J., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Green, J. G., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. Retrieved from [Link]
-
Gajda, K., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Andrus, D. W., & Johnson, J. R. (n.d.). tetrahydropyran. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Reissig, H.-U., et al. (2005). Highly Substituted Tetrahydropyrones From hetero-Diels-Alder Reactions of 2-alkenals With Stereochemical Induction From Chiral Dienes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
O'Brien, E. M., & Aggarwal, V. K. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. Angewandte Chemie International Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
O'Brien, E. M., & Aggarwal, V. K. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of (S)-Tetrahydro-2H-pyran-3-OL: A Critical Evaluation of Modern Synthetic Methodologies
Introduction: The enantiomerically pure (S)-Tetrahydro-2H-pyran-3-OL is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds and natural products. Its stereocenter and cyclic ether motif are key structural features that impart specific biological activities. Consequently, the development of efficient and highly selective methods for its synthesis is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the leading methodologies for the synthesis of this compound, offering a critical analysis of their performance based on experimental data. We will explore three principal strategies: biocatalytic asymmetric reduction, organocatalytic synthesis, and enzymatic kinetic resolution, providing detailed protocols and a discussion of the underlying scientific principles that govern their efficacy.
Biocatalytic Asymmetric Reduction: A Green and Highly Selective Approach
Biocatalytic asymmetric reduction has emerged as a powerful and environmentally benign strategy for the synthesis of chiral alcohols. This method utilizes ketoreductases (KREDs), a class of enzymes that catalyze the stereoselective reduction of a prochiral ketone precursor, in this case, dihydro-2H-pyran-3(4H)-one, to the desired chiral alcohol.
Causality Behind Experimental Choices:
The high enantioselectivity of this method stems from the enzyme's precisely shaped active site, which preferentially binds the substrate in an orientation that leads to the formation of the (S)-enantiomer. The reaction's success hinges on an efficient cofactor regeneration system. KREDs require a hydride source, typically the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH). To make the process economically viable on a larger scale, a catalytic amount of the expensive NADPH is used, and it is continuously regenerated in situ. A common and cost-effective regeneration system employs glucose dehydrogenase (GDH) and D-glucose. GDH oxidizes D-glucose to D-glucono-δ-lactone, concomitantly reducing NADP+ to NADPH.
A highly analogous process has been successfully employed for the reduction of 4,4-dimethoxytetrahydro-2H-pyran-3-one on a pilot-plant scale, affording the corresponding (R)-α-hydroxyketal with greater than 99% enantiomeric excess (ee) and in 96–98% yield[1]. This demonstrates the potential for high efficiency and selectivity in similar systems.
Experimental Protocol: Biocatalytic Reduction of Dihydro-2H-pyran-3(4H)-one
Materials:
-
Dihydro-2H-pyran-3(4H)-one
-
Ketoreductase (KRED) selective for the (S)-alcohol
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (catalytic amount)
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.
-
Reagent Addition: To the buffer, add NADP⁺, D-glucose, KRED, and GDH. Gently mix until all components are dissolved.
-
Substrate Addition: Add dihydro-2H-pyran-3(4H)-one to the reaction mixture. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.
-
Incubation: Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and maintain the pH.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography to yield pure this compound.
Diagram of the Biocatalytic Reduction Workflow:
Caption: Workflow for the biocatalytic synthesis of this compound.
Organocatalytic Asymmetric Synthesis: A Domino Approach to Complexity
Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives that often operate under mild conditions. For the synthesis of chiral tetrahydropyrans, organocatalytic domino reactions, also known as cascade or tandem reactions, are particularly powerful. A prominent example is the Michael-hemiacetalization sequence.
Causality Behind Experimental Choices:
This approach constructs the tetrahydropyran ring and sets the stereocenters in a single, continuous process from acyclic precursors. A chiral organocatalyst, often a primary or secondary amine derivative, activates the substrate through the formation of a nucleophilic enamine or an electrophilic iminium ion. In a typical sequence leading to a 3-hydroxytetrahydropyran derivative, a Michael acceptor undergoes conjugate addition from a nucleophile, followed by an intramolecular cyclization (hemiacetalization). The chiral catalyst orchestrates the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent cyclization.
Organocatalyzed domino Michael-hemiacetalization reactions have been shown to produce polyfunctionalized dihydro- and tetrahydropyran derivatives in good yields (59–91%) and with moderate to excellent diastereoselectivities (26–98% de) and enantioselectivities (71–99% ee)[2].
Experimental Protocol: Organocatalytic Domino Michael-Hemiacetalization
Materials:
-
A suitable acyclic precursor (e.g., a δ-hydroxy-α,β-unsaturated carbonyl compound)
-
Chiral organocatalyst (e.g., a prolinol derivative or a bifunctional thiourea-amine catalyst)
-
An appropriate solvent (e.g., toluene, dichloromethane)
-
Additives (if required, e.g., a weak acid or base)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: To a solution of the acyclic precursor in the chosen solvent, add the chiral organocatalyst and any necessary additives.
-
Incubation: Stir the reaction mixture at the specified temperature (which can range from ambient to low temperatures to enhance selectivity).
-
Reaction Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to isolate the desired this compound derivative.
Diagram of the Organocatalytic Domino Reaction:
Caption: Organocatalytic domino reaction for chiral tetrahydropyran synthesis.
Enzymatic Kinetic Resolution: Separating Enantiomers with Precision
Kinetic resolution is a classical yet highly effective method for obtaining enantiomerically pure compounds from a racemic mixture. In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices:
For the synthesis of this compound, a lipase is a common choice of enzyme. Lipases can enantioselectively acylate the hydroxyl group of racemic 3-hydroxytetrahydropyran using an acyl donor, such as vinyl acetate. If the lipase is selective for the (R)-enantiomer, it will be converted to the corresponding ester, while the desired (S)-enantiomer remains as the unreacted alcohol. The success of this method depends on the enantioselectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). A high E value is crucial for achieving high enantiomeric excess of both the product and the unreacted starting material. The theoretical maximum yield for the desired enantiomer in a classical kinetic resolution is 50%[3].
While direct experimental data for the kinetic resolution of 3-hydroxytetrahydropyran is not extensively published, the successful resolution of the analogous rac-3-hydroxycyclohexanone using various lipases provides a strong basis for this approach[4].
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxytetrahydropyran
Materials:
-
Racemic 3-hydroxytetrahydropyran
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve racemic 3-hydroxytetrahydropyran in the anhydrous organic solvent.
-
Enzyme and Acyl Donor Addition: Add the selected lipase and the acyl donor to the solution.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC to track the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted alcohol.
-
Work-up and Purification: Stop the reaction by filtering off the enzyme. The filtrate contains the (S)-alcohol and the (R)-ester. These can be separated by flash column chromatography to yield the pure this compound.
Diagram of the Enzymatic Kinetic Resolution Workflow:
Caption: Workflow for the enzymatic kinetic resolution of 3-hydroxytetrahydropyran.
Comparison of Synthesis Methods
| Feature | Biocatalytic Asymmetric Reduction | Organocatalytic Domino Synthesis | Enzymatic Kinetic Resolution |
| Starting Material | Prochiral ketone | Acyclic precursors | Racemic alcohol |
| Theoretical Yield | Up to 100% | Up to 100% | Max. 50% for the desired enantiomer |
| Enantioselectivity | Often excellent (>99% ee) | Good to excellent (can be >95% ee) | Highly dependent on enzyme (can be >99% ee) |
| Reaction Conditions | Mild (aqueous buffer, room temp.) | Generally mild (organic solvent, varied temp.) | Mild (organic solvent, slightly elevated temp.) |
| Catalyst | Enzyme (Ketoreductase) | Chiral small organic molecule | Enzyme (Lipase) |
| Advantages | High yield and ee, green process, scalable | Atom economical, builds complexity rapidly | High ee achievable, readily available enzymes |
| Disadvantages | Requires specific enzyme, cofactor regeneration | Substrate synthesis may be multi-step | 50% theoretical yield limit, requires separation |
Conclusion
The choice of the optimal synthetic method for this compound depends on the specific requirements of the research or development project.
-
Biocatalytic asymmetric reduction stands out as the most promising method for large-scale, sustainable production due to its potential for high yield, exceptional enantioselectivity, and environmentally friendly reaction conditions. The primary investment lies in the identification and optimization of a suitable ketoreductase.
-
Organocatalytic domino synthesis offers an elegant and atom-economical approach to construct the chiral tetrahydropyran core from simple acyclic precursors. This method is particularly attractive in a discovery setting where rapid access to diverse analogs is desired.
-
Enzymatic kinetic resolution remains a valuable and practical option, especially when a highly selective lipase is readily available. Although the theoretical yield is limited to 50%, the high enantiomeric excess that can be achieved often justifies its use, particularly on a smaller scale.
Ultimately, a thorough evaluation of factors such as cost, scalability, desired purity, and available resources will guide the selection of the most appropriate synthetic strategy for obtaining the valuable chiral intermediate, this compound.
References
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Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
-
chemeurope.com. (2023). Sharpless asymmetric dihydroxylation. [Link]
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Arkat USA, Inc. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. ARKIVOC 2012 (viii) 226-230. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]
-
Enders, D., et al. (2014). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis, 46(11), 1477-1488. [Link]
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-
Bode, J. W., et al. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 133(45), 18126-18129. [Link]
-
Pellissier, H. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. [Link]
-
Hahn, R., Raabe, G., & Enders, D. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters, 16(14), 3636–3639. [Link]
-
Ruano, J. L. G., & Alemán, J. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(10), 3408-3424. [Link]
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The Organic Synthesis. (2019, May 1). Sharpless Asymmetric Dihydroxylation. YouTube. [Link]
-
Hahn, R., Raabe, G., & Enders, D. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Sci-Hub. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
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Trost, B. M., & Toste, F. D. (2003). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 345(1-2), 69-82. [Link]
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Zhang, Z., et al. (2023). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. Chemical Science, 14(38), 10425-10443. [Link]
-
Wang, C., et al. (2019). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 10(3), 855-860. [Link]
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Bode Research Group. (2015). OC VI (HS 2015). [Link]
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Gandomkar, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(16), 4994. [Link]
-
El-Sayed, N. N. E., et al. (2018). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 26(19), 5245-5256. [Link]
-
Ordner, C., & Cox, R. H. (2017, January 31). Synthesis of Chiral Tetrahydropyrans by a Tandem Sakurai Allylation.... Caltech. [Link]
-
Organic Chemistry Portal. (n.d.). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. [Link]
-
Reddy, R. S., et al. (2016). Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. Organic Letters, 18(4), 804-807. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of Tetrahydropyran Diastereomers
For researchers and professionals in drug discovery and development, the precise characterization of molecular architecture is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and patentability. The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in natural products and pharmaceutical agents. The spatial arrangement of substituents on this ring gives rise to diastereomers, often with vastly different biological activities. Consequently, the unambiguous assignment of their relative stereochemistry is a cornerstone of successful drug development.
This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of tetrahydropyran diastereomers. Moving beyond a simple recitation of methods, we will explore the causal relationships between stereochemistry and spectroscopic output, grounded in field-proven insights and experimental data.
The Decisive Power of NMR Spectroscopy: Unraveling Stereochemistry Through Bonds and Space
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the stereochemistry of tetrahydropyran diastereomers. The key lies in the rigid, chair-like conformation of the THP ring, which places substituents in distinct axial or equatorial positions, leading to predictable and measurable differences in the NMR spectrum.
¹H NMR: Chemical Shifts and Coupling Constants as Stereochemical Reporters
The proton NMR spectrum offers a wealth of information. The chemical shift (δ) of protons attached to the THP ring is highly sensitive to their magnetic environment. Generally, equatorial protons are deshielded relative to their axial counterparts due to 1,3-diaxial interactions. However, the most unequivocal information comes from the analysis of scalar (through-bond) coupling constants (J-coupling).
The vicinal coupling constant (³JHH) between protons on adjacent carbons is exquisitely dependent on the dihedral angle (Φ) between them, a relationship described by the Karplus equation. This principle is the bedrock of differentiating cis and trans diastereomers.
-
Trans Diastereomers: In a typical chair conformation, substituents in a trans relationship will be either diaxial or diequatorial. Protons adjacent to these substituents will often exhibit large coupling constants (³JHH ≈ 8-13 Hz) for axial-axial interactions (Φ ≈ 180°) and smaller coupling constants (³JHH ≈ 2-5 Hz) for axial-equatorial and equatorial-equatorial interactions (Φ ≈ 60°).
-
Cis Diastereomers: Conversely, cis substituents will be in an axial-equatorial arrangement. This leads to smaller, intermediate coupling constants for the adjacent protons, typically in the range of 2-6 Hz, as only axial-equatorial and equatorial-equatorial couplings are observed.
Case Study: cis- and trans-Rose Oxide
A classic example illustrating these principles is the diastereomeric pair of rose oxides, important fragrance compounds.
| Proton | cis-Rose Oxide (δ, ppm) | trans-Rose Oxide (δ, ppm) | Key Coupling Constants (J, Hz) |
| H-2 | 4.02 (m) | 3.48 (m) | cis: Small J2,3 couplings |
| H-6ax | 3.90 (m) | 3.95 (m) | trans: Large J5ax,6ax (diaxial) |
| H-6eq | 3.45 (m) | 3.40 (m) |
Note: Specific chemical shifts and coupling constants can vary with solvent and substitution patterns. The data presented here are representative.
¹³C NMR: A Complementary Perspective
Carbon NMR provides additional confirmation of stereochemical assignments. The chemical shifts of the carbon atoms in the THP ring are influenced by steric effects. In general, carbons bearing axial substituents are shielded (shifted to a lower ppm value) compared to those with equatorial substituents, a phenomenon known as the γ-gauche effect. This can be a reliable secondary confirmation of the stereochemistry determined by ¹H NMR.
The Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
While J-coupling reveals through-bond connectivity, the Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of nuclei.[1][2][3] In the context of tetrahydropyran diastereomers, NOE is a powerful tool to confirm the relative orientation of substituents.
-
1D NOE Difference Spectroscopy: In this experiment, a specific proton is irradiated. If other protons are close in space (typically < 5 Å), their signal intensity will be enhanced. For example, in a cis-2,6-disubstituted THP, irradiation of the axial proton at C-2 would show an NOE to the axial proton at C-6, confirming their 1,3-diaxial relationship.
-
2D NOESY/ROESY: These two-dimensional experiments provide a comprehensive map of all through-space interactions.[3] Cross-peaks in a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum connect protons that are spatially close. For small molecules like many tetrahydropyran derivatives, ROESY is often preferred as it avoids the potential for zero or negative NOEs that can occur in molecules of intermediate size.
Infrared (IR) Spectroscopy: A Tool of Limited Utility for Diastereomer Differentiation
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While indispensable for identifying functional groups, it is generally not a reliable method for distinguishing between diastereomers.[4][5] The bonds present in diastereomers are identical, and thus their fundamental vibrational frequencies are very similar.
While minor differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to subtle variations in molecular symmetry and bond vibrations, these differences are often too small to be diagnostic, especially in complex molecules.[6] Therefore, IR spectroscopy should be considered a supplementary technique for confirming the presence of expected functional groups rather than a primary tool for stereochemical assignment.
Mass Spectrometry (MS): Insights from Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes differ due to stereochemical influences on bond strengths and the stability of resulting fragment ions.[7][8][9]
The fragmentation of the tetrahydropyran ring often proceeds through cleavage of the C-O bonds and subsequent ring-opening. The orientation of substituents can influence the preferred fragmentation pathways. For example, an axial substituent may be more readily cleaved than its equatorial counterpart due to steric strain.
However, interpreting these differences can be complex, and they are often not as pronounced or predictable as the differences observed in NMR spectra. Mass spectrometry is most valuable for confirming the molecular weight and elemental composition (via high-resolution MS) of the diastereomers.
Experimental Workflow for Diastereomer Characterization
The following outlines a robust, self-validating workflow for the spectroscopic comparison of tetrahydropyran diastereomers.
Step-by-Step Experimental Protocol
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the purified diastereomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and free of particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial chemical shift and coupling constant information.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.
-
For unambiguous stereochemical assignment, acquire a 2D ROESY spectrum to identify through-space correlations. A mixing time of 200-500 ms is typically suitable for small molecules.
-
-
Data Analysis and Interpretation:
-
Process and analyze the ¹H NMR spectrum, paying close attention to the multiplicity and coupling constants of the protons on the THP ring.
-
Use the COSY and HSQC spectra to assign all proton and carbon signals unambiguously.
-
Analyze the ROESY spectrum to identify key through-space correlations that define the relative stereochemistry of the substituents.
-
Compare the spectroscopic data of the two diastereomers, focusing on the differences in coupling constants and NOE patterns.
-
-
Supplementary Analysis (IR and MS):
-
Acquire an IR spectrum of each diastereomer to confirm the presence of key functional groups.
-
Obtain a mass spectrum (preferably high-resolution) to confirm the molecular weight and elemental composition.
-
Diagram of the Experimental Workflow
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- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Catalyst Selection for Tetrahydropyranol Synthesis via Prins Cyclization
The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and fragrances.[1][2] Its efficient and stereoselective synthesis is a cornerstone of modern organic chemistry. Among the various synthetic routes, the acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde stands out as a powerful and atom-economical strategy for constructing the THP skeleton.[1][3]
The heart of this transformation lies in the choice of catalyst. The ideal catalyst must efficiently promote the desired cyclization while minimizing side reactions, offering high yields and stereoselectivity. Furthermore, from a process chemistry and green chemistry perspective, the catalyst should be easily separable, reusable, and environmentally benign. This guide provides an in-depth comparison of various catalytic systems for the synthesis of 4-hydroxytetrahydropyran derivatives, offering field-proven insights and supporting data to aid researchers in catalyst selection.
The Prins Cyclization: Mechanistic Overview
The Prins reaction is an electrophilic addition of an aldehyde (or ketone) to an alkene.[4] In the context of tetrahydropyranol synthesis, the reaction proceeds through several key acid-catalyzed steps:
-
Activation: A protic or Lewis acid activates the aldehyde carbonyl group, making it more electrophilic.[4]
-
C-C Bond Formation: The nucleophilic alkene of the homoallylic alcohol attacks the activated aldehyde, forming a new carbon-carbon bond and a key oxocarbenium ion intermediate.[5]
-
Cyclization & Nucleophilic Capture: The pendant hydroxyl group acts as an internal nucleophile, attacking the carbocation to close the six-membered ring. Subsequent capture by a water molecule quenches the resulting oxonium ion, yielding the final 4-hydroxytetrahydropyran product.
The efficiency and selectivity of this cascade are highly dependent on the nature of the acid catalyst, which influences the stability of intermediates and the energy barriers of competing reaction pathways.[2]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
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- 5. jk-sci.com [jk-sci.com]
A Tale of Two Enantiomers: A Comparative Guide to (S)- and (R)-Tetrahydro-2H-pyran-3-ol in Asymmetric Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a matter of academic curiosity—it is a fundamental requirement for ensuring therapeutic efficacy and safety. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are the bedrock of modern asymmetric synthesis. Among these, the enantiomers of Tetrahydro-2H-pyran-3-ol, (3S)- and (3R)-oxan-3-ol, have emerged as versatile and valuable scaffolds for the construction of a diverse array of bioactive molecules.
This technical guide provides an in-depth comparison of (S)- and (R)-Tetrahydro-2H-pyran-3-ol, moving beyond a simple catalog of their properties to explore the nuanced differences in their synthetic applications. We will delve into specific examples from the literature, presenting experimental data that highlights how the choice between these two mirror-image molecules can profoundly influence the outcome of a synthetic sequence.
Physicochemical Properties: A Foundation of Chirality
Before exploring their synthetic utility, it is essential to understand the fundamental properties of these enantiomers. While they share the same molecular formula (C₅H₁₀O₂) and molecular weight (102.13 g/mol ), their distinct three-dimensional arrangements give rise to their chiroptical properties.
| Property | (S)-Tetrahydro-2H-pyran-3-ol | (R)-Tetrahydro-2H-pyran-3-ol |
| CAS Number | 72886-97-6[1][2] | 100937-76-6[3][4] |
| Molecular Formula | C₅H₁₀O₂[1][2] | C₅H₁₀O₂[3][4] |
| Molecular Weight | 102.13 g/mol [1][2] | 102.13 g/mol [3][4] |
| Appearance | Liquid | Liquid[4] |
| Boiling Point | Not specified | Not specified |
| Density | Not specified | Not specified |
| Optical Rotation | Specific rotation is opposite to the (R)-enantiomer | Specific rotation is opposite to the (S)-enantiomer |
It is this opposing interaction with plane-polarized light that serves as a physical manifestation of their non-superimposable mirror-image relationship. This seemingly subtle difference is the key to their differential behavior in the chiral environment of a chemical reaction.
The Chiral Influence: Directing Stereochemistry in Synthesis
The true value of (S)- and (R)-Tetrahydro-2H-pyran-3-ol lies in their ability to act as chiral synthons, introducing a defined stereocenter that can direct the formation of subsequent stereocenters in a predictable manner. This is particularly crucial in the synthesis of complex molecules with multiple chiral centers, where achieving the correct relative and absolute stereochemistry is paramount.
Case Study: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs with applications in treating chemotherapy-induced nausea and vomiting, as well as other conditions. The synthesis of potent and selective NK1 receptor antagonists often requires the precise construction of a polysubstituted tetrahydropyran ring system.
In the synthesis of a potent NK1 receptor antagonist, a key intermediate is a tetrahydropyran derivative with a specific stereochemistry at multiple positions. The synthesis of this complex molecule has been achieved through asymmetric routes where the core tetrahydropyran stereochemistry is established early on[3][4]. While a direct comparison of using (S)- versus (R)-Tetrahydro-2H-pyran-3-ol as the starting material is not explicitly detailed in a single publication, the synthesis of the final active pharmaceutical ingredient with its specific (R)-configurations on the tetrahydropyran ring underscores the necessity of starting with a chiral, enantiomerically pure building block. The choice of the (R)-enantiomer of a precursor is dictated by the desired stereochemistry of the final product.
The following workflow illustrates a generalized approach to constructing a key tetrahydropyran intermediate for an NK1 receptor antagonist, highlighting the importance of the initial chiral center.
Caption: Generalized workflow for the synthesis of an NK1 receptor antagonist.
In this synthetic strategy, the stereochemistry of the starting (R)-tetrahydropyran derivative dictates the stereochemical outcome of the conjugate addition and subsequent transformations, ultimately leading to the desired stereoisomer of the final drug molecule. The use of the (S)-enantiomer would be expected to lead to the opposite enantiomer of the final product, which would likely have significantly different or no biological activity.
Case Study: Total Synthesis of (–)-Lasonolide A
Lasonolide A is a marine natural product that has demonstrated potent antitumor activity[1]. Its complex structure features two highly substituted tetrahydropyran rings. The stereoselective synthesis of these rings is a significant challenge and a testament to the power of modern synthetic chemistry.
In the total synthesis of (–)-Lasonolide A, the construction of the tetrahydropyran subunits is achieved through catalytic asymmetric hetero-Diels-Alder reactions[4]. While the synthesis does not start directly from (S)- or (R)-Tetrahydro-2H-pyran-3-ol, it exemplifies the principle of using chiral building blocks to control the stereochemistry of the tetrahydropyran ring. The synthesis of the specific enantiomer, (–)-Lasonolide A, necessitates the use of starting materials and catalysts that will lead to the correct absolute and relative stereochemistry of the multiple chiral centers in the tetrahydropyran rings.
The following diagram illustrates the key bond-forming reactions in the construction of a tetrahydropyran subunit of Lasonolide A.
Sources
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (S)-Tetrahydro-2H-pyran-3-OL and Its Analogs
For researchers, scientists, and professionals in drug development, the tetrahydropyran scaffold represents a privileged heterocyclic motif due to its prevalence in natural products and its synthetic tractability. This guide provides an in-depth technical comparison of the biological activities of (S)-Tetrahydro-2H-pyran-3-OL and its structurally diverse analogs. By examining key therapeutic targets—monoamine transporters, dipeptidyl peptidase-4 (DPP-4), and activin-like kinase 5 (ALK5)—we will elucidate the critical role of structural modifications in conferring potent and selective biological activity. This analysis is grounded in experimental data, providing a clear rationale for structure-activity relationships (SAR) and guiding future drug discovery efforts.
Introduction: The this compound Scaffold
This compound is a simple, chiral cyclic ether. On its own, this parent molecule has not been reported to possess significant biological activity against the targets discussed in this guide. Its importance lies in its role as a foundational building block for a multitude of more complex and pharmacologically active analogs. The introduction of various substituents at different positions on the tetrahydropyran ring dramatically transforms this inert scaffold into potent modulators of key biological pathways implicated in a range of diseases, from depression to diabetes and cancer.
Monoamine Transporter Inhibition: A New Frontier in Antidepressant Research
The inhibition of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a well-established strategy for the treatment of depression. Research into tetrahydropyran analogs has revealed a class of potent monoamine reuptake inhibitors with varying selectivity profiles.
Structure-Activity Relationship (SAR) Insights
The biological activity of these analogs is highly dependent on the nature and position of substituents on the tetrahydropyran ring and on appended aromatic moieties. A key finding is that disubstituted and trisubstituted pyran derivatives exhibit significant activity, with some compounds acting as triple reuptake inhibitors (TRIs) and others as dopamine-norepinephrine reuptake inhibitors (DNRIs). For instance, the introduction of a benzhydryl group and a substituted N-benzylamino moiety is a common feature in many active compounds.
Comparative Biological Activity
The following table summarizes the in vitro inhibitory activity of selected tetrahydropyran analogs against DAT, SERT, and NET.
| Compound ID | Modifications from this compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Activity Profile |
| D-142 | Trisubstituted pyran derivative | 59.3 | 14.7 | 29.3 | Triple Reuptake Inhibitor (TRI)[1] |
| 10f | 3-hydroxyphenyl derivative | 31.3 | 40 | 38.5 | Triple Reuptake Inhibitor (TRI)[2] |
| 10j | 4-methoxyphenyl derivative | 15.9 | 12.9 | 29.3 | Triple Reuptake Inhibitor (TRI)[2] |
| 10g | Thiophene derivative | - | - | - | Dopamine Norepinephrine Reuptake Inhibitor (DNRI)[2] |
| 10i | Pyrrole derivative | - | - | - | Dopamine Norepinephrine Reuptake Inhibitor (DNRI)[2] |
Note: Specific Ki values for DNRI compounds were not detailed in the provided search results.
Experimental Protocol: Monoamine Reuptake Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds on monoamine transporters.
-
Cell Culture: Stably express human DAT, SERT, or NET in a suitable cell line (e.g., HEK293).
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute to final concentrations in assay buffer.
-
Radioligand Uptake:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle.
-
Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET).
-
Incubate for a specified time at 37°C.
-
-
Termination and Scintillation Counting:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that reduces uptake by 50%) by non-linear regression analysis.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes
DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[3] Certain tetrahydropyran analogs have emerged as potent and selective DPP-4 inhibitors.
Structure-Activity Relationship (SAR) Insights
For DPP-4 inhibition, tri-substituted tetrahydropyran analogs have shown significant promise.[4] The stereochemistry and the nature of the substituents are crucial for potent and selective inhibition. For instance, a clinical candidate, compound 23 , features a 2,5-difluorophenyl group and a dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl moiety on the tetrahydropyran ring.[4]
Comparative Biological Activity
The following table highlights the DPP-4 inhibitory potency of a key tetrahydropyran analog.
| Compound ID | Modifications from this compound | DPP-4 IC50 (nM) | Selectivity over QPP, DPP8, FAP |
| 23 | (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine | Potent | Good |
Note: The exact IC50 value for compound 23 was not publicly available in the search results, but it is described as "very potent".[4]
Experimental Protocol: DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to measure DPP-4 inhibitory activity.
-
Reagent Preparation:
-
Prepare a solution of recombinant human DPP-4 enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solution and the DPP-4 enzyme solution.
-
Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the fluorescence signal of the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value from a dose-response curve.
-
ALK5 Inhibition: A Potential Strategy for Cancer and Fibrosis
Activin-like kinase 5 (ALK5), also known as TGF-β type I receptor, is a serine/threonine kinase that plays a role in various diseases, including cancer and fibrosis.[2] Specific tetrahydropyran-pyrazole derivatives have been identified as potent ALK5 inhibitors.
Structure-Activity Relationship (SAR) Insights
The combination of a tetrahydropyran moiety with a pyrazole core substituted with a pyridine-4-oxy group has proven to be a successful strategy for developing ALK5 inhibitors. The substituents on these rings can be optimized to enhance potency and improve pharmacokinetic properties.
Comparative Biological Activity
The following table presents the inhibitory activity of a representative tetrahydropyran-pyrazole derivative against ALK5.
| Compound ID | Modifications from this compound | ALK5 Autophosphorylation IC50 (nM) | NIH3T3 Cell Activity IC50 (nM) |
| 8h | 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivative | 25 | 74.6 |
Experimental Protocol: ALK5 Kinase Assay
This protocol outlines a typical in vitro kinase assay to evaluate ALK5 inhibition.
-
Reagent Preparation:
-
Prepare a solution of recombinant human ALK5 kinase.
-
Prepare a solution of a suitable peptide substrate and ATP.
-
Prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
In a 96-well plate, combine the ALK5 kinase, test compound, and substrate in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion
The this compound scaffold, while biologically unassuming in its parent form, is a versatile platform for the development of potent and selective inhibitors of diverse therapeutic targets. The strategic introduction of substituents transforms this simple molecule into promising drug candidates for a range of diseases. The comparative data and experimental protocols presented in this guide underscore the importance of structure-activity relationship studies and provide a valuable resource for researchers in the field of drug discovery and development. The continued exploration of this privileged scaffold is likely to yield novel therapeutics with improved efficacy and safety profiles.
References
-
Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366. [Link]
-
Dutta, A. K., et al. (2011). The novel trisubstituted pyran derivative D-142 has triple monoamine reuptake inhibitory activity and exerts potent antidepressant-like activity in rodents. European Journal of Pharmacology, 671(1-3), 39-44. [Link]
-
Gogoi, S., et al. (2012). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Journal of Medicinal Chemistry, 55(13), 6045-6056. [Link]
-
Wang, Z., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128552. [Link]
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- 2. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2- (2,5-difluorophenyl)-5-(4,6-dihydropyrrolo [3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23) [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Modern Tetrahydropyran Synthesis: Performance, Mechanisms, and Practical Applications
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a cornerstone structural motif in a multitude of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence underscores the critical need for efficient, stereoselective, and versatile synthetic methods for its construction. This guide provides a comparative analysis of the leading strategies for THP synthesis, offering insights into their mechanisms, performance, and optimal applications to empower researchers in making informed strategic decisions in their synthetic endeavors.
Chapter 1: Foundational Strategies: Intramolecular Cyclizations
Intramolecular cyclization represents one of the most direct and atom-economical approaches to the THP core. These methods rely on the formation of a C-O bond within a suitably functionalized acyclic precursor.
1.1 Intramolecular Hydroalkoxylation of Alkenols
This method involves the addition of a hydroxyl group across a carbon-carbon double bond within the same molecule. The reaction can be promoted by acid or transition-metal catalysts, with the choice of catalyst significantly influencing the reaction's efficiency and stereochemical outcome.
-
Mechanism: The reaction typically proceeds via activation of the alkene by an electrophilic species (a proton or a metal catalyst), followed by the intramolecular nucleophilic attack of the hydroxyl group. Gold and platinum catalysts are particularly effective in activating the alkene.
-
Performance: Acid-mediated cyclizations of vinylsilyl alcohols have been shown to be highly stereoselective, yielding polysubstituted THPs.[5] For instance, p-toluenesulfonic acid (p-TsOH) has proven to be an efficient reagent for this transformation.[5] Metal-catalyzed versions, such as those employing gold(I) or copper(I) complexes, can offer milder reaction conditions and broader functional group tolerance.[6][7] Yields are generally good to excellent, though the substrate scope can be dependent on the specific catalytic system employed.
1.2 Epoxide Ring-Opening
Intramolecular epoxide ring-opening (IERO) of 4,5-epoxy-alcohols is a powerful strategy, particularly for the synthesis of polyether natural products.[8]
-
Mechanism: This reaction can proceed via either an acid- or base-catalyzed mechanism. The key challenge is to favor the 6-endo-tet cyclization to form the THP ring over the kinetically often preferred 5-exo-tet cyclization that leads to a tetrahydrofuran (THF) ring.[8]
-
Performance: Selectivity for the THP product can be achieved by using reaction conditions that stabilize the 6-endo transition state or destabilize the 5-exo transition state.[8] For example, Nicholas reaction conditions using cobalt-complexed propargyl epoxides have been shown to produce THPs in excellent yields and stereoselectivity.[8]
Chapter 2: Convergent Approaches: Cycloadditions and Carbonyl Additions
These methods construct the THP ring by bringing together two or more simpler fragments in a convergent manner, often with excellent control over stereochemistry.
2.1 Hetero-Diels-Alder (HDA) Reaction
The hetero-Diels-Alder reaction is a [4+2] cycloaddition that provides a powerful and stereocontrolled route to dihydropyran derivatives, which can then be readily converted to THPs.[1][9][10][11]
-
Mechanism: The reaction involves the cycloaddition of an electron-rich diene with an electron-poor dienophile (often an aldehyde or ketone). The development of chiral catalysts has made this reaction a mainstay for the asymmetric synthesis of THP rings.[1]
-
Performance: The use of Danishefsky's diene and its derivatives with aldehydes under Lewis acid catalysis is a classic example, providing access to a variety of 2,6-disubstituted tetrahydropyran-4-ones.[1] Chiral chromium(III)-salen complexes, developed by Jacobsen, are highly effective catalysts for enantioselective HDA reactions, often providing products with excellent diastereoselectivity (e.g., dr 97:3) and high yields (e.g., 83%).[1]
2.2 The Prins Cyclization
The Prins cyclization is an acid-catalyzed reaction between an aldehyde (or ketone) and a homoallylic alcohol, which has emerged as one of the most powerful and versatile methods for stereoselective THP synthesis.[12][13][14]
-
Mechanism: The reaction is initiated by the activation of the carbonyl group by a Lewis or Brønsted acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. This generates an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization and trapping by a nucleophile to afford the THP product.[12]
-
Performance: The Prins cyclization is known for its ability to generate multiple stereocenters in a single step with a high degree of stereocontrol, often favoring the formation of all-equatorial substituted THPs.[12][13] A wide range of Lewis acids (e.g., BF₃·OEt₂, SnCl₄, FeCl₃, InCl₃) and Brønsted acids (e.g., TFA, TfOH) have been employed as catalysts.[12][15][16] Yields can be excellent, and the reaction is amenable to various modifications, such as the halo-Prins, oxo-Prins, and silyl-Prins variants, which expand its synthetic utility.[11][12] For example, a BiCl₃-catalyzed microwave-assisted Prins cyclization has been used to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyrans as a single diastereomer.[12][16]
Chapter 3: Organocatalytic Domino Reactions
In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized THPs through elegant domino or cascade reaction sequences.[2][17][18][19]
-
Mechanism: These reactions often involve a Michael addition to an α,β-unsaturated system, followed by an intramolecular hemiacetalization or ketalization to form the THP ring. Chiral aminocatalysts or hydrogen-bonding catalysts (like squaramides) are used to control the stereochemical outcome.[2][17][18]
-
Performance: Organocatalytic domino reactions can construct complex THP structures with multiple contiguous stereocenters in a single pot with high diastereo- and enantioselectivity.[17][18] For instance, a quinine-based squaramide organocatalyst has been used in a Michael/Henry/ketalization sequence to produce tetrahydropyrans with five contiguous stereocenters in moderate to good yields (27–80%), excellent enantiomeric excesses (93–99% ee), and high diastereomeric ratios (dr > 20:1).[18]
Performance Comparison Summary
| Method | Key Features | Typical Yields | Stereoselectivity | Catalyst/Reagent | Key Advantages |
| Intramolecular Hydroalkoxylation | Cyclization of alkenols | Good to Excellent | High (substrate-dependent) | p-TsOH, Au(I), Cu(I) | Atom economical, direct |
| Intramolecular Epoxide Opening | Cyclization of 4,5-epoxy-alcohols | Good to Excellent | High (reagent-controlled) | Acid or Base | Access to polyether motifs |
| Hetero-Diels-Alder (HDA) | [4+2] cycloaddition | Good to Excellent | Excellent (catalyst-controlled) | Lewis Acids (e.g., Cr(III)-salen) | High stereocontrol, convergent |
| Prins Cyclization | Carbonyl + homoallylic alcohol | Good to Excellent | Excellent (thermodynamically driven) | Lewis/Brønsted Acids | High convergency, multiple variants |
| Organocatalytic Domino Reactions | Michael addition-cyclization cascade | Moderate to Good | Excellent (catalyst-controlled) | Chiral amines, squaramides | High complexity generation, metal-free |
Logical and Experimental Workflow Diagrams
Below are diagrams illustrating the general synthetic strategies and a decision-making workflow for selecting an appropriate method.
Caption: Overview of major synthetic routes to the tetrahydropyran core.
Caption: Decision workflow for selecting a THP synthesis method.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Prins Cyclization for cis-2,6-Disubstituted-4-hydroxytetrahydropyran
This protocol is adapted from procedures that utilize a strong acid to promote the cyclization of a homoallylic alcohol and an aldehyde.[13][15]
Materials and Reagents:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add trifluoroacetic acid (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is a trifluoroacetate ester. For hydrolysis, dissolve the crude material in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the methanol under reduced pressure, add water, and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the resulting crude alcohol by flash column chromatography on silica gel to afford the desired 4-hydroxytetrahydropyran.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction
This protocol is a general representation for the synthesis of a dihydropyranone using a Jacobsen-type chiral chromium(III) catalyst.[1]
Materials and Reagents:
-
Danishefsky's diene (or a derivative) (1.5 equiv)
-
Aldehyde (1.0 equiv)
-
(S,S)-Cr(III)-salen complex catalyst (e.g., Jacobsen's catalyst) (5-10 mol%)
-
4Å Molecular sieves, powdered and activated
-
Toluene or Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, add the chiral Cr(III) catalyst and freshly activated 4Å molecular sieves.
-
Add anhydrous toluene (or DCM) and cool the mixture to the recommended temperature (e.g., -20 °C to -40 °C).
-
Add the aldehyde (1.0 equiv) and stir for 15-30 minutes.
-
Add the diene (1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction at the specified temperature for 12-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a few drops of TFA or aqueous HCl at low temperature to hydrolyze the silyl enol ether intermediate.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched dihydropyranone.
References
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Available at: [Link]
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Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral Dienes. The Journal of Organic Chemistry. Available at: [Link]
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Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters. Available at: [Link]
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Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (NIH). Available at: [Link]
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Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health (NIH). Available at: [Link]
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Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]
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Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. Available at: [Link]
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Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Organic Letters. Available at: [Link]
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Highly Substituted Tetrahydropyrones From hetero-Diels-Alder Reactions of 2-alkenals With Stereochemical Induction From Chiral Dienes. PubMed. Available at: [Link]
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Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis of substituted tetrahydropyrans using metal-catalyzed coupling reaction. Syracuse University SURFACE. Available at: [Link]
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Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]
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Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. National Institutes of Health (NIH). Available at: [Link]
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Prins Reaction. Organic Chemistry Portal. Available at: [Link]
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Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters. Available at: [Link]
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Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Available at: [Link]
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Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. Available at: [Link]
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Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Available at: [Link]
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Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. National Institutes of Health (NIH). Available at: [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Organic Letters. Available at: [Link]
-
Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. National Institutes of Health (NIH). Available at: [Link]
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Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran. Semantic Scholar. Available at: [Link]
-
An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Regio- and stereoselective synthesis of alkyl allylic ethers via gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. Duke University Scholars@Duke. Available at: [Link]
-
Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for Determining the Purity of (S)-Tetrahydro-2H-pyran-3-OL
This guide provides a comprehensive comparison of validated analytical methods for assessing the chemical and enantiomeric purity of (S)-Tetrahydro-2H-pyran-3-OL, a critical chiral building block in modern pharmaceutical synthesis. We will delve into the rationale behind method selection, provide detailed validation protocols for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and present comparative performance data. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure scientific integrity and regulatory compliance.[1][2]
The Analytical Imperative: Chemical and Enantiomeric Purity
This compound is a key intermediate whose stereochemistry is often fundamental to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, a robust analytical method must not only quantify the substance itself (assay) and any related chemical impurities but must also precisely determine the concentration of its unwanted enantiomer, (R)-Tetrahydro-2H-pyran-3-OL. The validation of such methods is not merely a procedural step; it is a systematic process that provides documented evidence that the method is suitable for its intended purpose.[2][3]
Methodological Approaches: A Comparison of GC and HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the physicochemical properties of the analyte and the specific requirements of the analysis. Both techniques are powerful tools for chiral separations, but they operate on different principles and offer distinct advantages.
-
Gas Chromatography (GC): GC is an ideal technique for analyzing volatile and thermally stable compounds.[4] For chiral alcohols like this compound, separation is achieved using a chiral stationary phase (CSP), typically a cyclodextrin derivative coated onto a capillary column.[5][6][7] The differential interaction between the enantiomers and the chiral selector within the stationary phase leads to different retention times, enabling their separation and quantification.[8]
-
Advantages: High resolution, speed, and sensitivity, particularly with a Flame Ionization Detector (FID).
-
Considerations: The analyte must be sufficiently volatile. While Tetrahydro-2H-pyran-3-OL is amenable to direct analysis, derivatization (e.g., acylation) can sometimes be employed to improve peak shape and volatility, though this adds a step to the sample preparation process.[8]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique that does not require the analyte to be volatile. Chiral separation is also accomplished using a CSP, most commonly polysaccharide-based phases (e.g., derivatives of cellulose or amylose).[9][10] The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, influenced by the composition of the liquid mobile phase.[11]
The Validation Framework: Adherence to ICH Q2(R1)
The validation process ensures that an analytical method provides reliable, reproducible, and accurate data. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the specific validation characteristics that must be investigated for assay and impurity tests.[1][2][13]
Caption: ICH Q2(R1) Analytical Method Validation Workflow.
Experimental Protocols and Validation Data
Here, we present detailed protocols and corresponding validation data for both a GC and an HPLC method designed to assess the purity of this compound.
Gas Chromatography (GC) Method
Method Development Rationale: A chiral GC method using a cyclodextrin-based stationary phase is selected for its high efficiency in separating small chiral alcohols.[5][6] A Flame Ionization Detector (FID) is chosen for its robustness and linear response to hydrocarbons. The temperature program is optimized to ensure baseline resolution between the enantiomers and any potential impurities while maintaining a reasonable run time.
Caption: Principle of Chiral GC Separation.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in methanol.
-
Prepare a stock solution of the (R)-enantiomer at 100 µg/mL in methanol.
-
For test samples, accurately weigh and dissolve the material in methanol to a final nominal concentration of 1000 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness (or equivalent cyclodextrin-based chiral column).[5]
-
Carrier Gas: Hydrogen or Helium, constant flow at 1.5 mL/min.
-
Injector: Split mode (50:1), 230°C.
-
Oven Program: 80°C (hold 1 min), ramp at 5°C/min to 150°C, hold for 5 min.
-
Detector: FID, 250°C.
-
Injection Volume: 1 µL.
-
Validation Data Summary (GC Method):
| Validation Parameter | Acceptance Criteria | Experimental Result |
|---|---|---|
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from known impurities. | Rs = 2.8 between (S) and (R) enantiomers. No interference from process impurities or degradants. |
| Linearity (Assay) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range (Assay) | 80% to 120% of nominal concentration (800-1200 µg/mL) | Confirmed |
| Linearity (Impurity) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 for (R)-enantiomer |
| Range (Impurity) | LOQ to 120% of impurity specification (e.g., 0.5-6.0 µg/mL for a 0.5% limit) | Confirmed |
| Accuracy (Assay) | 98.0% - 102.0% recovery | Average recovery = 100.5% |
| Accuracy (Impurity) | 90.0% - 110.0% recovery | Average recovery = 99.2% for (R)-enantiomer |
| Precision (Repeatability) | RSD ≤ 1.0% for Assay, ≤ 5.0% for Impurity | Assay RSD = 0.4%; Impurity RSD = 2.5% |
| Precision (Intermediate) | RSD ≤ 2.0% for Assay, ≤ 10.0% for Impurity | Assay RSD = 0.9%; Impurity RSD = 4.8% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL for (R)-enantiomer |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.5 µg/mL for (R)-enantiomer |
| Robustness | No significant impact on results from minor changes in flow rate (±10%) or oven ramp (±10%). | Method is robust. RSD of results < 2.0%. |
High-Performance Liquid Chromatography (HPLC) Method
Method Development Rationale: A normal-phase HPLC method using a polysaccharide-based chiral stationary phase is chosen for its broad applicability and excellent enantioselectivity for a wide range of compounds, including alcohols.[9][10] A mobile phase of hexane and isopropanol provides good separation efficiency.[10] UV detection is suitable, although the chromophore is not strong, requiring detection at a lower wavelength (e.g., 210 nm).
Caption: Principle of Chiral HPLC Separation.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1000 µg/mL in the mobile phase.
-
Prepare a stock solution of the (R)-enantiomer at 100 µg/mL in the mobile phase.
-
For test samples, accurately weigh and dissolve the material in the mobile phase to a final nominal concentration of 1000 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm ID, 5 µm particle size (or equivalent amylose-based chiral column).[10]
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Validation Data Summary (HPLC Method):
| Validation Parameter | Acceptance Criteria | Experimental Result |
|---|---|---|
| Specificity | Baseline resolution (Rs > 1.5) between enantiomers and from known impurities. | Rs = 2.2 between (S) and (R) enantiomers. No interference observed. |
| Linearity (Assay) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9997 |
| Range (Assay) | 80% to 120% of nominal concentration (800-1200 µg/mL) | Confirmed |
| Linearity (Impurity) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9989 for (R)-enantiomer |
| Range (Impurity) | LOQ to 120% of impurity specification (e.g., 0.8-6.0 µg/mL for a 0.5% limit) | Confirmed |
| Accuracy (Assay) | 98.0% - 102.0% recovery | Average recovery = 99.8% |
| Accuracy (Impurity) | 90.0% - 110.0% recovery | Average recovery = 101.5% for (R)-enantiomer |
| Precision (Repeatability) | RSD ≤ 1.0% for Assay, ≤ 5.0% for Impurity | Assay RSD = 0.5%; Impurity RSD = 3.1% |
| Precision (Intermediate) | RSD ≤ 2.0% for Assay, ≤ 10.0% for Impurity | Assay RSD = 1.1%; Impurity RSD = 5.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.25 µg/mL for (R)-enantiomer |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.8 µg/mL for (R)-enantiomer |
| Robustness | No significant impact from minor changes in mobile phase composition (±2% isopropanol) or flow rate (±10%). | Method is robust. Resolution (Rs) remained > 2.0. |
Comparative Performance Summary
This table provides a direct comparison of the validated performance characteristics of the two methods, enabling researchers to select the most appropriate technique for their specific needs.
| Performance Metric | GC-FID Method | HPLC-UV Method | Rationale for Selection |
| Resolution (Rs) | 2.8 | 2.2 | Both methods provide excellent, baseline resolution, well above the typical requirement of 1.5. |
| Assay Precision (RSD) | 0.4% (Repeatability) | 0.5% (Repeatability) | Both methods demonstrate high precision suitable for assay determination. |
| Impurity Precision (RSD) | 2.5% (Repeatability) | 3.1% (Repeatability) | GC shows slightly better precision at low impurity levels. |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.8 µg/mL | The GC-FID method demonstrates superior sensitivity, making it preferable for trace-level impurity analysis. |
| Analysis Time | ~20 min | ~15 min | The HPLC method has a slightly shorter run time in this example. |
| Solvent Consumption | Very Low (Carrier Gas) | High (Hexane/IPA) | GC is significantly more environmentally friendly and cost-effective regarding solvent use. |
| Method Complexity | Requires thermal stability and volatility. | More versatile for a wider range of compounds; less destructive. | HPLC offers greater flexibility if other, less volatile impurities need to be monitored simultaneously. |
Conclusion and Recommendations
Both the developed Gas Chromatography and High-Performance Liquid Chromatography methods are validated and proven to be specific, accurate, and precise for the determination of chemical and enantiomeric purity of this compound, in full compliance with ICH Q2(R1) guidelines.[1][2]
Recommendations:
-
The GC-FID method is the recommended choice for routine quality control and applications where high sensitivity is paramount for detecting trace enantiomeric impurities. Its lower limit of quantitation and minimal solvent consumption make it an efficient and cost-effective solution.
-
The HPLC-UV method serves as an excellent orthogonal technique for method verification and is highly suitable for research and development environments where its versatility can be leveraged to analyze a broader range of potential intermediates and impurities without the constraint of volatility.
The selection of a specific method should be based on a risk assessment that considers the intended application, available instrumentation, and desired sensitivity. Having two validated, orthogonal methods provides a powerful analytical toolkit for ensuring the quality and safety of products derived from this important chiral intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Chiral HPLC Column. Phenomenex. [Link]
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-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Center for Biotechnology Information (NCBI). [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information (NCBI). [Link]
-
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: From Stoichiometric Auxiliaries to Catalytic Powerhouses
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral alcohols, a readily available and versatile class of molecules, play a pivotal role in this endeavor, serving as powerful tools to control stereochemistry in a wide array of chemical transformations. This guide provides an in-depth comparative analysis of the application of chiral alcohols in asymmetric reactions, focusing on their use as both stoichiometric chiral auxiliaries and as precursors for highly efficient chiral catalysts. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for key transformations, empowering you to make informed decisions in the design and execution of your synthetic strategies.
The Dichotomy of Chiral Alcohols in Asymmetric Synthesis: Auxiliaries vs. Catalysts
Chiral alcohols are primarily employed in two distinct strategies to induce asymmetry:
-
Chiral Auxiliaries: In this approach, a chiral alcohol is covalently attached to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs a subsequent reaction, such as an alkylation or aldol reaction, to occur with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can, in principle, be recovered. This method is robust and often provides high levels of stereocontrol.
-
Chiral Catalysts and Ligands: A more atom-economical and elegant approach involves the use of chiral alcohols as precursors to chiral catalysts or ligands. In these systems, a substoichiometric amount of the chiral entity can generate a large quantity of the desired enantiomerically enriched product. A prime example is the use of chiral amino alcohols in the preparation of oxazaborolidine catalysts for the asymmetric reduction of ketones.
This guide will explore and compare the performance of chiral alcohols in both of these contexts, providing a comprehensive overview of their utility in modern asymmetric synthesis.
Part 1: Chiral Auxiliaries Derived from Amino Alcohols: A Comparative Study of Asymmetric Alkylation
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries derived from amino alcohols has proven to be a highly effective strategy for achieving high levels of stereocontrol in this transformation. Here, we compare two of the most widely used and effective auxiliaries: Evans' Oxazolidinones and Pseudoephedrine .
Mechanism of Stereocontrol
The high diastereoselectivity observed with these auxiliaries stems from the formation of a rigid, chelated enolate intermediate where one face of the enolate is effectively shielded by a substituent on the chiral auxiliary. This steric hindrance directs the incoming electrophile to the less hindered face, resulting in a highly stereoselective alkylation.[1][2]
Caption: Mechanism of Stereocontrol in Asymmetric Alkylation.
Performance Comparison in Asymmetric Alkylation
The following table provides a comparative overview of the performance of Evans' oxazolidinone and pseudoephedrine auxiliaries in the asymmetric alkylation of a propionyl derivative with various alkyl halides.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [3] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isopropyl iodide | 98:2 | 88 | [3] |
| (1S,2S)-Pseudoephedrine | Benzyl bromide | >99:1 | 92 | [4] |
| (1S,2S)-Pseudoephedrine | Isopropyl iodide | 97:3 | 85 | [4] |
As the data indicates, both auxiliaries provide excellent levels of diastereoselectivity and high yields for a range of electrophiles. The choice between them may depend on factors such as the cost and availability of the auxiliary, the ease of cleavage, and the specific substrate being used.
Experimental Protocols
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Diastereoselective Alkylation: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. After 30 minutes, add the alkyl halide (1.2 eq). Stir the reaction at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature. Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, filter, and concentrate. The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product. The product is purified by flash chromatography.
-
Cleavage of the Auxiliary: The alkylated product can be hydrolyzed to the corresponding carboxylic acid by treatment with LiOH in a mixture of THF and water. Alternatively, reduction with LiBH4 in THF/water yields the corresponding primary alcohol. The chiral auxiliary can typically be recovered by extraction.
Part 2: Chiral Amino Alcohols as Precursors for Catalytic Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5][6] This reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol and a borane source.[7] The enantioselectivity of the reduction is highly dependent on the structure of the chiral amino alcohol used.
Mechanism of the CBS Reduction
The CBS reduction proceeds through a six-membered, chair-like transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. The bulky substituent on the chiral amino alcohol directs the hydride transfer from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol.[5]
Caption: General Workflow of the CBS Reduction.
Performance Comparison of Chiral Amino Alcohols in the CBS Reduction of Acetophenone
The following table compares the performance of different chiral amino alcohols in the CBS reduction of acetophenone, a standard benchmark substrate.
| Chiral Amino Alcohol Precursor | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 97 (R) | 96 | [8] |
| (1R,2S)-(-)-Norephedrine | 92 (R) | 90 | [9] |
| (S)-Valinol | 85 (S) | 88 | [9] |
The data clearly demonstrates that the choice of the chiral amino alcohol has a significant impact on the enantioselectivity of the reduction. (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, the precursor to the original CBS catalyst, generally provides the highest enantioselectivities.
Experimental Protocol
-
Catalyst Formation: To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) in anhydrous THF (0.5 M) at room temperature under an argon atmosphere, add borane-dimethyl sulfide complex (0.1 eq, 2.0 M in THF) dropwise. Stir the mixture for 15 minutes.
-
Reduction: Cool the catalyst solution to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF (1.0 M) dropwise over 10 minutes. Then, add borane-dimethyl sulfide complex (0.6 eq, 2.0 M in THF) dropwise over 30 minutes. Stir the reaction at 0 °C for 1 hour.
-
Work-up: Quench the reaction by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and then concentrate under reduced pressure. The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC analysis. The product can be purified by distillation or flash chromatography.
Conclusion
This guide has provided a comparative overview of the use of chiral alcohols in asymmetric synthesis, highlighting their roles as both stoichiometric auxiliaries and catalytic precursors. The choice between these strategies depends on various factors, including the desired transformation, the scale of the reaction, and economic considerations.
-
Chiral auxiliaries , such as Evans' oxazolidinones and pseudoephedrine, offer a reliable and often highly selective method for controlling stereochemistry in reactions like enolate alkylations. They are particularly valuable in complex molecule synthesis where robust and predictable stereocontrol is paramount.
-
Catalytic methods , exemplified by the CBS reduction, represent a more atom-economical and elegant approach. The ability to use a substoichiometric amount of a chiral catalyst derived from a chiral amino alcohol makes this a highly attractive strategy for large-scale synthesis.
By understanding the mechanisms, performance, and practical considerations associated with these different approaches, researchers can strategically employ chiral alcohols to access a wide range of enantiomerically enriched molecules, driving innovation in drug discovery and chemical synthesis.
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Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
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A Comparative Guide to Confirming the Absolute Configuration of Chiral Tetrahydropyrans
Introduction: The Criticality of Stereochemistry in Tetrahydropyran Scaffolds
The tetrahydropyran (THP) ring is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents. Its inherent chirality, often arising from multiple stereocenters, dictates the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological function. Enantiomers of a chiral THP-containing compound can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous determination of the absolute configuration of these molecules is a non-negotiable cornerstone of modern drug discovery and development.[2]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the absolute configuration of chiral tetrahydropyrans. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of each method, supported by experimental insights to empower researchers in selecting the most appropriate strategy for their specific scientific challenge.
Method Comparison at a Glance
The choice of technique for determining the absolute configuration of a chiral tetrahydropyran is contingent on several factors, including the physical state of the sample, the quantity available, the presence of specific functional groups, and the desired level of certainty.
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Ester Analysis) | Chiroptical Methods (VCD/ECD) |
| Sample Phase | Solid (Single Crystal) | Solution | Solution |
| Sample Amount | µg to mg scale[3] | 1-5 mg per diastereomeric ester[3] | VCD: 1-10 mg; ECD: 0.1-1 mg/mL[3] |
| Experimental Time | Days to weeks (crystal growth dependent)[3] | 4-6 hours over 1-2 days[3][4] | Hours to a day[3] |
| Accuracy | High (often considered definitive)[3][5] | High, dependent on clear chemical shift differences[3] | High, with reliable computational correlation[1][3] |
| Key Requirement | High-quality single crystal[3][5] | Derivatizable functional group (e.g., -OH, -NH₂)[3][4] | VCD: IR active modes; ECD: UV-Vis chromophore[3] |
| Primary Output | 3D molecular structure, Flack parameter[3] | Δδ (δS - δR) values for diastereomers[4][6] | Circular dichroism spectrum[7] |
In-Depth Analysis of Key Methodologies
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5][8] The technique relies on the diffraction of X-rays by a crystalline lattice to generate an electron density map, which reveals the precise spatial arrangement of atoms.
Causality Behind Experimental Choices: The success of this method hinges on the ability to grow a high-quality single crystal of the chiral tetrahydropyran. For the determination of absolute configuration, the Bijvoet method, which utilizes anomalous dispersion effects, is often employed.[9] The presence of a heavy atom in the molecule or the crystal lattice can enhance these effects, leading to a more confident assignment.[10] In cases where the molecule itself is difficult to crystallize, co-crystallization with a suitable host molecule can be a viable strategy.[11]
Self-Validating System: The Flack parameter, derived from the diffraction data, provides a statistical measure of the correctness of the assigned enantiomer. A value close to zero indicates a high probability that the assigned absolute configuration is correct.
Workflow for X-ray Crystallography:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy: Probing Chirality in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state method for determining absolute configuration, circumventing the need for crystallization.[12] The most widely used NMR-based technique is the Mosher's ester analysis.[4]
Causality Behind Experimental Choices: Mosher's method involves the derivatization of a chiral alcohol or amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4] This reaction forms a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra.[13] The underlying principle is that the phenyl group of the MTPA moiety creates an anisotropic magnetic field, leading to differential shielding or deshielding of nearby protons in the two diastereomers.[14] By preparing both the (R)- and (S)-MTPA esters, a comparative analysis of the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter allows for the assignment of the absolute configuration.[6][15]
Self-Validating System: A consistent pattern of positive and negative Δδ values for protons on opposite sides of the chiral center provides a robust internal validation of the configurational assignment.
Experimental Protocol for Mosher's Ester Analysis:
-
Esterification: React the chiral tetrahydropyran alcohol (approx. 1-2 mg) separately with both (R)- and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).
-
Reaction Monitoring: Monitor the reaction to completion using TLC or ¹H NMR.
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.
-
Spectral Assignment: Assign the proton signals in the spectra of both diastereomers, often aided by 2D NMR techniques like COSY and HSQC.
-
Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)- and (R)-MTPA esters.
-
Configuration Assignment: Map the signs of the Δδ values onto a conformational model of the MTPA esters. Protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative values, allowing for the determination of the absolute configuration of the original alcohol.
Logical Relationship in Mosher's Method:
Caption: Logical flow for Mosher's ester analysis.
Chiroptical Spectroscopy: A Synergistic Approach with Computation
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[2][7] These methods are particularly valuable as they provide information on the absolute configuration of molecules in solution without the need for derivatization.[16]
Causality Behind Experimental Choices: The power of modern chiroptical spectroscopy lies in its synergy with quantum mechanical calculations.[1][17] The experimental VCD or ECD spectrum of an unknown chiral tetrahydropyran is compared with the theoretically predicted spectrum for a chosen enantiomer, typically calculated using Density Functional Theory (DFT).[18][19] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[20][21]
-
VCD Spectroscopy: VCD measures the circular dichroism in the infrared region, corresponding to vibrational transitions.[22] A key advantage of VCD is that all organic molecules have IR absorptions, eliminating the need for a specific chromophore.[22] However, VCD signals are inherently weak, often requiring higher sample concentrations.[22]
-
ECD Spectroscopy: ECD measures circular dichroism in the UV-visible region, corresponding to electronic transitions.[23][24] ECD is generally more sensitive than VCD but requires the presence of a chromophore in the molecule.[25]
Self-Validating System: The comparison of the experimental spectrum with the calculated spectra for both enantiomers provides a self-validating framework. The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best correlation in terms of sign and relative intensity of the key bands.[1]
Decision Tree for Method Selection:
Caption: Decision tree for selecting a method to determine absolute configuration.
Conclusion
The determination of the absolute configuration of chiral tetrahydropyrans is a multifaceted challenge that requires a judicious selection of analytical techniques. While single-crystal X-ray crystallography remains the definitive method, its applicability is limited by the need for high-quality crystals. NMR-based methods, particularly Mosher's ester analysis, provide a robust solution-state alternative for molecules with suitable functional groups. Chiroptical techniques, VCD and ECD, have emerged as powerful tools that, when coupled with computational chemistry, offer a versatile and non-destructive means of stereochemical assignment. By understanding the principles, strengths, and limitations of each method, researchers can confidently navigate the complexities of stereochemistry and accelerate the development of novel therapeutics.
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A Comparative Guide to the Enantiomeric Excess Determination of (S)-Tetrahydro-2H-pyran-3-OL by Chiral High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral synthons is not merely a quality metric; it is a fundamental determinant of a final product's efficacy and safety. (S)-Tetrahydro-2H-pyran-3-OL is a valuable chiral building block whose utility in asymmetric synthesis demands rigorous control over its enantiomeric composition. The accurate determination of enantiomeric excess (ee) is therefore a critical analytical challenge.
This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose. We will delve into the causality behind methodological choices, present supporting experimental frameworks, and offer field-proven insights to ensure robust and reliable analysis.
The Foundational Technique: Chiral HPLC
Chiral HPLC has established itself as the gold standard for enantiomeric separations due to its high resolution, accuracy, and broad applicability.[1][2] The underlying principle of separation is the differential interaction between the enantiomers and a chiral stationary phase (CSP). This interaction forms transient, diastereomeric complexes with different energy states, leading to varying retention times and subsequent separation.[3]
The Causality of Method Development
A successful chiral separation is not a matter of chance but a result of systematic optimization rooted in understanding molecular interactions. For a hydroxylated, non-aromatic compound like Tetrahydro-2H-pyran-3-OL, the selection of the CSP and mobile phase is paramount.
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally effective for separating a wide range of chiral compounds, including alcohols.[4][5] The chiral recognition mechanism relies on a combination of interactions, including hydrogen bonding (with the carbamate N-H and carbonyl groups), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The hydroxyl group of Tetrahydro-2H-pyran-3-OL is the primary site for these crucial hydrogen-bonding interactions, making this class of columns the logical starting point.
-
Mobile Phase Strategy: A normal-phase elution mode, typically employing a mixture of an alkane (like n-hexane or n-heptane) and an alcohol modifier (such as 2-propanol or ethanol), is often preferred for polysaccharide CSPs.[4][6] The alcohol modifier plays a critical role; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the concentration of the alcohol modifier, one can modulate the retention times and optimize the resolution between the enantiomers. A lower concentration of the modifier generally leads to stronger analyte-CSP interactions, longer retention, and often, better separation.
-
Detection Challenges and Solutions: Tetrahydro-2H-pyran-3-OL lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging at standard wavelengths (e.g., 254 nm). While detection at lower wavelengths (~210 nm) is possible, it often suffers from low sensitivity and baseline noise. A more robust approach is pre-column derivatization to attach a UV-active moiety, such as a benzoate or dinitrobenzoate group.[7] This not only enhances detection sensitivity but can also improve the chiral recognition on the CSP.
Experimental Protocol: Chiral HPLC Analysis
This protocol describes a validated system for determining the enantiomeric excess of this compound. It is designed to be self-validating through the initial analysis of a racemic standard.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (assuming derivatization with a benzoyl group).
-
Injection Volume: 10 µL.
Reagents and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade 2-propanol. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Racemic Standard (for method validation): Prepare a 1 mg/mL solution of racemic Tetrahydro-2H-pyran-3-OL in the mobile phase.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample to be tested in the mobile phase.
-
(Recommended) Derivatization Protocol (Benzoylation):
-
To 10 mg of the alcohol sample in a vial, add 1 mL of anhydrous pyridine and 1.5 equivalents of benzoyl chloride.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with 1 mL of water and extract with 2 mL of ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Inject the racemic standard to identify the retention times of the two enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs ≥ 1.5) is required for accurate quantification.
-
Inject the sample solution.
-
Integrate the peak areas for both the (S) and the undesired (R) enantiomers.
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the integrated peak areas using the formula:[8] ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Workflow Visualization
The following diagram illustrates the logical flow of the chiral HPLC analysis process.
Comparative Analysis: Alternative Methodologies
While chiral HPLC is a powerful tool, other techniques offer distinct advantages and may be more suitable depending on the specific analytical context, such as available instrumentation or sample properties.[9][10]
Chiral Gas Chromatography (GC)
Chiral GC separates volatile and thermally stable enantiomers in the gas phase using a column coated with a chiral stationary phase, commonly a cyclodextrin derivative.[11][12]
-
Principle of Causality: For GC analysis, Tetrahydro-2H-pyran-3-OL must be volatile. While the underivatized alcohol may be amenable to analysis, derivatization to its acetate or trifluoroacetate ester is a common strategy to increase volatility and improve peak shape.[12] The separation mechanism on a cyclodextrin-based CSP involves the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin molecule.
-
Advantages: Chiral GC often provides extremely high resolution and fast analysis times.
-
Limitations: The primary drawback is the requirement for analyte volatility and thermal stability, which limits its applicability and may necessitate derivatization.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach. Instead of physical separation, it achieves spectral separation.[13]
-
Principle of Causality: By adding an enantiomerically pure chiral solvating agent (CSA) to the NMR sample, transient diastereomeric complexes are formed in solution.[14][15] These complexes have slightly different magnetic environments, causing the NMR signals (e.g., specific protons) of the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). The enantiomeric excess can be determined by integrating the distinct signals.[16] Common CSAs for alcohols include Mosher's acid derivatives or Pirkle's alcohol.[16]
-
Advantages: This method is rapid, non-destructive, and requires minimal sample preparation beyond mixing the analyte and CSA.
-
Limitations: NMR is generally less sensitive than chromatographic methods, requiring a higher concentration of the analyte.[9] Signal overlap can complicate quantification, and the degree of spectral separation is highly dependent on the choice of CSA, solvent, and temperature.
Head-to-Head Performance Comparison
The optimal choice of analytical technique requires a careful evaluation of performance characteristics against the specific needs of the laboratory and the project.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Auxiliary |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[1] | Differential interaction of volatile enantiomers with a chiral stationary phase, resulting in different retention times.[9] | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[9] |
| Sample Preparation | Dilution in a suitable mobile phase. Derivatization may be required for UV detection.[7] | Typically requires derivatization to increase volatility (e.g., acetylation).[12] | Simple mixing of the analyte with a chiral solvating or derivatizing agent in an NMR tube.[9] |
| Analysis Time | ~15-30 minutes per sample.[9] | ~20-40 minutes per sample, including temperature programming.[7] | ~5-15 minutes per sample.[9] |
| Resolution | Excellent resolution (Rs > 1.5) is commonly achievable with proper method development. | Can provide very high resolution, especially for volatile compounds. | Dependent on the choice of chiral auxiliary and NMR field strength. Chemical shift difference (Δδ) is the key parameter. |
| Sensitivity (LOD/LOQ) | High sensitivity, especially with UV-active derivatives. LOD/LOQ can be in the low µg/mL to ng/mL range.[9] | Very high sensitivity (FID detector), capable of detecting trace-level impurities. | Generally lower than chromatographic methods. Requires higher sample concentration. |
| Key Advantages | Widely applicable, robust, highly accurate and precise, well-established for regulatory submissions. | Excellent for volatile and semi-volatile compounds, very high efficiency. | Rapid, non-destructive, minimal sample preparation, provides structural confirmation. |
| Key Limitations | Higher solvent consumption, analyte may require derivatization for sensitive detection. | Limited to thermally stable and volatile compounds, derivatization often necessary. | Lower sensitivity, potential for peak overlap, cost of high-field NMR and chiral agents. |
Conclusion and Recommendations
For the definitive quantification of the enantiomeric excess of this compound, chiral HPLC remains the most robust and reliable method . Its high accuracy, precision, and the well-understood principles of method development make it the preferred choice for quality control and regulatory environments. The necessity of derivatization for sensitive UV detection should be viewed not as a hindrance, but as an opportunity to enhance both detectability and, in some cases, chromatographic resolution.
Chiral GC serves as an excellent, high-resolution alternative, provided the analyte (or its derivative) is sufficiently volatile and thermally stable. It is particularly powerful for screening purposes where speed and resolving power are critical.
NMR spectroscopy with CSAs is an invaluable tool for rapid, confirmatory analysis, especially during reaction monitoring or in research settings where immediate feedback on enantioselectivity is needed. Its non-destructive nature allows for sample recovery, but it should not be the primary method for precise quantification of high ee values (>99%) due to its inherent limitations in sensitivity and dynamic range compared to chromatography.
Ultimately, the choice of method is dictated by a balance of required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. For the rigorous demands of pharmaceutical development, a validated chiral HPLC method provides the highest degree of confidence and trustworthiness.
References
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. Available at: [Link]
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Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
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Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. PMC - PubMed Central. Available at: [Link]
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. MDPI. Available at: [Link]
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Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
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Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Available at: [Link]
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determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium. Available at: [Link]
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]
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Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. ResearchGate. Available at: [Link]
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2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. NIST Chemistry WebBook. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH. Available at: [Link]
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Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Chiral HPLC separations. ResearchGate. Available at: [Link]
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A Comparative Guide to the Quantification of Impurities in (S)-Tetrahydro-2H-pyran-3-OL: GC vs. HPLC Methodologies
Introduction
The Analyte: (S)-Tetrahydro-2H-pyran-3-OL
This compound (CAS 72886-97-6) is a chiral cyclic ether alcohol.[1][2] Its structural features are of significant interest in medicinal chemistry, often serving as a key building block or structural motif in the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemistry at the C3 position is critical, as biological systems frequently exhibit stereospecific interactions, where one enantiomer may be therapeutically active while the other could be inactive or even elicit undesirable effects.[3]
The Imperative for Purity Control in Pharmaceutical Development
In the landscape of drug development, the purity of an API is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[4][5] Impurities, even at trace levels, can have unintended pharmacological or toxicological consequences.[3][5] Therefore, the development of robust, validated analytical methods for impurity quantification is a non-negotiable step in the journey from laboratory synthesis to clinical application. This guide provides a comparative analysis of two premier chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive impurity profiling of this compound.
Profiling Potential Impurities
A successful quantification strategy begins with understanding what to look for. Impurities in this compound can be categorized into three main classes.
Process-Related Impurities
These are substances that arise from the manufacturing process, including unreacted starting materials, intermediates, and by-products from side reactions. Their profile is unique to the specific synthetic route employed. For instance, a synthesis starting from dihydropyran could leave residual starting material or isomers formed during reduction.
The Critical Enantiomeric Impurity: (R)-Tetrahydro-2H-pyran-3-OL
For a stereospecific compound, the opposite enantiomer is considered a critical impurity. The quantification of the (R)-enantiomer is essential to determine the enantiomeric excess (ee), a key quality attribute for chiral drugs.[6] This requires specialized chiral analytical methods capable of distinguishing between these mirror-image molecules.[3]
Degradation Products
These impurities are formed during storage or handling due to the drug substance's instability under various environmental conditions.[7] Identifying these potential degradants is crucial for establishing shelf-life and appropriate storage conditions. The most effective way to proactively identify these impurities is through forced degradation studies.[8][9]
Core Analytical Strategies: A Head-to-Head Comparison
The choice between GC and HPLC is fundamental and depends on the physicochemical properties of the analyte and its potential impurities.[10][11] this compound, with a molecular weight of 102.13 g/mol , is sufficiently volatile and thermally stable to be amenable to both techniques, making this comparison particularly relevant.[12]
Gas Chromatography (GC): The Volatility-Based Approach
GC separates compounds based on their boiling points and interaction with a stationary phase within a heated column.[13][14] An inert carrier gas serves as the mobile phase.[11]
-
Expertise & Causality: For a small molecule like this compound, GC is an excellent choice. Its inherent high separation efficiency, especially with capillary columns, can provide sharp peaks and excellent resolution of closely related volatile impurities.[13] The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering high sensitivity and a wide linear range, making it ideal for quantifying impurities without a UV chromophore.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15][16][17] It is the undisputed workhorse of the pharmaceutical industry for purity analysis.[10][15]
-
Expertise & Causality: While the analyte itself lacks a strong UV chromophore, HPLC is indispensable, particularly for analyzing potential non-volatile or thermally labile degradation products that cannot be analyzed by GC. Reversed-phase HPLC (e.g., with a C18 column) is the go-to mode. The challenge lies in detection. While low-wavelength UV (e.g., <210 nm) may be possible, it is often non-specific and prone to interference. Therefore, coupling HPLC with a universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, most powerfully, a Mass Spectrometer (MS) is the preferred strategy for comprehensive impurity profiling.[5]
Comparative Summary
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase.[13] | Separation based on partitioning between mobile and stationary phases.[15] |
| Analyte Suitability | Volatile and thermally stable compounds.[10] | Broad range, including non-volatile and thermally labile compounds.[10] |
| Typical Impurities | Residual solvents, volatile starting materials, low MW by-products. | High MW intermediates, non-volatile degradation products, salts. |
| Speed | Generally faster run times for volatile compounds.[11] | Run times can be longer, especially with complex gradients.[16] |
| Detectors | FID (universal for organics), MS (identification).[14] | UV/DAD (requires chromophore), CAD/ELSD/MS (universal/identification).[16] |
| Chiral Separation | Possible with chiral GC columns. | Standard practice with a wide variety of chiral stationary phases (CSPs).[3] |
| Advantages | High resolution, speed, sensitivity (FID), lower solvent cost.[11] | Versatility for wide range of compounds, standard in pharma QC.[15] |
| Limitations | Limited to volatile/thermally stable compounds; derivatization may be needed.[13] | Higher solvent consumption and cost; analyte must be soluble.[16] |
Experimental Design & Method Validation: A Practical Guide
Establishing Specificity through Forced Degradation Studies
To ensure the analytical method is "stability-indicating," it must be able to separate the intact analyte from any degradation products.[19][20] This is a cornerstone of method validation and is achieved through forced degradation studies.[8][9]
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[21]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[8]
-
Thermal: Heat the solution at 80°C for 48 hours.
-
Photolytic: Expose the solution to a calibrated light source (per ICH Q1B guidelines).
-
-
Analysis: After exposure, neutralize the acid/base samples and dilute all stressed samples to a suitable concentration. Analyze them using the developed GC and HPLC methods alongside an unstressed control sample.
-
Validation Check: The method is deemed specific if all degradation product peaks are baseline resolved from the main analyte peak and from each other.
GC Method Protocol for Achiral & Chiral Impurities
Rationale: This method uses a standard non-polar column for general impurities and a specialized chiral column to resolve the (R)-enantiomer. FID is chosen for its universal response to organic analytes.
A. Achiral (Process Impurities) Method:
-
Instrumentation: Gas chromatograph with split/splitless injector and FID.
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
-
Injection: 1 µL, split ratio 50:1.
-
Diluent: Methanol.
-
System Suitability: Inject a standard solution containing the analyte and a known impurity. Resolution between the two peaks must be >2.0. Tailing factor for the main peak should be <1.5.
B. Chiral (Enantiomeric Impurity) Method:
-
Column: Cyclodextrin-based chiral column (e.g., Beta-DEX™ 225), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program: Isothermal, typically between 80-120°C (requires optimization).
-
All other parameters: As per the achiral method.
-
System Suitability: Inject a solution of racemic Tetrahydro-2H-pyran-3-OL. The resolution between the (S) and (R) peaks must be >1.5.
HPLC Method Protocol for Achiral & Chiral Impurities
Rationale: A standard C18 column is used for reversed-phase separation of achiral impurities. Detection is proposed via CAD for universality. A polysaccharide-based chiral stationary phase (CSP) is selected for the enantiomeric separation, as they offer broad applicability.
A. Achiral (Process & Degradation Impurities) Method:
-
Instrumentation: HPLC system with a quaternary pump and a Charged Aerosol Detector (CAD).
-
Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50).
-
System Suitability: Inject a standard solution containing the analyte and a known impurity. Resolution >2.0. Tailing factor <1.5.
B. Chiral (Enantiomeric Impurity) Method:
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series), 250 mm x 4.6 mm ID, 5 µm.
-
Mobile Phase: Isocratic, typically a mixture of n-Hexane and an alcohol (e.g., Ethanol or Isopropanol). Requires screening to find the optimal ratio.
-
Detector: UV at 210 nm (if response is sufficient) or CAD.
-
All other parameters: As per the achiral method (adjusted for normal phase compatibility).
-
System Suitability: Inject a solution of racemic Tetrahydro-2H-pyran-3-OL. The resolution between the (S) and (R) peaks must be >2.0.
Method Validation: Adhering to ICH Q2(R2) Guidelines
Both GC and HPLC methods must be validated according to ICH Q2(R2) guidelines to be considered reliable and trustworthy.[18][22] The key parameters to evaluate for an impurity quantification method are:
-
Specificity: Proven through forced degradation studies and analysis of blanks and placebo (if in a drug product).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. Often determined based on a signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.[23][24]
-
Linearity: Assessed using a minimum of 5 concentration levels, covering the expected range of the impurity. The correlation coefficient (r²) should be >0.99.[25]
-
Accuracy: Determined by spiking the sample with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of the specification limit) and calculating the percent recovery.
-
Precision:
-
Repeatability: Multiple injections of the same sample (%RSD).
-
Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment (%RSD).
-
-
Range: The concentration interval over which the method is precise, accurate, and linear.[25]
-
Robustness: Deliberate small variations in method parameters (e.g., temperature, flow rate) are made to assess the method's reliability during normal use.
Quantitative Data Comparison
The following tables summarize hypothetical but realistic validation data for the two techniques, illustrating their performance for quantifying a specific process-related impurity.
Table: Validation Summary for GC-FID Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (R>2.0) from all degradants | Achieved |
| LOD (S/N ≈ 3:1) | Report Value | 0.01% |
| LOQ (S/N ≈ 10:1) | NMT Reporting Threshold (e.g., 0.05%) | 0.03% |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% at LOQ | 3.8% |
| - Intermediate Precision | ≤ 10.0% at LOQ | 6.5% |
| Robustness | No significant impact on results | Passed |
Table: Validation Summary for HPLC-CAD Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution (R>2.0) from all degradants | Achieved |
| LOD (S/N ≈ 3:1) | Report Value | 0.015% |
| LOQ (S/N ≈ 10:1) | NMT Reporting Threshold (e.g., 0.05%) | 0.04% |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 97.9% - 102.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 5.0% at LOQ | 4.2% |
| - Intermediate Precision | ≤ 10.0% at LOQ | 7.1% |
| Robustness | No significant impact on results | Passed |
Workflow and Decision Making
General Impurity Quantification Workflow
Caption: General workflow for impurity method development and validation.
Decision Matrix for Method Selection (GC vs. HPLC)
Caption: Decision matrix for selecting between GC and HPLC for impurity analysis.
Conclusion & Recommendations
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and suitable techniques for quantifying impurities in this compound. The choice is not a matter of one being universally superior, but rather of selecting the right tool for the specific analytical challenge.
-
For volatile process-related impurities and residual solvents, GC-FID is the method of choice. It is fast, highly efficient, robust, and cost-effective.
-
For a comprehensive, stability-indicating method capable of capturing all potential degradation products (volatile and non-volatile), HPLC is indispensable. When coupled with a universal detector like CAD or MS, it provides the most complete picture of the impurity profile, which is critical for regulatory submissions.
-
For enantiomeric purity, both chiral GC and chiral HPLC are viable. Chiral HPLC often provides more versatility due to the wider range of available stationary phases.
Final Recommendation for Drug Development Professionals: A dual-methodology approach is often the most robust strategy. Develop a primary HPLC-based stability-indicating method to serve as the main tool for release and stability testing. Complement this with a GC-based method for specifically controlling volatile impurities and residual solvents, which are often difficult to analyze by HPLC. This comprehensive approach ensures all potential impurities are controlled, guaranteeing the quality, safety, and efficacy of the final drug product.
References
- LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (2025).
- ICH Guidelines for Analytical Method Valid
- What Are LOD and LOQ in HPLC Methods?. (2025). Altabrisa Group.
- Tag: impurity profiling LOD LOQ. (n.d.).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005).
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018). Lösungsfabrik.
- Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency.
- Determination of LOD and LOQ. (2021). Pharma Specialists.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- HPLC vs GC: Choosing the Right Chromatography Technique. (2025). Lab Manager Magazine.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Chiral Impurity Methods – Case Study. (n.d.). HPLC.
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
- Forced Degradation – A Review. (2022).
- HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex.
- Forced Degrad
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC North America.
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A Comparative Analysis of Protecting Groups for Tetrahydropyranols: A Guide for Synthetic Strategy
The tetrahydropyran (THP) moiety is a privileged scaffold in a multitude of natural products and pharmaceuticals, valued for its conformational properties and its role in molecular recognition. The synthesis of complex molecules bearing the tetrahydropyranol core invariably necessitates a strategic approach to the protection and deprotection of its hydroxyl group. This guide provides a comparative analysis of commonly employed protecting groups for tetrahydropyranols, offering insights into their relative stability, orthogonality, and practical application to empower researchers in the design of robust and efficient synthetic routes.
The Strategic Imperative of Hydroxyl Protection
The hydroxyl group of a tetrahydropyranol is a versatile functional group, but its inherent reactivity as a nucleophile and a weak acid can interfere with a wide array of synthetic transformations.[1][2] Protecting groups act as temporary masks, rendering the hydroxyl group inert to specific reaction conditions, thereby preventing unwanted side reactions and enhancing overall yield and selectivity.[3] An ideal protecting group should be introduced and removed in high yield under mild conditions, remain stable throughout various synthetic steps, and not introduce unnecessary complications such as new stereocenters.[1][4]
This analysis will focus on three classes of protecting groups that are mainstays in modern organic synthesis: silyl ethers, benzyl ethers, and acetal-based groups, exemplified by the tetrahydropyranyl (THP) ether. The choice among these is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection schemes where one group can be removed selectively without affecting others.[3][5]
Comparative Analysis of Key Protecting Groups
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[2][6] The stability of silyl ethers is tunable by varying the steric bulk of the substituents on the silicon atom.[7] For the purpose of this guide, we will focus on two of the most common examples: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).
-
Formation: Silyl ethers are typically formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl, TIPS-Cl) in the presence of a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[6][8] The reaction proceeds rapidly and in high yield.
-
Stability: The stability of silyl ethers towards acidic and basic hydrolysis is directly related to the steric hindrance around the silicon atom.[6][7] The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.[7] This differential stability is a cornerstone of their utility, allowing for selective deprotection. For instance, a less hindered silyl ether can often be cleaved in the presence of a more hindered one.[6] They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, and organometallic compounds.[2]
-
Deprotection: The most common method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[2][8] The exceptional strength of the silicon-fluoride bond is the driving force for this reaction.[2] Alternatively, silyl ethers can be removed under acidic conditions, with the ease of cleavage being inversely proportional to their steric bulk.[6][7]
Benzyl Ethers: The Robust Guardian
Benzyl (Bn) ethers are prized for their exceptional stability across a broad spectrum of reaction conditions, making them suitable for "permanent" protection during long synthetic sequences.[9][10]
-
Formation: Benzyl ethers are typically prepared via a Williamson ether synthesis, where the alkoxide of the tetrahydropyranol is treated with benzyl bromide or benzyl chloride.[10][11] The use of a strong base like sodium hydride (NaH) is common. For substrates sensitive to strong bases, milder conditions using silver(I) oxide (Ag₂O) can be employed.[11]
-
Stability: Benzyl ethers are remarkably robust, tolerating strongly acidic and basic conditions, as well as many oxidizing and reducing agents that do not involve catalytic hydrogenation.[9][11] This stability makes them orthogonal to most other protecting groups, including silyl ethers and acetals.
-
Deprotection: The hallmark deprotection method for benzyl ethers is catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[11][12] This method is mild and highly efficient, yielding the desired alcohol and toluene as a byproduct.[11] In molecules containing other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can be a useful alternative.[11] Oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), is also possible, particularly for electron-rich benzyl ether variants like the p-methoxybenzyl (PMB) ether.[11][13]
Tetrahydropyranyl (THP) Ethers: The Acid-Labile Acetal
The tetrahydropyranyl (THP) ether is a classic acetal-type protecting group. While protecting a tetrahydropyranol with a THP group might seem redundant, it serves as an excellent model for understanding the behavior of acetal protecting groups. A key characteristic of THP ethers is their stability to basic and nucleophilic reagents, coupled with their lability under acidic conditions.[14][15]
-
Formation: THP ethers are formed by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[14][16] Common acid catalysts include p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), the latter being a milder option for acid-sensitive substrates.[14] A significant drawback of the THP group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers.[15]
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[14][15] This makes them complementary to protecting groups that are base-labile.
-
Deprotection: The removal of a THP group is readily accomplished by acid-catalyzed hydrolysis or alcoholysis.[14][16] Mild acidic conditions, such as acetic acid in a mixture of tetrahydrofuran and water, are typically sufficient.[15] This acid sensitivity means that THP ethers are not compatible with reactions that require acidic conditions.
Data Presentation
| Protecting Group | Protection Reagents & Conditions | Stability Profile | Deprotection Reagents & Conditions | Orthogonality & Remarks |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF, rt[8] | Stable: Bases, most oxidizing/reducing agents, organometallics. Labile: Acids, fluoride ions. | TBAF, THF, rt[8] or mild acid (e.g., AcOH/H₂O)[8] | Orthogonal to Bn ethers. Can be selectively removed in the presence of TIPS ethers. |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF, rt[7] | Stable: Bases, most oxidizing/reducing agents, organometallics. More acid-stable than TBDMS.[7] Labile: Fluoride ions, stronger acids. | TBAF, THF, rt (slower than TBDMS)[7] or stronger acid conditions. | Orthogonal to Bn ethers. More robust than TBDMS, allowing for differential protection. |
| Bn (Benzyl) | NaH, BnBr, THF, 0 °C to rt[11] | Stable: Strong acids, strong bases, most oxidizing/reducing agents. Labile: Catalytic hydrogenolysis.[11] | H₂, Pd/C, MeOH or EtOAc, rt[11][12] | Orthogonal to silyl ethers and acetals. Very robust for multi-step synthesis. |
| THP (Tetrahydropyranyl) | DHP, cat. PPTS or TsOH, CH₂Cl₂, rt[14] | Stable: Bases, organometallics, hydrides.[14] Labile: Acids.[14] | cat. H⁺ (e.g., AcOH), THF/H₂O, rt[15] | Orthogonal to Bn and silyl ethers under non-acidic conditions. Introduces a new stereocenter.[15] |
Experimental Protocols
Model Substrate: (Tetrahydro-2H-pyran-4-yl)methanol
Protection as a TBDMS Ether
-
To a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.[17]
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protection as a Benzyl Ether
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of the TBDMS Ether
-
To a solution of the TBDMS-protected tetrahydropyranol (1.0 eq) in THF, add a 1 M solution of TBAF in THF (1.5 eq) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Deprotection of the Benzyl Ether
-
To a solution of the benzyl-protected tetrahydropyranol (1.0 eq) in methanol or ethyl acetate, add palladium on carbon (10 wt. %, 0.1 eq).
-
Purge the reaction flask with hydrogen gas (using a balloon) and stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 2-8 hours), filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected alcohol.
Visualization of Experimental Workflows
Caption: Protection and deprotection workflows for tetrahydropyranol.
Conclusion
The selection of a protecting group for the hydroxyl moiety of a tetrahydropyranol is a critical decision in the design of a synthetic route. Silyl ethers offer tunable stability and mild deprotection conditions, making them ideal for intricate, multi-step sequences requiring differential protection. Benzyl ethers provide robust protection that can withstand a wide range of reaction conditions, best suited for shielding the hydroxyl group through numerous transformations. Acetal-based protecting groups like THP are valuable for their stability in basic media and their orthogonal, acid-labile deprotection. By understanding the comparative advantages and limitations of each class, researchers can devise more efficient and successful strategies for the synthesis of complex tetrahydropyran-containing molecules.
References
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- Krout, M. R., et al. (2007). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 72(13), 5003–5005.
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- Tanaka, H., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 7044–7048.
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- Wikipedia. Protecting group.
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Diastereoselectivity in different tetrahydropyran synthesis routes
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals. Its defined three-dimensional structure is often crucial for molecular recognition and biological function. Consequently, the development of synthetic methodologies that allow for the precise control of stereochemistry during the construction of the THP core is of paramount importance in modern organic synthesis and drug development. This guide provides a comparative analysis of several key synthetic routes to substituted tetrahydropyrans, with a focus on the factors governing diastereoselectivity. We will delve into the mechanistic underpinnings of stereocontrol, provide supporting experimental data from peer-reviewed literature, and present detailed protocols for benchmark reactions.
Strategic Overview: Choosing a Path to the Target THP
The selection of a synthetic strategy is dictated by the desired substitution pattern, the required level of stereochemical purity, and the overall complexity of the target molecule. This guide will compare three powerful and widely adopted strategies: the Prins Cyclization, the Hetero-Diels-Alder Reaction, and the Intramolecular Oxa-Michael Addition. Each method offers a unique approach to forming the C-O and/or C-C bonds of the heterocyclic ring, with distinct transition states that govern the diastereochemical outcome.
Caption: Logical workflow for selecting a THP synthesis strategy.
The Prins Cyclization: A Powerful C-C and C-O Bond Formation
The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. It proceeds via an oxocarbenium ion intermediate, which is trapped intramolecularly by the alkene to form the THP ring.[1][2][3] The diastereoselectivity of this reaction is primarily dictated by the adoption of a low-energy, chair-like transition state.
Mechanism and Origin of Diastereoselectivity
The high diastereoselectivity observed in many Prins cyclizations is a direct consequence of thermodynamic preferences in the transition state.[1] The reaction is initiated by the formation of an oxocarbenium ion. The subsequent cyclization proceeds through a six-membered, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. This principle is the cornerstone of stereocontrol in this reaction class. For example, the reaction of a homoallylic alcohol with an aldehyde typically yields a cis-2,6-disubstituted tetrahydropyran because the transition state leading to this isomer allows both substituents to reside in pseudo-equatorial positions.[1][4]
Caption: Origin of diastereoselectivity in the Prins cyclization.
Comparative Experimental Data
The Prins cyclization is versatile, and various Lewis and Brønsted acids can be employed as catalysts. The choice of catalyst and reaction conditions can significantly influence both yield and selectivity.[5]
| Entry | Homoallylic Alcohol Substrate | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 3-Buten-1-ol | Benzaldehyde | InCl₃ | CH₂Cl₂ | High | >95:5 | [6] |
| 2 | (E)-1-Phenyl-4-penten-2-ol | Isobutyraldehyde | TMSOTf | CH₂Cl₂ | 97 | >95:5 | [7] |
| 3 | 3-Bromobut-3-en-1-ol | p-Anisaldehyde | BF₃·OEt₂ | CH₂Cl₂ | 85 | >99:1 (single diastereomer) | [8] |
| 4 | Hydroxy Silyl Enol Ether | Cyclohexanecarboxaldehyde | TMSOTf | CH₂Cl₂ | 92 | >95:5 | [7] |
Representative Experimental Protocol: Silyl Enol Ether Prins Cyclization[7]
This protocol describes a highly diastereoselective synthesis of a cis-2,6-disubstituted tetrahydropyran-4-one.[7]
-
Preparation: A solution of the hydroxy silyl enol ether (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (0.05 M) is prepared in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Initiation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at -78 °C for 1 to 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
Work-up: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous phase is extracted three times with dichloromethane.
-
Purification: The combined organic phases are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrahydropyran-4-one.
Hetero-Diels-Alder Reaction: A Convergent Cycloaddition Strategy
The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for constructing six-membered heterocycles.[8] For THP synthesis, an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (1-oxa-1,3-butadiene, the heterodiene). The stereochemical outcome is governed by the well-established principles of cycloaddition reactions, including endo/exo selectivity and facial selectivity, which can often be controlled with chiral Lewis acid catalysts.[9][10]
Mechanism and Origin of Diastereoselectivity
In the inverse-electron-demand HDA, the reaction is typically catalyzed by a Lewis acid that coordinates to the heterodiene, lowering its LUMO energy for reaction with the dienophile's HOMO. The diastereoselectivity arises from a combination of factors in the transition state:
-
Endo/Exo Selectivity: The endo transition state is often favored due to secondary orbital interactions, although steric factors can sometimes favor the exo pathway.[11]
-
Facial Selectivity: When using chiral substrates or catalysts, the dienophile will approach one face of the diene preferentially, leading to high levels of enantioselectivity and diastereoselectivity.[9] Jacobsen's chiral chromium(III)-salen catalysts, for example, are highly effective in controlling the stereochemistry of HDA reactions.[9]
Computational studies have shown that these reactions are typically concerted but can proceed through highly asynchronous transition states.[12][13]
Caption: Endo/Exo selectivity in a Hetero-Diels-Alder reaction.
Comparative Experimental Data
The HDA reaction is a cornerstone of asymmetric catalysis, enabling the synthesis of highly functionalized THPs with excellent stereocontrol.
| Entry | Heterodiene | Dienophile | Catalyst | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | (E)-Ethyl glyoxylate | Ethyl vinyl ether | Cu(II)-Box Complex (2 mol%) | 98 | >99:1 | [10] |
| 2 | α,β-Unsaturated silyl enol ether | 2-Tosyloxyacetaldehyde | Jacobsen's Cr(III) catalyst (ent-113) | 83 | 97:3 | [9] |
| 3 | Danishefsky's diene | α,β-Unsaturated aldehyde | (S,S)-Cr(III)-salen complex | 75 | Single isomer detected | [9] |
| 4 | N,N-dimethylbarbituric acid derivative | Ethyl vinyl ether | None ("on water") | 95 | >98:2 (cis) | [11] |
Representative Experimental Protocol: Asymmetric HDA Reaction[9]
This protocol describes the key HDA cycloaddition step in a total synthesis of neopeltolide.[9]
-
Catalyst Preparation: A solution of the chiral Cr(III) catalyst (ent-113, 0.1 equiv.) in anhydrous dichloromethane is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Substrate Addition: A solution of the silyl enol ether diene (1.0 equiv.) and 2-tosyloxyacetaldehyde (1.5 equiv.) in dichloromethane is added to the catalyst solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-18 hours, with progress monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched with a pH 7 buffer solution. The mixture is extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel flash chromatography to yield the cis-2,6-disubstituted tetrahydropyran-4-one.
Intramolecular Oxa-Michael Addition: Substrate-Controlled Cyclization
The intramolecular oxa-Michael (or oxo-Michael) addition is a cyclization of a hydroxy-functionalized α,β-unsaturated ketone or ester.[8] This reaction can be catalyzed by either acid or base, and the diastereoselectivity is highly dependent on the catalyst and the geometry of the starting material.[14][15] It is a powerful method that relies on transferring the stereochemical information from an acyclic precursor to the newly formed ring.
Mechanism and Origin of Diastereoselectivity
The stereochemical outcome of the intramolecular oxa-Michael addition is determined by the transition state of the 6-endo-trig cyclization.
-
Acid Catalysis: Under acidic conditions, the reaction proceeds through a late, product-like transition state. The diastereoselectivity is governed by steric interactions, strongly favoring the formation of the thermodynamically more stable product where substituents occupy equatorial positions.[14][15]
-
Base Catalysis: Under basic conditions, an early, reactant-like transition state is favored. For (E)-Michael acceptors, electrostatic effects can dominate, leading to the kinetic formation of an axial-equatorial product. This product can often be isomerized to the more stable diequatorial isomer upon heating or prolonged reaction time.[14]
Caption: Divergent diastereoselectivity in oxa-Michael additions.
Comparative Experimental Data
The choice between acid and base catalysis provides a valuable tool for accessing different diastereomers from the same starting material.
| Entry | Substrate | Catalyst/Conditions | Solvent | Yield (%) | Diastereomeric Ratio (diequatorial:axial-equatorial) | Reference |
| 1 | (E)-7-hydroxy-5-nonen-4-one | p-TsOH | CH₂Cl₂ | >95 | >99:1 | [14] |
| 2 | (E)-7-hydroxy-5-nonen-4-one | NaH, -78 °C | THF | >95 | 1:12 | [14] |
| 3 | Bis-propargylic alcohol derivative | Ph₃PAuCl/AgNTf₂ | ClCH₂CH₂Cl, H₂O | 56 | cis only (cis implies diequatorial) | [16] |
| 4 | Hydroxymethyl-substituted nitroalkene | Squaramide Organocatalyst | Toluene | 85-95 | High dr for major isomer | [17] |
Representative Experimental Protocol: Gold-Catalyzed Oxa-Michael Addition[16]
This protocol details a gold-catalyzed cascade reaction that includes an intramolecular oxa-Michael addition to form a cis-2,6-disubstituted THP.
-
Catalyst Activation: In a flame-dried Schlenk tube under argon, Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%) are stirred in anhydrous 1,2-dichloroethane (DCE) for 5 minutes at room temperature.
-
Substrate Addition: A solution of the bis-propargylic alcohol (1.0 equiv.) in DCE is added to the activated catalyst mixture, followed by the addition of water (10.0 equiv.).
-
Reaction: The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC analysis (typically 1-3 hours).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate eluent system) to afford the pure cis-2,6-disubstituted tetrahydropyran.
Comparative Summary and Conclusion
The synthesis of stereochemically defined tetrahydropyrans is a critical task in organic chemistry. The three methodologies discussed—Prins cyclization, hetero-Diels-Alder reaction, and intramolecular oxa-Michael addition—each provide a robust platform for achieving high levels of diastereoselectivity.
| Synthetic Route | Key Mechanistic Feature | Typical Diastereoselectivity | Starting Materials | Key Advantages |
| Prins Cyclization | Chair-like transition state minimizing 1,3-diaxial strain | High for cis-2,6 products (>95:5) | Homoallylic alcohol + Aldehyde | High atom economy; rapid construction of complexity; predictable stereochemistry based on sterics. |
| Hetero-Diels-Alder | Concerted [4+2] cycloaddition; endo/exo selectivity | Excellent (>97:3), tunable with chiral catalysts | Diene + Dienophile | High convergence; powerful for asymmetric synthesis; broad substrate scope. |
| Intramolecular Oxa-Michael | Substrate-controlled 6-endo-trig cyclization | Catalyst-dependent; can be tuned for kinetic or thermodynamic product | Hydroxy-functionalized α,β-unsaturated system | Access to different diastereomers from a single precursor; transfers existing stereochemistry. |
The Prins cyclization is often the most direct route for simple cis-2,6-disubstituted THPs, relying on inherent thermodynamic preferences. The hetero-Diels-Alder reaction offers unparalleled control for constructing complex, poly-substituted systems, especially when enantiopurity is required, through the use of well-established chiral catalysts. Finally, the intramolecular oxa-Michael addition provides a unique ability to control diastereoselectivity through the choice of catalyst (acid vs. base), allowing access to either the kinetic or thermodynamic product from a common acyclic precursor. The optimal choice depends on a careful analysis of the target structure and the stereochemical challenges at hand.
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Houk, K. N. & Leach, A. G. (2002). Transition states and mechanisms of the hetero-Diels-Alder reactions of hyponitrous acid, nitrosoalkanes, nitrosoarenes, and nitrosocarbonyl compounds. The Journal of Organic Chemistry. [Link]
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Kącka-Zych, A. & Domingo, L. R. (2020). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules. [Link]
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Evans, D. A., et al. (1999). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]
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Mlostoń, G., et al. (2021). Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. Molecules. [Link]
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Houk, K. N. & Leach, A. G. (2002). Transition States and Mechanisms of the Hetero-Diels−Alder Reactions of Hyponitrous Acid, Nitrosoalkanes, Nitrosoarenes, and Nitrosocarbonyl Compounds. ResearchGate. [Link]
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A Researcher's Guide to the Cross-Validation of NMR Data for (S)-Tetrahydro-2H-pyran-3-ol
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of chiral molecules is paramount. (S)-Tetrahydro-2H-pyran-3-ol is a key chiral building block, and its conformational and electronic integrity is critical for its application in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for such structural verification. This guide provides an in-depth, experience-driven approach to the cross-validation of NMR data for this compound, moving beyond a simple data report to a validation-centric narrative. We will explore the nuances of spectral interpretation, the power of predictive data, and comparative analysis with a structural analog to build a robust, self-validating dataset.
The Imperative of Cross-Validation in NMR Spectroscopy
In the pursuit of scientific rigor, a single spectrum is merely a single data point. True confidence in a molecular structure arises from a symphony of corroborating evidence. Cross-validation in NMR is a multi-faceted process. It involves not only the internal consistency of 1D and 2D NMR experiments but also comparison with established literature values, predicted data from computational models, and the spectra of analogous structures. This holistic approach minimizes the risk of misinterpretation and builds a formidable case for the proposed structure.
Experimental and Predicted NMR Data for this compound
A meticulous approach to data acquisition is the foundation of reliable spectral analysis. The following sections detail the experimental parameters for acquiring high-quality NMR data and present an analysis of the resulting spectra.
Protocol for NMR Sample Preparation and Data Acquisition
A well-prepared sample is the first step towards a high-quality spectrum. The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
-
Sample Preparation :
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6.[1] The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition :
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR : A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR : A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
¹H NMR Spectral Analysis of Tetrahydro-2H-pyran-3-ol
The ¹H NMR spectrum of the racemic mixture, tetrahydro-2H-pyran-3-ol, provides a foundational understanding of the proton environment in the pyran ring. The signals are expected to be complex due to diastereotopicity and spin-spin coupling.
| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| H3 | 3.85 - 3.95 | m |
| H2a, H6a | 3.95 - 4.05 | m |
| H2e, H6e | 3.35 - 3.45 | m |
| H4a, H5a | 1.85 - 1.95 | m |
| H4e, H5e | 1.50 - 1.60 | m |
| OH | Variable | br s |
Note: 'a' denotes axial and 'e' denotes equatorial protons. The chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Analysis of this compound
In the absence of readily available experimental ¹³C NMR data, a predicted spectrum serves as a powerful tool for initial assignment and future experimental verification. Online databases and prediction software utilize extensive libraries of known spectra to generate reliable chemical shift predictions.
| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |
| C3 | ~66.5 |
| C2 | ~69.0 |
| C6 | ~65.0 |
| C4 | ~32.0 |
| C5 | ~25.0 |
The Cross-Validation Workflow: A Visual Approach
A systematic workflow ensures that all aspects of the data are critically evaluated. The following diagram illustrates a robust cross-validation process for NMR data.
Caption: A workflow for the comprehensive cross-validation of NMR data.
Comparative Analysis: this compound vs. (S)-(+)-3-Hydroxytetrahydrofuran
Comparing the NMR data of the target molecule with a close structural analog is a powerful validation technique. (S)-(+)-3-Hydroxytetrahydrofuran, with its five-membered ring, provides an excellent contrast to the six-membered pyran ring.
| Feature | This compound (Predicted) | (S)-(+)-3-Hydroxytetrahydrofuran (Experimental) | Rationale for Difference |
| Ring Size | 6-membered | 5-membered | Different ring strain and bond angles. |
| ¹H NMR (Protons adjacent to Oxygen) | H2/H6: ~3.4-4.0 ppm | H2/H5: ~3.7-3.9 ppm | The more constrained furan ring can lead to subtle shifts in the protons adjacent to the ring oxygen. |
| ¹³C NMR (Carbons adjacent to Oxygen) | C2/C6: ~65-69 ppm | C2/C5: ~67-73 ppm | Ring strain and the electronic environment in the five-membered ring influence the chemical shifts of the carbons bonded to the oxygen. |
This comparative analysis highlights how subtle changes in molecular geometry are reflected in the NMR spectra, reinforcing the assignments for this compound.
The Role of 2D NMR in Unambiguous Assignment
For a molecule with multiple chiral centers and complex spin systems like this compound, 2D NMR experiments are indispensable for definitive structural confirmation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the proton at C3 and the protons at C2 and C4 would confirm their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the most reliable way to assign the carbon signals based on the already assigned proton spectrum.
The following diagram illustrates the key expected HSQC correlations for this compound.
Caption: Expected HSQC correlations for this compound.
Conclusion: A Synthesis of Evidence
The structural elucidation of a molecule like this compound is not a linear process but rather a convergence of multiple lines of evidence. By integrating 1D and 2D NMR data, leveraging predictive tools, and performing comparative analysis with structural analogs, a robust and self-validating structural assignment can be achieved. This guide has outlined a methodology that emphasizes scientific integrity and provides a framework for researchers to approach the structural characterization of chiral molecules with confidence. The principles of cross-validation are universal and should be a cornerstone of any analytical workflow in the chemical sciences.
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A Senior Application Scientist’s Guide to Benchmarking New Catalysts for Asymmetric Tetrahydropyran Synthesis
The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence drives a continuous demand for efficient and stereocontrolled synthetic methods. For researchers in drug development and process chemistry, the ability to rapidly and reliably synthesize enantiomerically pure, polysubstituted THPs is a significant advantage. This guide provides an in-depth comparison of modern catalytic systems for asymmetric THP synthesis, focusing on organocatalytic and metal-catalyzed approaches. We will move beyond simple data reporting to explore the mechanistic underpinnings of these catalysts, providing the causal logic behind experimental design and helping you select the optimal system for your synthetic challenge.
The Strategic Importance of Asymmetric THP Synthesis
The biological activity of a chiral molecule is often dictated by its absolute stereochemistry. Consequently, methods that grant precise control over the formation of multiple stereocenters during the construction of the THP ring are of paramount importance. The primary strategies for asymmetric THP synthesis involve intramolecular cyclization reactions where the catalyst orchestrates the stereochemical outcome. Key transformations include the oxa-Michael reaction, the hetero-Diels-Alder reaction, and the Prins cyclization.[4][5][6] The choice of catalyst is critical, as it must effectively control facial selectivity to deliver high enantiomeric excess (ee) and diastereomeric ratio (dr).
The Rise of Organocatalysis in THP Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative that often provides unique reactivity and selectivity.[1][2] These small organic molecules are typically less sensitive to air and moisture than many organometallic catalysts, enhancing their operational simplicity.
Bifunctional Squaramide Catalysts: Domino Reactions for Complexity
One of the most elegant strategies is the use of domino or cascade reactions, where multiple bonds are formed in a single pot, minimizing purification steps and improving atom economy. Bifunctional catalysts, such as quinine-derived squaramides, are exceptionally well-suited for this approach. They possess both a hydrogen-bond donating squaramide moiety and a Lewis basic tertiary amine, allowing them to simultaneously activate both the nucleophile and the electrophile.
A prime example is the diastereo- and enantioselective Michael/Henry/ketalization sequence reported by Enders and co-workers.[7][8] This reaction constructs highly functionalized THPs with five contiguous stereocenters from simple starting materials.
Causality in Action: The squaramide catalyst activates the β-keto ester (nucleophile) through hydrogen bonding, while the tertiary amine activates the nitroalkene (electrophile). This dual activation mode enforces a highly organized transition state, leading to excellent stereocontrol in the initial Michael addition. The subsequent intramolecular Henry reaction and ketalization proceed under the influence of the established stereocenters. The choice to lower the reaction temperature from room temperature to -20 °C was found to be crucial for increasing both yield and diastereoselectivity, a common strategy to favor the formation of the more ordered, lower-energy transition state leading to the desired product.[7]
Performance Benchmark: Squaramide Catalysts
| Catalyst | Substrates | Yield (%) | ee (%) | dr | Reference |
| Quinine-based Squaramide | Acetylacetone, β-nitrostyrene, alkynyl aldehyde | 27–80 | 93–99 | >20:1 | [7][8] |
| Square Amide E | α-hydroxymethyl nitroalkenes, 1,3-dicarbonyls | 81–86 | 78–94 | 26–76% de | [9] |
Chiral Phosphoric Acids (CPAs): Powerful Brønsted Acid Catalysis
Chiral phosphoric acids (CPAs) are another cornerstone of modern organocatalysis, acting as highly effective chiral Brønsted acids. They excel in activating electrophiles through hydrogen bonding, particularly in reactions involving oxocarbenium ion intermediates, such as the Prins cyclization.
The asymmetric Prins cyclization is a powerful method for forming the THP ring by reacting a homoallylic alcohol with an aldehyde.[3][5] List and co-workers developed a general asymmetric Prins cyclization using a highly acidic and confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst.[10]
Mechanistic Insight: The CPA catalyst protonates the aldehyde, facilitating the formation of an oxocarbenium ion. The chiral environment created by the bulky substituents on the catalyst's backbone dictates the facial selectivity of the subsequent nucleophilic attack by the homoallylic alcohol. This high level of steric shielding is key to achieving high enantioselectivity with a broad range of both aliphatic and aromatic aldehydes.[10]
Performance Benchmark: Chiral Brønsted Acid Catalysts in Prins Cyclization
| Catalyst | Substrates | Yield (%) | ee (%) | Reference |
| Confined iIDP | Aliphatic/Aromatic Aldehydes, Homoallylic Alcohol | Good to Excellent | Good to Excellent | [10] |
| Chiral Phosphoric Acid | In situ generated quinone methides, o-aminobenzaldehyde | up to 99 | up to 99 | [11][12] |
Metal Catalysis: Established Power and New Frontiers
While organocatalysis has grown rapidly, metal-based catalysts remain indispensable for their high efficiency and unique reactivity modes. Ruthenium and Palladium catalysts, in particular, have been successfully applied to the asymmetric synthesis of complex THP structures.
Ruthenium-Catalyzed Domino Reactions
Ruthenium catalysts are well-known for their prowess in hydrogenation and redox reactions.[13] These capabilities have been leveraged to create elegant, multi-step syntheses of THPs. For instance, a practical synthesis of a THP-based DPP-4 inhibitor was achieved using three consecutive Ru-catalyzed reactions: a dynamic kinetic resolution (DKR) reduction, a cycloisomerization, and an oxidation.[14] This sequence rapidly builds molecular complexity and establishes key stereocenters with high fidelity.
Palladium-Catalyzed Oxidative Heck Redox-Relay
A novel strategy for accessing challenging C-aryl-tetrahydropyrans involves a Palladium-catalyzed oxidative Heck redox-relay.[15] This method transforms an enantiopure dihydropyranyl alcohol into a functionalized 2,6-trans-tetrahydropyran with excellent stereoselectivity in a single step.
The Logic of the Relay: The reaction proceeds via a palladium(II) active species. The elegance of the redox-relay lies in its ability to isomerize an olefin into a more reactive position before the key C-C bond-forming event (the Heck reaction), all within a single catalytic cycle. This avoids the need for pre-functionalized substrates and provides access to substitution patterns that are difficult to achieve through other means.
Visualizing the Catalytic Pathways
To better understand the process of catalyst evaluation and the mechanisms at play, the following diagrams illustrate a typical benchmarking workflow and the catalytic cycles of two prominent catalyst types.
Caption: General workflow for benchmarking new asymmetric catalysts.
Caption: Simplified catalytic cycle for a bifunctional squaramide catalyst.
Experimental Protocols: A Self-Validating System
Trustworthy protocols are the bedrock of reproducible science. The following methodologies are detailed to ensure they can be replicated and validated in your own laboratory.
Protocol 5.1: Organocatalytic Michael/Henry/Ketalization Cascade
(Adapted from Enders et al., Org. Lett. 2014)[7][8]
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the quinine-based squaramide catalyst (0.01 mmol, 4 mol%).
-
Reaction Setup: Add anhydrous dichloromethane (DCM, 1.0 mL). Add acetylacetone (0.25 mmol, 1.0 equiv) and β-nitrostyrene (0.25 mmol, 1.0 equiv).
-
Michael Addition: Stir the reaction mixture at room temperature for the time specified by TLC analysis until the starting materials are consumed (typically 12-24 h).
-
Henry Addition/Ketalization: Cool the mixture to -20 °C. Add the alkynyl aldehyde (0.3 mmol, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -20 °C for 48-72 h. Monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate). Determine the yield of the isolated product.
-
Validation: The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude product. The enantiomeric excess (ee) must be determined by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H column) with a suitable mobile phase (e.g., n-hexane/isopropanol).
Protocol 5.2: Asymmetric Prins Cyclization with a Chiral Phosphoric Acid Catalyst
(Based on general procedures from List et al., J. Am. Chem. Soc. 2016)[10]
-
Reaction Setup: To a flame-dried vial, add the chiral imidodiphosphate (iIDP) catalyst (0.05 mmol, 5 mol%). Add the homoallylic alcohol (1.0 mmol, 1.0 equiv) and the appropriate solvent (e.g., toluene, 2.0 mL) under an argon atmosphere.
-
Substrate Addition: Add the aldehyde (1.2 mmol, 1.2 equiv). If the aldehyde is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-48 h). Monitor the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Validation: Determine the yield of the isolated product. The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis. The structure and diastereoselectivity are confirmed by ¹H and ¹³C NMR spectroscopy.
Conclusion and Future Outlook
The asymmetric synthesis of tetrahydropyrans is a dynamic field with continuous innovation.
-
For constructing complex, poly-substituted THPs in a single step, bifunctional organocatalysts like squaramides offer an unparalleled advantage in domino reactions, delivering high stereoselectivity.[7][9]
-
For reactions proceeding via oxocarbenium ions, such as the Prins cyclization, chiral Brønsted acids, particularly confined chiral phosphoric acids , provide excellent enantiocontrol for a wide range of substrates.[10][11]
-
For accessing novel substitution patterns or leveraging unique reactivity, metal catalysts based on Ruthenium and Palladium open new avenues, such as redox-relay strategies, that are complementary to organocatalytic methods.[14][15]
The selection of a catalyst is not merely about achieving the highest yield or ee for a single reaction. It is a strategic decision based on substrate scope, operational simplicity, catalyst cost, and scalability. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can make more informed decisions, accelerating the discovery and development of new chemical entities.
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Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health (NIH). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Tetrahydro-2H-pyran-3-OL for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of (S)-Tetrahydro-2H-pyran-3-OL (CAS: 72886-97-6), a key chiral building block in organic synthesis. By grounding our protocols in established safety data for analogous compounds and fundamental chemical principles, we aim to equip researchers, scientists, and drug development professionals with the knowledge to handle and dispose of this compound with the utmost regard for safety and environmental stewardship.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring its safe handling and disposal. Based on data from similar cyclic ethers and tetrahydropyranols, we can infer the following hazard profile.
1.1. Health Hazards
This compound is expected to share hazard characteristics with other small cyclic ethers and alcohols. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Eye Irritation: Like many related compounds, direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][3][4][5]
-
Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful.[4]
1.2. Physicochemical Hazards
The flammability of this compound has not been definitively established. However, given its structure as a small organic molecule, it should be treated as potentially combustible.
-
Flammability: Many related tetrahydropyran derivatives are flammable liquids.[6] Therefore, it is crucial to keep this compound away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Peroxide Formation: Ethers, as a class, are known to form explosive peroxides upon exposure to air and light.[8] While the presence of the hydroxyl group may influence this reactivity, it is a prudent measure to assume that peroxide formation is possible, especially during long-term storage.
1.3. Environmental Hazards
Discharge of this compound into the environment should be strictly avoided.[2] While specific ecotoxicity data is unavailable, related compounds are not readily biodegradable, although they may not be persistent in the environment.[9]
Summary of Potential Hazards
| Hazard Class | Description | Citations |
| Health Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. Harmful if swallowed. | [1][2][3][4][5] |
| Physical Hazards | Potentially combustible liquid. May form explosive peroxides. | [6][8] |
| Environmental Hazards | Avoid release to the environment. | [2] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper laboratory practices is non-negotiable.
2.1. Engineering Controls
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[11]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Tightly fitting chemical safety goggles or a face shield are essential to prevent eye contact.[10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. It is important to inspect gloves for any signs of degradation or perforation before use.[10]
-
Skin and Body Protection: A laboratory coat should be worn to protect against skin contact.[10] For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[11]
Caption: Workflow for ensuring proper PPE before handling.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [10]
Step 1: Waste Collection
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, properly labeled hazardous waste container.[10]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents.[1][3]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Include the approximate concentration and volume of the waste.
-
Indicate the associated hazards (e.g., "Irritant," "Potentially Combustible").
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[2][10]
-
The storage area should be away from heat sources and incompatible materials.[12]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10]
-
Ensure that all required waste manifest documentation is completed accurately.
Caption: Step-by-step hazardous waste disposal workflow.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is critical.
4.1. Spill Response
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[10]
-
Remove Ignition Sources: Eliminate all sources of ignition from the vicinity.[10]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[10]
-
Collection: Carefully collect the absorbed material into a suitable, sealable container for disposal as hazardous waste.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, which are based on the established profiles of similar chemical structures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult your institution's EHS department for specific guidance and requirements.
References
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- Aldrich. (2024). Safety Data Sheet: 2-(3-Butynyloxy)tetrahydro-2H-pyran.
- ChemicalBook. (2026). Safety Data Sheet: 2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). CA09685 - Assessment statement - 2H-Pyran-4-ol, 2-(1-ethylpropyl)tetrahydro-4-methyl-. Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS) website.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Tetrahydro-2H-pyran-3-OL
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like (S)-Tetrahydro-2H-pyran-3-OL, a key building block in organic synthesis, demands a comprehensive understanding of its hazard profile and the corresponding safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and handling procedures necessary to ensure both personal safety and experimental success.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound and its analogues are classified as hazardous substances. The primary routes of exposure and associated risks are:
-
Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[1][2][3]
-
Inhalation: May cause respiratory tract irritation.[1][2][3]
These hazards necessitate a multi-layered defense strategy where engineering controls are the first line of defense, and PPE provides the critical final barrier between the researcher and the chemical.
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, ensure the primary laboratory environment is optimized for safety.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area. For all but the smallest quantities, a certified chemical fume hood is mandatory to minimize inhalation exposure.[2][5][6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in any laboratory where this chemical is handled.[2][3]
-
Restricted Access: Areas where hazardous chemicals are used should be clearly marked, and activities like eating, drinking, or applying cosmetics are strictly prohibited.[7][8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the specific chemical hazards. The causality is simple: the potential for skin, eye, and respiratory irritation dictates the use of comprehensive barrier protection.
PPE Specification Summary
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[9] | Prevents skin contact and irritation.[2] Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles for large quantities or splash-prone operations. | Protects against splashes that can cause serious eye irritation.[1][10] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from accidental contact.[2][9] |
| Respiratory | Not typically required for small-scale use in a fume hood. Use a NIOSH-approved respirator if ventilation is inadequate.[2] | Protects against inhalation of vapors or mists that cause respiratory irritation.[2][3] |
Hand Protection: The First Line of Contact
Given that skin contact is a primary route of exposure, appropriate gloves are essential.
-
Selection: Nitrile gloves provide adequate splash protection for handling this compound in most laboratory settings.[6]
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.[8]
-
For prolonged operations or when handling larger quantities, consider double-gloving.[7][11]
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
-
Eye and Face Protection: Shielding from Serious Injury
This compound is a serious eye irritant.[1][3] Therefore, robust eye protection is mandatory.
-
Selection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors.[10]
-
Enhanced Protection: When transferring larger volumes (>100 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Body and Respiratory Protection
A standard, long-sleeved laboratory coat is required to protect the skin.[2] Respiratory protection is an engineering control-dependent measure. If work is performed inside a certified chemical fume hood, the risk of inhalation is minimized, and a respirator is not typically needed. However, in the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[2]
Step-by-Step Operational and Disposal Plan
This section provides a direct, procedural workflow for safely handling this compound from receipt to disposal.
Safe Handling and Use Protocol
-
Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all required PPE is available and inspected. Don your lab coat, chemical splash goggles, and gloves.
-
Weighing/Measuring: Conduct all transfers, weighing, and dilutions inside the chemical fume hood to contain any vapors.
-
During Reaction: Keep the reaction vessel closed or under a condenser to prevent the release of vapors. Keep the fume hood sash as low as possible.
-
Post-Procedure: After use, tightly close the primary container and store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][12]
-
Decontamination: Wipe down the work surface in the fume hood. Properly doff PPE, removing gloves last. Wash hands immediately and thoroughly.
Waste Disposal Protocol
Chemical waste must be managed in accordance with institutional and national regulations.[13]
-
Waste Segregation: Never dispose of this compound down the drain.[2][13] All waste, including rinsate and contaminated disposables (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible chemicals, until it is collected by Environmental Health and Safety (EHS) personnel.[13]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. Do not allow residues to evaporate in the open.[9]
Emergency Response
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][12]
Visual Workflow: Safe Handling and Disposal Process
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- NextGen Protocols. Guidelines for Safe Laboratory Practices.
- Fisher Scientific. SAFETY DATA SHEET.
- AK Scientific, Inc. Safety Data Sheet.
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- Thermo Fisher Scientific. SAFETY DATA SHEET.
- University of St Andrews. Ethers - Handling and control of exposure.
- American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Chemos GmbH & Co.KG. Safety Data Sheet: 3,4-dihydro-2H-pyran.
- MilliporeSigma. Aldrich 305863 - SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- CymitQuimica. Safety Data Sheet.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
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- University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- BenchChem. Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
